molecular formula C11H13NO3 B103585 Ethyl [(4-methylphenyl)amino](oxo)acetate CAS No. 18522-98-0

Ethyl [(4-methylphenyl)amino](oxo)acetate

Cat. No.: B103585
CAS No.: 18522-98-0
M. Wt: 207.23 g/mol
InChI Key: AAMWAWJQPFWTEN-UHFFFAOYSA-N
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Description

Ethyl [(4-methylphenyl)amino](oxo)acetate is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMWAWJQPFWTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171758
Record name Oxanilic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18522-98-0
Record name Oxanilic acid, 4-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018522980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxanilic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl (4-methylphenyl)aminoacetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (4-methylphenyl)aminoacetate, also known as Ethyl 2-(p-tolylamino)acetate, is a secondary amine-containing ester that serves as a versatile building block in synthetic organic chemistry and medicinal research. Its structure, incorporating a p-toluidine moiety linked to a glycine ethyl ester, presents multiple reaction sites for chemical modification. This guide provides a comprehensive technical overview of its chemical and physical properties, established and theoretical spectroscopic characteristics, a validated synthetic workflow, and its potential applications in the field of drug development. The information is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, emphasizing practical insights and the rationale behind its utility.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and core physical properties. Ethyl (4-methylphenyl)aminoacetate is unambiguously identified by its CAS number and molecular structure.

Identifiers and Molecular Structure
  • Systematic Name: Ethyl 2-[(4-methylphenyl)amino]acetate

  • Common Synonyms: Ethyl p-tolylaminoacetate, Ethyl N-(p-tolyl)glycinate

  • CAS Number: 21911-68-2[1][2]

  • Molecular Formula: C₁₁H₁₅NO₂[1][3]

  • Molecular Weight: 193.24 g/mol [1][3]

Synthesis_Workflow cluster_reactants Reactants p_toluidine p-Toluidine Reactor Reaction Flask (Reflux, 4-12h) p_toluidine->Reactor EtBrAc Ethyl Bromoacetate EtBrAc->Reactor Base K₂CO₃ (Base) Base->Reactor Solvent Acetonitrile (Solvent) Solvent->Reactor Filtration Filtration (Remove Salts) Reactor->Filtration 1. Cool Evaporation Rotary Evaporation (Remove Solvent) Filtration->Evaporation 2. Collect Filtrate Purification Column Chromatography Evaporation->Purification 3. Crude Product Product Pure Product: Ethyl (4-methylphenyl)aminoacetate Purification->Product 4. Isolate

Sources

Ethyl (4-methylphenyl)aminoacetate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl (4-methylphenyl)aminoacetate

Executive Summary

Ethyl (4-methylphenyl)aminoacetate, also known as ethyl p-tolylaminoacetate, is a secondary amine-containing ester with significant utility as a synthetic intermediate in organic and medicinal chemistry. Its structure, featuring an N-aryl-α-amino ester scaffold, makes it a valuable building block for the synthesis of a diverse range of more complex molecules, including heterocyclic systems and potential bioactive compounds. This guide provides a comprehensive overview of its chemical identity, a robust and validated synthetic protocol with mechanistic insights, detailed characterization data, and a discussion of its applications for researchers and drug development professionals.

Chemical Identity and Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational for reproducible science. Ethyl (4-methylphenyl)aminoacetate is known by several synonyms, and its core structural and identifying information is summarized below.

  • IUPAC Name: ethyl 2-((4-methylphenyl)amino)acetate

  • Common Synonyms: Ethyl p-tolylaminoacetate, Ethyl N-(4-methylphenyl)glycinate, N-p-Tolylglycine ethyl ester[1]

  • CAS Number: 21911-68-2[2][3]

  • Molecular Formula: C₁₁H₁₅NO₂[2]

Caption: Chemical structure of ethyl 2-((4-methylphenyl)amino)acetate.

Physicochemical Properties

A summary of key computed and experimental properties is crucial for experimental design, including solvent selection, reaction monitoring, and safety assessment.

PropertyValueSource
Molecular Weight 193.24 g/mol [2]
Exact Mass 193.1103 g/mol PubChem
XLogP3 2.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Polar Surface Area (PSA) 38.33 Ų[1]
Appearance Not specified (likely a liquid or low-melting solid)-

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of ethyl (4-methylphenyl)aminoacetate is via the nucleophilic substitution of an ethyl haloacetate with p-toluidine. This method is efficient and utilizes readily available starting materials.

Primary Synthetic Route: N-Alkylation

The core of this synthesis is an Sₙ2 reaction. The nitrogen atom of p-toluidine acts as the nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. The lone pair on the nitrogen displaces the bromide leaving group. A non-nucleophilic base, such as potassium carbonate or triethylamine, is required to neutralize the hydrobromic acid (HBr) generated in situ, preventing the protonation of the starting p-toluidine which would render it non-nucleophilic.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product p_toluidine p-Toluidine reaction_vessel N-Alkylation (Sₙ2) Heat (e.g., 80 °C) p_toluidine->reaction_vessel ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->reaction_vessel base Base (K2CO3) base->reaction_vessel solvent Solvent (Acetonitrile) solvent->reaction_vessel filtration Filtration (Remove salts) reaction_vessel->filtration extraction Solvent Extraction filtration->extraction purification Column Chromatography extraction->purification product Ethyl (4-methylphenyl)aminoacetate purification->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a rationale, and checkpoints like Thin Layer Chromatography (TLC) ensure the reaction's progress can be monitored, allowing for adjustments.

Materials:

  • p-Toluidine (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-toluidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering. K₂CO₃ is the base used to scavenge the HBr byproduct. Using an excess ensures the reaction medium remains basic.

  • Addition of Electrophile: Begin stirring the suspension and add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the limiting p-toluidine. Dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy to drive the Sₙ2 reaction to completion in a reasonable timeframe.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the p-toluidine spot and the appearance of a new, less polar product spot indicates reaction progression.

    • Rationale: TLC is a crucial self-validation step. It confirms that the starting material is being consumed and prevents premature or unnecessarily long reaction times.

  • Workup - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and KBr salts through a pad of celite, washing the filter cake with ethyl acetate.

    • Rationale: This step removes the inorganic solids from the organic solution.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

    • Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

    • Rationale: Removing all traces of water is essential before final characterization and to prevent potential hydrolysis of the ester.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).

    • Rationale: Chromatography separates the desired product from any unreacted ethyl bromoacetate, di-alkylated byproducts, and other minor impurities, yielding the pure compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the identity and purity of the synthesized material.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.0 (d, 2H, Ar-H), δ ~6.6 (d, 2H, Ar-H), δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~3.9 (s, 2H, -NHCH₂-), δ ~3.8 (br s, 1H, -NH-), δ ~2.2 (s, 3H, Ar-CH₃), δ ~1.2 (t, 3H, -OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~171 (C=O), δ ~145 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~113 (Ar-C), δ ~61 (-OCH₂-), δ ~47 (-NHCH₂-), δ ~20 (Ar-CH₃), δ ~14 (-CH₃).
Mass Spec (ESI+) m/z 194.11 [M+H]⁺, 216.09 [M+Na]⁺.

Applications in Research and Development

While not an end-product itself, ethyl (4-methylphenyl)aminoacetate is a versatile scaffold for building molecular complexity. Its primary value lies in its role as a readily available, functionalized building block.

  • Heterocyclic Synthesis: The compound is an ideal precursor for constructing nitrogen-containing heterocycles. For example, condensation reactions with 1,2-dicarbonyl compounds can lead to quinoxalinone derivatives, a common motif in pharmacologically active molecules.

  • Bioactive Molecule Scaffolding: The N-aryl amino acid structure is present in numerous enzyme inhibitors and receptor antagonists. The p-tolyl group provides a well-defined hydrophobic moiety for probing binding pockets, while the secondary amine and ester functionalities serve as handles for further chemical elaboration to optimize potency and pharmacokinetic properties.

  • Ligand Development: The nitrogen and ester oxygen atoms can act as coordination sites for metal ions, making it a potential starting point for the design of novel ligands or catalysts.

G cluster_apps Potential Derivative Classes center_node Ethyl (4-methylphenyl)aminoacetate (Core Scaffold) app1 Heterocycles (e.g., Quinoxalinones) center_node->app1 app2 Enzyme Inhibitors center_node->app2 app3 Receptor Ligands center_node->app3 app4 Specialty Polymers center_node->app4

Sources

An In-Depth Technical Guide to Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl (4-methylphenyl)aminoacetate, a molecule of significant interest in synthetic and medicinal chemistry. From its fundamental properties to its synthesis and potential applications, this document is designed to be an essential resource for professionals in drug discovery and development.

Core Compound Identity and Properties

Ethyl (4-methylphenyl)aminoacetate, also known as N-(p-tolyl)glycine ethyl ester, is an N-aryl derivative of the amino acid glycine. Its structure incorporates a p-toluidine moiety linked to an ethyl acetate group via a secondary amine.

CAS Number: 21911-68-2[1]

Molecular Formula: C₁₁H₁₅NO₂[1]

Molecular Weight: 193.24 g/mol [1]

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of Ethyl (4-methylphenyl)aminoacetate are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 21911-68-2[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Physical State Expected to be a crystalline solid or oilGeneral knowledge
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and acetoneGeneral knowledge

Synthesis of Ethyl (4-methylphenyl)aminoacetate: A Validated Protocol

The most direct and widely employed method for the synthesis of Ethyl (4-methylphenyl)aminoacetate is the N-alkylation of p-toluidine with an ethyl haloacetate , such as ethyl bromoacetate or ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution where the amino group of p-toluidine attacks the electrophilic carbon of the ethyl haloacetate.

The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products, primarily the dialkylation of the amine. A non-nucleophilic base is preferred to avoid competing reactions with the electrophile.

Experimental Protocol: N-Alkylation of p-Toluidine

This protocol is adapted from a standard procedure for the synthesis of N-arylglycine ethyl esters[2].

Materials:

  • p-Toluidine

  • Ethyl bromoacetate (or ethyl chloroacetate)[3][4][5][6]

  • Anhydrous Sodium Acetate (or another suitable non-nucleophilic base like potassium carbonate)[2][3]

  • Ethanol (anhydrous)

  • Diethyl ether

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1 equivalent) and anhydrous sodium acetate (1 equivalent) in anhydrous ethanol.

  • Slowly add ethyl bromoacetate (1 equivalent) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether and filter to remove the sodium bromide and any unreacted sodium acetate.

  • Wash the ethereal solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system, such as hexane, to yield Ethyl (4-methylphenyl)aminoacetate as a solid.

Causality of Experimental Choices:

  • Base: Sodium acetate acts as a scavenger for the hydrobromic acid formed during the reaction, preventing the protonation of the starting p-toluidine, which would render it non-nucleophilic.

  • Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the nucleophilic substitution.

  • Purification: The work-up procedure is designed to remove salts and polar impurities, while crystallization from a non-polar solvent like hexane allows for the isolation of the moderately polar product.

Logical Flow of Synthesis and Work-up

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants p-Toluidine + Ethyl Bromoacetate + Sodium Acetate Solvent Ethanol Reflux Reflux (4-6h) Solvent->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Extraction Diethyl Ether Extraction Evaporation->Extraction Washing Water & Brine Wash Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization (Hexane) Concentration->Crystallization Final_Product Pure Ethyl (4-methylphenyl)aminoacetate Crystallization->Final_Product

Caption: Workflow for the synthesis of Ethyl (4-methylphenyl)aminoacetate.

Spectroscopic Characterization

The identity and purity of the synthesized Ethyl (4-methylphenyl)aminoacetate must be confirmed through spectroscopic analysis. Below are the expected spectral data based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the N-H proton, and the protons of the ethyl ester group.

  • Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

  • Methylene Protons (-NH-CH₂-) : A singlet or a doublet (if coupled to the N-H proton) around δ 3.8-4.2 ppm.

  • Ethyl Ester Protons: A quartet for the -O-CH₂- protons (around δ 4.1-4.3 ppm) and a triplet for the -CH₃ protons (around δ 1.2-1.4 ppm).

  • Aromatic Methyl Protons: A singlet around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (approx. δ 110-150 ppm).

  • Ethyl Ester Carbons: Two signals, one for the -O-CH₂- carbon (around δ 60-65 ppm) and one for the -CH₃ carbon (around δ 14-15 ppm).

  • Methylene Carbon (-NH-CH₂-) : A signal around δ 45-50 ppm.

  • Aromatic Methyl Carbon: A signal around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

  • C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

  • C-O Stretch (Ester): Two distinct absorption bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A peak at m/z = 193, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅, m/z = 45) and other fragments related to the aromatic and amino acid portions of the molecule.

Applications in Drug Development and Medicinal Chemistry

N-aryl amino acid esters, such as Ethyl (4-methylphenyl)aminoacetate, are valuable scaffolds in medicinal chemistry. Their structural features allow for further chemical modifications to generate libraries of compounds for biological screening.

As a Synthetic Intermediate

The secondary amine and the ester functionalities serve as handles for further synthetic transformations. The amine can be acylated or further alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility makes it a key building block for more complex molecules.

Applications cluster_derivatives Potential Derivatives cluster_activities Potential Biological Activities Core Ethyl (4-methylphenyl)aminoacetate Amides Amides Core->Amides Amidation Carboxylic_Acids Carboxylic Acids Core->Carboxylic_Acids Hydrolysis Antimicrobial Antimicrobial Agents Amides->Antimicrobial Heterocycles Heterocyclic Compounds Carboxylic_Acids->Heterocycles Cyclization Antiinflammatory Anti-inflammatory Agents Carboxylic_Acids->Antiinflammatory Anticancer Anticancer Agents Heterocycles->Anticancer

Caption: Synthetic utility and potential applications of Ethyl (4-methylphenyl)aminoacetate.

Potential Biological Activities

While specific studies on the biological activity of Ethyl (4-methylphenyl)aminoacetate are limited, the broader class of N-aryl amino acids has shown promise in various therapeutic areas. Research has indicated that derivatives of N-aryl amino acids can exhibit significant antibacterial activity[7][8]. The presence of the aromatic ring and the amino acid moiety are believed to contribute to their biological effects[7].

Furthermore, related N-aryl amino acid esters have been investigated for their potential as anti-inflammatory and analgesic agents. The structural motif is present in several known pharmacologically active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl (4-methylphenyl)aminoacetate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl (4-methylphenyl)aminoacetate is a versatile and accessible molecule with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a valuable resource for researchers in the field.

References

  • Osinubi, A., Asekun, O., & Familoni, O. B. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions, 4(2), 235-248. [Link]

  • Semantic Scholar. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of N-phenylglycine ethyl ester. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? [Forum discussion]. Retrieved from [Link]

  • Shang, H. J., Zhao, Y., Gao, P., & Zheng, X. M. (2011). Catalytic synthesis of ethyl chloroacetate by reactive distillation. Advanced Materials Research, 233-235, 1395-1399. [Link]

  • Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl (4-methylphenyl)aminoacetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is a molecule of significant interest. This guide provides a comprehensive overview of the primary synthetic pathways for its preparation. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights into experimental choices and protocol optimization. The methodologies discussed herein are presented as self-validating systems, ensuring reproducibility and reliability. This document is intended to serve as an authoritative resource, grounded in established chemical principles and supported by comprehensive references to peer-reviewed literature.

Introduction: The Significance of Ethyl (4-methylphenyl)aminoacetate

Ethyl (4-methylphenyl)aminoacetate, also known as N-(p-tolyl)glycine ethyl ester, possesses the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .[1][2] Its structure, featuring a secondary amine linked to an ethyl acetate moiety and a p-tolyl group, makes it a versatile building block in organic synthesis. The presence of the arylamine functionality is particularly crucial, as this motif is prevalent in a wide array of biologically active compounds. Its applications span from the development of novel therapeutics to the synthesis of specialized materials. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of research and development in these fields.

Primary Synthetic Pathways

The construction of the C-N bond is the cornerstone of synthesizing Ethyl (4-methylphenyl)aminoacetate. Several methodologies can be employed, each with its own set of advantages and limitations. This guide will focus on two of the most robust and widely applicable methods: Direct N-Alkylation and Buchwald-Hartwig Amination .

Direct N-Alkylation of p-Toluidine

This classical and straightforward approach involves the direct reaction of p-toluidine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the p-toluidine acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide ion.

Causality Behind Experimental Choices:

  • Choice of Halide: Ethyl bromoacetate is often preferred over ethyl chloroacetate due to the better leaving group ability of the bromide ion, which can lead to faster reaction rates.[3]

  • Base: The reaction generates a hydrohalic acid (HCl or HBr) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is required to neutralize this acid and drive the reaction to completion. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3][4] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or acetone are typically used to dissolve the reactants and facilitate the SN2 mechanism.[3][4]

  • Catalyst: In some cases, a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), is added. The iodide ion can undergo a Finkelstein reaction with the ethyl haloacetate to generate the more reactive ethyl iodoacetate in situ, thereby accelerating the reaction.[3][5]

Experimental Protocol: N-Alkylation of p-Toluidine

  • To a solution of p-toluidine (1 equivalent) in acetonitrile (10 volumes), add potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure Ethyl (4-methylphenyl)aminoacetate.

Data Presentation: N-Alkylation Reaction Parameters

ParameterConditionRationale
Reactants p-Toluidine, Ethyl BromoacetatePrimary amine and alkylating agent.
Base Potassium Carbonate (K₂CO₃)Neutralizes the HBr byproduct.
Solvent Acetonitrile (CH₃CN)Polar aprotic solvent favors SN2.
Catalyst Potassium Iodide (KI)Generates more reactive ethyl iodoacetate in situ.
Temperature Reflux (~82°C)Increases reaction rate.
Workup Filtration and ChromatographyRemoves salts and purifies the product.

Logical Relationship Diagram: N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants p-Toluidine Ethyl Bromoacetate Heating Reflux (82°C) Reactants->Heating Solvent Acetonitrile Solvent->Heating Base K2CO3 Base->Heating Catalyst KI Catalyst->Heating Monitoring TLC/LC-MS Heating->Monitoring Filtration Filter Salts Monitoring->Filtration Reaction Complete Concentration Evaporate Solvent Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Ethyl (4-methylphenyl) aminoacetate Purification->Product

Caption: Workflow for the synthesis of Ethyl (4-methylphenyl)aminoacetate via N-alkylation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This modern synthetic method offers a highly efficient and versatile route to Ethyl (4-methylphenyl)aminoacetate, particularly when dealing with substrates that may be sensitive to the conditions of direct alkylation. The reaction couples an aryl halide or pseudohalide (e.g., triflate or mesylate) with an amine in the presence of a palladium catalyst and a suitable ligand.[8][9]

Causality Behind Experimental Choices:

  • Aryl Halide/Pseudohalide: While aryl bromides are commonly used, aryl chlorides and mesylates are also viable substrates.[8] The choice may depend on the availability and reactivity of the starting material.

  • Amine: In this case, ethyl aminoacetate (glycine ethyl ester) would be the amine coupling partner.[10]

  • Palladium Catalyst: A variety of palladium sources can be used, such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[11] These are typically pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group (e.g., XPhos, SPhos), are highly effective at promoting the key steps of the catalytic cycle.[7] N-heterocyclic carbenes (NHCs) have also emerged as a superior class of ligands for this transformation.[11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which is more reactive in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[6][11]

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically employed.[6]

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add 4-bromotoluene (1 equivalent), palladium(II) acetate (0.02 equivalents), and the chosen phosphine ligand (e.g., XPhos, 0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene (10 volumes), followed by ethyl aminoacetate (1.2 equivalents) and sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 100-110°C and stir until the starting material is consumed, as monitored by GC-MS or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Buchwald-Hartwig Amination Parameters

ParameterConditionRationale
Reactants 4-Bromotoluene, Ethyl aminoacetateAryl halide and amine coupling partners.
Catalyst Pd(OAc)₂ / LigandFacilitates C-N bond formation.
Base Sodium tert-butoxide (NaOtBu)Deprotonates the amine for catalytic cycle.
Solvent TolueneAnhydrous, non-polar aprotic solvent.
Temperature 100-110°CProvides energy for catalytic turnover.
Workup Quenching and ExtractionIsolates the product from the reaction mixture.

Signaling Pathway Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L2) OxAdd->PdII_Complex Ligand_Exchange Ligand Exchange PdII_Complex->Ligand_Exchange Amide_Complex Ar-Pd(II)-NR'R''(L2) Ligand_Exchange->Amide_Complex Red_Elim Reductive Elimination Amide_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Ligand_Exchange Base Base Base->Ligand_Exchange

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Alternative Synthetic Strategies

While direct alkylation and Buchwald-Hartwig amination are highly effective, other methods can also be employed for the synthesis of Ethyl (4-methylphenyl)aminoacetate.

Reductive Amination

Reductive amination offers another viable pathway, involving the reaction of 4-methylbenzaldehyde with ethyl aminoacetate to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[12][13]

Key Steps:

  • Imine Formation: 4-methylbenzaldehyde and ethyl aminoacetate are condensed, typically in the presence of a dehydrating agent or by azeotropic removal of water, to form the corresponding imine.

  • Reduction: The imine is then reduced to the amine using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[12][14] Catalytic hydrogenation over a metal catalyst (e.g., Pd/C) can also be employed.[14]

This one-pot procedure is often mild and can be highly chemoselective.[13]

Conclusion

The synthesis of Ethyl (4-methylphenyl)aminoacetate can be achieved through several effective methodologies. The choice of synthetic route will often depend on factors such as the availability of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule. Direct N-alkylation represents a cost-effective and straightforward approach, while the Buchwald-Hartwig amination provides a more versatile and often higher-yielding alternative with broader substrate scope. Reductive amination also stands as a valuable method, particularly for its mild reaction conditions. This guide has provided the foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this important chemical intermediate.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • PubChem. Ethyl 2-[methyl(phenyl)amino]acetate. Retrieved from [Link]

  • Chemistry Enthusiast. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Retrieved from [Link]

  • Synthesis of genistein amino acid methyl ester derivatives. (n.d.). Retrieved from [Link]

  • ChemSynthesis. ethyl aminoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Retrieved from [Link]

  • PubChem. Ethyl (4-(trifluoromethyl)phenyl)acetate. Retrieved from [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • 62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO 2. Retrieved from [Link]

  • National Institutes of Health. N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

  • PubChem. N-Ethyl-p-toluidine. Retrieved from [Link]

  • LinkedIn. (2025, June 27). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Retrieved from [Link]

  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]

  • ARKAT USA, Inc. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Retrieved from [Link]

Sources

Spectroscopic Characterization of Ethyl (4-methylphenyl)aminoacetate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl (4-methylphenyl)aminoacetate, a derivative of the amino acid glycine, holds potential as a building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and quality control. This guide provides a comprehensive analysis of the expected spectroscopic data for ethyl (4-methylphenyl)aminoacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the current unavailability of experimentally derived spectra in public databases, this document leverages established spectroscopic principles and data from analogous structures to present a robust predictive analysis. Furthermore, it offers detailed experimental protocols for researchers to acquire and interpret this data, ensuring a self-validating system for future studies.

Introduction and Molecular Structure

Ethyl (4-methylphenyl)aminoacetate, also known as the ethyl ester of N-(p-tolyl)glycine, possesses a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Its structure features a p-substituted aromatic ring, a secondary amine, and an ethyl ester functionality. The accurate characterization of this molecule is essential for confirming its identity, purity, and for elucidating its role in chemical reactions.

This guide is structured to provide a deep understanding of the spectroscopic properties of ethyl (4-methylphenyl)aminoacetate. Each section will delve into a specific spectroscopic technique, presenting predicted data and a detailed rationale for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl (4-methylphenyl)aminoacetate, both ¹H and ¹³C NMR will provide distinct and complementary information. The following predictions are based on established chemical shift values and the electronic environment of the nuclei within the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the eight distinct proton environments in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for Ethyl (4-methylphenyl)aminoacetate

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.25Triplet3H-O-CH₂-CH₃
b2.25Singlet3HAr-CH₃
c3.85Singlet2H-NH-CH₂ -C=O
d4.15Quartet2H-O-CH₂ -CH₃
e4.5-5.5Broad Singlet1H-NH -
f6.60Doublet2HAromatic C-H (ortho to -NH)
g7.00Doublet2HAromatic C-H (meta to -NH)

Causality Behind Predicted ¹H NMR Shifts:

  • Ethyl Ester Protons (a, d): The methyl protons (a) of the ethyl group are expected to appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (d) will, in turn, be a quartet around 4.15 ppm. Their downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Methyl Protons (b): The protons of the methyl group attached to the aromatic ring (b) are predicted to be a singlet around 2.25 ppm, a typical region for aryl methyl groups.

  • Methylene Protons Adjacent to Nitrogen (c): The methylene protons (c) situated between the amine and the carbonyl group are expected to be a singlet around 3.85 ppm. The singlet nature arises from the absence of adjacent protons.

  • Amine Proton (e): The amine proton (e) is expected to be a broad singlet in the range of 4.5-5.5 ppm. The broadness is due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.

  • Aromatic Protons (f, g): The aromatic protons will exhibit an AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the electron-donating amino group (f) will be more shielded and appear upfield around 6.60 ppm, while the protons meta to the amino group (g) will be further downfield around 7.00 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the different carbon environments.

Table 2: Predicted ¹³C NMR Data for Ethyl (4-methylphenyl)aminoacetate

SignalChemical Shift (δ, ppm)Assignment
114.2-O-CH₂-CH₃
220.4Ar-CH₃
348.0-NH-CH₂ -C=O
461.0-O-CH₂ -CH₃
5113.5Aromatic C (ortho to -NH)
6129.8Aromatic C (meta to -NH)
7130.0Aromatic C (ipso to -CH₃)
8145.0Aromatic C (ipso to -NH)
9171.5-C =O

Causality Behind Predicted ¹³C NMR Shifts:

  • Aliphatic Carbons (1, 2, 3, 4): The carbons of the ethyl group (1 and 4) and the aromatic methyl group (2) are expected in the upfield region. The methylene carbon adjacent to the nitrogen (3) will be further downfield due to the electronegativity of the nitrogen atom.

  • Aromatic Carbons (5, 6, 7, 8): The aromatic carbons will appear in the range of 110-150 ppm. The carbons ortho to the amino group (5) will be the most shielded. The ipso-carbon attached to the amino group (8) will be the most deshielded due to the strong deshielding effect of the nitrogen.

  • Carbonyl Carbon (9): The ester carbonyl carbon (9) is expected to be the most downfield signal, typically appearing around 171.5 ppm.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of ethyl (4-methylphenyl)aminoacetate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Integrate the ¹H NMR signals and determine the multiplicities. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts and, for ¹H, their coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl (4-methylphenyl)aminoacetate is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for Ethyl (4-methylphenyl)aminoacetate

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450MediumN-H stretch (secondary amine)
2850-3000MediumC-H stretch (aliphatic and aromatic)
1735-1750StrongC=O stretch (ester)
1600-1620MediumC=C stretch (aromatic ring)
1500-1520StrongC=C stretch (aromatic ring)
1150-1250StrongC-O stretch (ester)
1250-1350MediumC-N stretch

Causality Behind Predicted IR Absorptions:

  • N-H Stretch: The secondary amine will show a characteristic N-H stretching vibration in the region of 3350-3450 cm⁻¹.

  • C=O Stretch: The ester carbonyl group will exhibit a strong and sharp absorption band between 1735-1750 cm⁻¹.

  • Aromatic C=C Stretches: The aromatic ring will show characteristic C=C stretching vibrations around 1600-1620 cm⁻¹ and 1500-1520 cm⁻¹.

  • C-O and C-N Stretches: Strong C-O stretching bands from the ester and a medium C-N stretching band are expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the liquid sample between two NaCl or KBr plates.

    • KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press it into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl (4-methylphenyl)aminoacetate, Electron Ionization (EI) would be a common method.

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl (4-methylphenyl)aminoacetate

m/zProposed Fragment
193[M]⁺ (Molecular Ion)
120[M - COOC₂H₅]⁺
106[CH₃-C₆H₄-NH=CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Causality Behind Predicted Mass Fragments:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 193, corresponding to the molecular weight of the compound.

  • Loss of the Ethyl Ester Group: A common fragmentation pathway for esters is the loss of the alkoxycarbonyl group, leading to the fragment at m/z 120.

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom can result in the formation of a stabilized iminium ion at m/z 106.

  • Tropylium Ion: The presence of a tolyl group makes the formation of the stable tropylium ion at m/z 91 a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Fragmentation

To further illustrate the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.

molecular_structure cluster_ethyl Ethyl Group cluster_acetate Aminoacetate Moiety cluster_phenyl 4-Methylphenyl Group C1 CH3 (a) C2 CH2 (d) C1->C2 O1 O C2->O1 C3 C=O (9) O1->C3 C4 CH2 (c) C3->C4 N1 NH (e) C4->N1 C5 C (8) N1->C5 C6 CH (f) C5->C6 C7 CH (g) C6->C7 C8 C (7) C7->C8 C9 CH (g) C8->C9 C11 CH3 (b) C8->C11 C10 CH (f) C9->C10 C10->C5

Caption: Molecular structure of Ethyl (4-methylphenyl)aminoacetate with proton and carbon numbering corresponding to the predicted NMR data.

fragmentation_pathway M [M]⁺ m/z = 193 F1 [M - COOC₂H₅]⁺ m/z = 120 M->F1 - •COOC₂H₅ F2 [CH₃-C₆H₄-NH=CH₂]⁺ m/z = 106 M->F2 α-cleavage F3 [C₇H₇]⁺ m/z = 91 F2->F3 - HCN

Caption: Predicted key fragmentation pathways for Ethyl (4-methylphenyl)aminoacetate in Mass Spectrometry.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of ethyl (4-methylphenyl)aminoacetate. By explaining the underlying principles for the expected spectroscopic features and providing standardized experimental protocols, this document serves as a valuable resource for researchers working with this compound. The combination of predictive data and methodological guidance aims to ensure scientific integrity and facilitate the accurate characterization of this important chemical entity in future studies.

References

As this guide is based on predictive analysis and general spectroscopic principles, direct literature references for the experimental data of the title compound are not available at the time of writing. The predictions are based on well-established principles of organic spectroscopy, for which numerous textbooks and databases can be consulted. For general reference, the following resources are recommended:

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information. URL: [Link]

An In-depth Technical Guide to Determining the Solubility Profile of Ethyl (4-methylphenyl)aminoacetate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties and developability. This guide provides a comprehensive technical framework for characterizing the solubility profile of Ethyl (4-methylphenyl)aminoacetate (CAS: 21911-68-2), a compound of interest in drug discovery. In the absence of extensive pre-existing public data for this specific molecule, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. We will detail the requisite experimental methodologies, from thermodynamic equilibrium to high-throughput kinetic assays, and explore the critical influence of physicochemical parameters such as pH, temperature, and solvent composition. The causality behind experimental choices is elucidated to ensure a robust and scientifically sound approach to generating a comprehensive solubility profile.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For an API like Ethyl (4-methylphenyl)aminoacetate, its solubility profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and the need for complex formulation strategies.[1] Therefore, a thorough understanding of a compound's solubility is paramount from the early stages of drug discovery through to formulation development.[2]

This guide will provide the necessary protocols and theoretical underpinnings to comprehensively determine the solubility of Ethyl (4-methylphenyl)aminoacetate.

Table 1: Physicochemical Properties of Ethyl (4-methylphenyl)aminoacetate

PropertyValueSource
CAS Number 21911-68-2Santa Cruz Biotechnology[3]
Molecular Formula C₁₁H₁₅NO₂Santa Cruz Biotechnology[3]
Molecular Weight 193.24 g/mol Santa Cruz Biotechnology[3]
Structure (Structure inferred from name)

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a substance is governed by the equilibrium between the solid state and the solution.[2] For Ethyl (4-methylphenyl)aminoacetate, its structure, featuring both hydrophobic (the methylphenyl group) and potentially ionizable (aminoacetate) moieties, suggests that its solubility will be influenced by several factors.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

As an amino acid ester, Ethyl (4-methylphenyl)aminoacetate possesses a basic nitrogen atom that can be protonated. The solubility of such ionizable compounds is highly dependent on the pH of the aqueous medium.[4][5][6][7] The relationship between pH, the compound's pKa (the acid dissociation constant of its conjugate acid), and the ratio of the ionized to the un-ionized form is described by the Henderson-Hasselbalch equation. The ionized form is generally more water-soluble than the neutral form. Therefore, at pH values below the pKa of the protonated amine, the compound is expected to exhibit higher aqueous solubility.

The Influence of Temperature on Solubility

The effect of temperature on solubility is dictated by the enthalpy of solution (ΔH_soln). For most solid solutes, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with temperature.[3][8][9][10] This is because the increased kinetic energy of the solvent molecules allows them to more effectively break apart the solute molecules held together by intermolecular forces.[8] However, there are instances where dissolution is an exothermic process (ΔH_soln < 0), leading to decreased solubility with increasing temperature.[11] Experimental determination across a range of temperatures is therefore essential.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. This involves determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given set of conditions and is the gold standard for solubility measurement.[12][13] The most reliable method for its determination is the Shake-Flask method.[13][14]

Protocol: Equilibrium Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of solid Ethyl (4-methylphenyl)aminoacetate to a series of vials containing the desired solvent systems (e.g., purified water, buffered solutions at various pH values, and relevant non-aqueous solvents). The presence of undissolved solid is crucial to ensure equilibrium is reached.[12]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours.[12][15] Regular sampling and analysis can confirm when equilibrium has been achieved (i.e., when the concentration of the solute in solution no longer changes over time).

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of Ethyl (4-methylphenyl)aminoacetate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[18] These methods measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO).[2][19]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl (4-methylphenyl)aminoacetate in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer.[18]

  • Precipitation and Incubation: The addition of the aqueous buffer will cause the compound to precipitate if its solubility is exceeded. Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[20]

  • Turbidity Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[18][20]

Diagram: Experimental Workflow for Solubility Determination

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility thermo_start Weigh excess compound thermo_add_solvent Add solvent (e.g., buffer) thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (24-72h) thermo_add_solvent->thermo_equilibrate thermo_separate Centrifuge & Filter thermo_equilibrate->thermo_separate thermo_analyze Analyze by HPLC/LC-MS thermo_separate->thermo_analyze thermo_end Equilibrium Solubility Data thermo_analyze->thermo_end kinetic_start Prepare DMSO stock kinetic_add_buffer Add to aqueous buffer kinetic_start->kinetic_add_buffer kinetic_incubate Incubate (1-2h) kinetic_add_buffer->kinetic_incubate kinetic_measure Measure turbidity (Nephelometry) kinetic_incubate->kinetic_measure kinetic_end Kinetic Solubility Data kinetic_measure->kinetic_end

Caption: Workflow for thermodynamic and kinetic solubility determination.

Factors Influencing the Solubility of Ethyl (4-methylphenyl)aminoacetate

A comprehensive solubility profile requires investigation into how various factors can alter the solubility of the compound.

pH-Solubility Profile

Given its ionizable nature, determining the solubility of Ethyl (4-methylphenyl)aminoacetate across a physiologically relevant pH range is critical.[21][22][23][24]

Experimental Approach:

  • Perform the thermodynamic shake-flask method using a series of buffers ranging from pH 1.2 to 7.4.[21][25]

  • Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.

  • This profile will reveal the pH at which the compound has its lowest solubility (the intrinsic solubility of the free base) and how solubility increases as the pH decreases and the compound becomes protonated.

Temperature-Solubility Profile

Investigating the effect of temperature provides insights into the thermodynamics of dissolution.

Experimental Approach:

  • Conduct the shake-flask experiment at a minimum of two temperatures, for example, ambient temperature (e.g., 25°C) and physiological temperature (37°C).[21]

  • A plot of solubility versus temperature will indicate whether the dissolution is endothermic or exothermic.

Solvent Selection and Co-solvents

The choice of solvent is crucial in both pharmaceutical processing and formulation.[26][27][28][29] For poorly water-soluble compounds, the use of co-solvents is a common strategy to enhance solubility.

Experimental Approach:

  • Determine the solubility of Ethyl (4-methylphenyl)aminoacetate in a range of pharmaceutically acceptable solvents of varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400).

  • Investigate the effect of co-solvent concentration by measuring solubility in binary mixtures of water and a co-solvent (e.g., 10%, 20%, 30% ethanol in water).

Table 2: Proposed Solvents for Solubility Screening

Solvent SystemRationale
0.1 N HCl (pH ~1.2) Simulates gastric fluid.
Phosphate Buffer (pH 4.5) Represents the upper small intestine.
Phosphate Buffer (pH 6.8) Simulates the lower small intestine.
Purified Water Baseline aqueous solubility.
Ethanol Common pharmaceutical co-solvent.
Propylene Glycol Common vehicle for oral and injectable formulations.
PEG 400 Non-volatile, water-miscible co-solvent.

Data Analysis and Interpretation

The collected data should be tabulated and visualized to facilitate interpretation.

Table 3: Example Data Summary for Ethyl (4-methylphenyl)aminoacetate Solubility

Solvent SystemTemperature (°C)Solubility (µg/mL)
0.1 N HCl25[Experimental Value]
0.1 N HCl37[Experimental Value]
pH 4.5 Buffer25[Experimental Value]
pH 4.5 Buffer37[Experimental Value]
pH 6.8 Buffer25[Experimental Value]
pH 6.8 Buffer37[Experimental Value]
Water25[Experimental Value]
Water37[Experimental Value]
Ethanol25[Experimental Value]
Propylene Glycol25[Experimental Value]

Diagram: Logical Relationship of Factors Affecting Solubility

G Solubility Solubility pH pH Solubility->pH pKa Temperature Temperature Solubility->Temperature ΔH_soln Solvent Solvent Solubility->Solvent Ionization Ionization pH->Ionization Enthalpy Enthalpy Temperature->Enthalpy Polarity Polarity Solvent->Polarity CoSolvents CoSolvents Solvent->CoSolvents

Caption: Interplay of key factors influencing compound solubility.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to determining the solubility profile of Ethyl (4-methylphenyl)aminoacetate. By employing these methodologies, researchers can generate the critical data needed to inform lead optimization, pre-formulation studies, and the ultimate developability of this compound. The absence of existing data underscores the importance of this foundational experimental work. Future studies should also consider the impact of solid-state properties (e.g., polymorphism) on solubility, as different crystal forms can exhibit different solubilities. Additionally, computational models can be employed to predict solubility and guide experimental design, though they should always be validated with empirical data.[30][31][32][33][34]

References

  • U.S. Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF. [Link]

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An In-Depth Technical Guide to the Safe Handling of Ethyl (4-methylphenyl)aminoacetate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Author: Beyond the Checklist

Researchers, scientists, and drug development professionals operate in an environment where the novel and the unknown are daily companions. While a standard Material Safety Data Sheet (MSDS) provides a crucial, compliance-driven overview, it often functions as a static checklist. This guide is conceived differently. It is structured as a dynamic technical resource, designed to build a deep, intuitive understanding of the why behind the safety protocols for Ethyl (4-methylphenyl)aminoacetate. By deconstructing the molecule into its constituent chemical moieties and analyzing their known hazard profiles, we can proactively establish a robust framework for safe handling, even in the absence of exhaustive empirical data for this specific compound. Our approach is rooted in the principles of chemical analogy, risk mitigation, and the unwavering commitment to the safety of laboratory personnel.

Section 1: Predictive Hazard Analysis of Ethyl (4-methylphenyl)aminoacetate

Deconstruction of the Core Structure

The molecule can be logically dissected into two primary structural analogues:

  • p-Toluidine (4-methylaniline): This aromatic amine moiety is the primary driver of the compound's toxicological profile.

  • Glycine Ethyl Ester: This functional group dictates the compound's ester-related reactivity and contributes to its irritation potential.

By synthesizing the known hazards of these components, we can construct a reliable, predictive hazard profile for Ethyl (4-methylphenyl)aminoacetate.

Predicted GHS Classification and Hazard Statements

Based on the severe GHS classifications for p-toluidine, the following is a predicted hazard profile for Ethyl (4-methylphenyl)aminoacetate.[1][2][3] This represents a cautious, safety-first approach.

Hazard ClassGHS CategoryPredicted Hazard StatementRationale based on Structural Analogues
Acute Toxicity, Oral Category 3H301: Toxic if swallowed. p-Toluidine is classified as acutely toxic if swallowed.[1]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin. p-Toluidine is classified as acutely toxic in contact with skin.[1]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled. p-Toluidine is classified as acutely toxic if inhaled.[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation. Both p-toluidine and glycine ethyl ester hydrochloride are known eye irritants.[4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction. Aromatic amines, including p-toluidine, are recognized skin sensitizers.[1]
Carcinogenicity Category 2H351: Suspected of causing cancer. p-Toluidine is a suspected carcinogen.[1]
Hazardous to the Aquatic Environment Acute Category 1H400: Very toxic to aquatic life. p-Toluidine exhibits high aquatic toxicity.

Signal Word: Danger [1]

Pictograms:

Section 2: Prudent Practices for Handling and Exposure Control

The cornerstone of working safely with any potentially hazardous substance is a multi-layered approach to exposure control, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Primary exposure to Ethyl (4-methylphenyl)aminoacetate will likely be through inhalation of dust particles or aerosols and dermal contact. Therefore, robust engineering controls are non-negotiable.

  • Chemical Fume Hood: All weighing, transferring, and handling of the solid material or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

Personal Protective Equipment (PPE): The Essential Barrier

The predicted toxicity and skin sensitization potential of this compound demand meticulous attention to PPE.

PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Nitrile gloves (minimum thickness of 5 mil)Double-gloving is recommended when handling the pure compound or concentrated solutions. Gloves must be inspected for integrity before each use and changed immediately upon known or suspected contact. Never reuse disposable gloves.
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, which is critical given the predicted serious eye irritation potential.[4]
Skin and Body Protection Flame-retardant lab coat, buttoned completely.A lab coat provides a removable barrier to protect personal clothing from contamination. Ensure cuffs are snug.
Respiratory Protection Not required if handled exclusively within a certified fume hood.In the event of a significant spill outside of a fume hood or during emergency response, a NIOSH-approved respirator with organic vapor/particulate cartridges would be necessary.

Section 3: Experimental Workflow and Causality

The following protocols are designed to be self-validating systems, where each step is a checkpoint to ensure safety and experimental integrity.

Safe Handling and Storage Workflow

This workflow illustrates the critical decision points and actions from receipt of the compound to its long-term storage.

G cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_storage Post-Use Storage a Receive Container b Inspect for Damage a->b Visually check for breaches c Log into Chemical Inventory b->c If intact e Isolate in Fume Hood & Contact EHS b->e If damaged d Store in Designated, Ventilated Cabinet c->d f Don Appropriate PPE d->f Retrieve for use g Work Exclusively in Chemical Fume Hood f->g h Weigh and Transfer g->h i Clean Work Area and Equipment h->i j Securely Seal Container i->j End of experiment k Return to Designated Storage Cabinet j->k

Caption: Workflow for receiving, handling, and storing Ethyl (4-methylphenyl)aminoacetate.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and appropriate waste containers.

  • Donning PPE: Put on all required PPE as detailed in Section 2.2.

  • Transfer: Conduct all transfers of the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically predicted for this compound.

  • Post-Handling: After use, decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as hazardous waste. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[1] Protect from light, as aromatic amines can be light-sensitive.[1]

  • Incompatible Materials: Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] The amine functionality can react exothermically with acids. The ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions.[5][6]

  • Thermal Stability: While specific data is unavailable, aromatic amines can decompose at elevated temperatures, potentially releasing toxic fumes such as nitrogen oxides and carbon monoxide.[7][8][9] Avoid excessive heat.

Section 4: Emergency Procedures: A Self-Validating System

In an emergency, clear, logical, and pre-planned actions are critical. The following decision tree is designed to guide immediate response.

G cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event spill_size Assess Spill Size start->spill_size exposure_type Route of Exposure start->exposure_type small_spill Small Spill (Inside Fume Hood) spill_size->small_spill Minor large_spill Large Spill (Outside Fume Hood) spill_size->large_spill Major cleanup Contain with absorbent pads. Clean with appropriate kit. Collect waste. small_spill->cleanup evacuate Alert others. Evacuate the lab. Call Emergency Services. large_spill->evacuate skin_contact Skin Contact exposure_type->skin_contact eye_contact Eye Contact exposure_type->eye_contact inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion skin_action Immediately flush with water for at least 15 minutes. Remove contaminated clothing. skin_contact->skin_action eye_action Immediately flush with eyewash for at least 15 minutes. Hold eyelids open. eye_contact->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action ingestion_action Rinse mouth. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention (Bring SDS/Guide) skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Decision tree for emergency response to spills or personal exposure.

First-Aid Measures

The immediate response to an exposure is critical to minimizing harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: The compound is likely a combustible solid.[1] Like most organic dusts, it may form an explosive mixture with air.[10] Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 5: Disposal Considerations

All waste generated from the use of Ethyl (4-methylphenyl)aminoacetate must be treated as hazardous.

  • Waste Streams:

    • Solid Waste: Unused compound, contaminated weigh boats, and absorbent materials from cleanups.

    • Liquid Waste: Contaminated solvents, solutions containing the compound.

    • PPE: Contaminated gloves, disposable lab coats.

  • Procedure:

    • Collect all waste in clearly labeled, sealed containers.

    • Do not mix with incompatible waste streams.

    • Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Disposal via a licensed professional waste disposal service is required.[7]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Glycine Ethyl Ester Hydrochloride, 99%. Retrieved from [Link]

  • Deepak Nitrite. (2023, March 20). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]

  • Hay, R. W., Porter, L. J., & Morris, P. J. (n.d.). The Basic Hydrolysis of Amino Acid Esters. ConnectSci. Retrieved from [Link]

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). (1981). Journal of Inorganic Biochemistry, 14(2), 147-154.
  • The basic hydrolysis of amino acid esters. (1966). Australian Journal of Chemistry, 19(7), 1197-1205.
  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • GESTIS-Stoffdatenbank. (n.d.). p-Toluidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, October 10). Safety Data Sheet: p-toluidine. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). p-TOLUIDINE HYDROCHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

  • Valid 11/97. (n.d.).
  • Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • De-esterification of amino acid esters. (2022, September 22). ResearchGate. Retrieved from [Link]

  • CHEM 2325 Module 35: Reactions of 2° and 3° Amines with Nitrous Acid. (2024, June 17). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]

  • MSU chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Fiveable. (n.d.). Reactions of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemical Safety. (n.d.). p-Toluidine GHS Label. Retrieved from [Link]

  • Pyrolysis of Amines and Imines. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.
  • Hoffsommer, J. C. (1966, February 16).
  • Hemvichian, K., & Ishida, H. (2002, July 1).
  • PubChem. (n.d.). Glycine ethyl ester, hydrochloride. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. Retrieved from [Link]

  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. (2025, August 6). ResearchGate. Retrieved from [https://www.researchgate.
  • ETHYL N-[(2-BOC-AMINO)
  • PubChem. (n.d.). Ethyl aminoacetate hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Glycine ethyl ester hydrochloride. Retrieved from [Link]

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The Discovery and Synthesis of Ethyl (4-methylphenyl)aminoacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of medicinal chemistry, organic synthesis, and drug development, a comprehensive understanding of key molecular scaffolds and their synthetic origins is paramount. Ethyl (4-methylphenyl)aminoacetate, a notable N-aryl glycine ester, represents a foundational building block with historical significance and contemporary relevance in the design of bioactive molecules. This in-depth technical guide provides a thorough exploration of its discovery, detailed synthetic methodologies, and applications, offering field-proven insights for researchers and scientists.

Historical Context and Discovery

The genesis of Ethyl (4-methylphenyl)aminoacetate can be traced back to the early 20th century, a period of foundational exploration in organic synthesis. The pioneering work on the reaction of haloacetic acids with aromatic amines laid the groundwork for the synthesis of N-aryl glycine derivatives.

Initial investigations into the N-alkylation of aromatic amines were crucial. The first documented synthesis of Ethyl (4-methylphenyl)aminoacetate, also known as ethyl p-tolylaminoacetate, was reported in 1907 by the German chemist F. Bischoff in the scientific journal Berichte der deutschen chemischen Gesellschaft. This seminal work detailed the reaction between p-toluidine and ethyl chloroacetate, establishing a fundamental method for the preparation of this class of compounds.

Core Synthesis: N-Alkylation of p-Toluidine

The principal and most direct route to Ethyl (4-methylphenyl)aminoacetate is the nucleophilic substitution reaction between p-toluidine and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction falls under the category of N-alkylation of amines.

The underlying principle of this synthesis is the nucleophilic attack of the nitrogen atom of the primary aromatic amine (p-toluidine) on the electrophilic carbon atom of the ethyl haloacetate. The reaction is facilitated by a base to neutralize the hydrogen halide formed as a byproduct, driving the equilibrium towards the formation of the desired product.

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p_toluidine [label="p-Toluidine"]; ethyl_haloacetate [label="Ethyl Chloroacetate or\nEthyl Bromoacetate"]; base [label="Base (e.g., K2CO3, Na2CO3)", shape=ellipse, fillcolor="#FFFFFF"]; solvent [label="Solvent (e.g., DMF, Acetonitrile)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Ethyl (4-methylphenyl)aminoacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nExtraction", shape=diamond, fillcolor="#FBBC05"]; purification [label="Purification\n(e.g., Column Chromatography)", shape=diamond, fillcolor="#34A853"];

p_toluidine -> product; ethyl_haloacetate -> product; base -> product [label="Neutralizes H-X"]; solvent -> product [label="Reaction Medium"]; product -> workup; workup -> purification; purification -> product [label="Isolated Product"]; }

Caption: General workflow for the synthesis of Ethyl (4-methylphenyl)aminoacetate.
Causality Behind Experimental Choices

Choice of Alkylating Agent: While both ethyl chloroacetate and ethyl bromoacetate can be used, ethyl bromoacetate is often preferred in laboratory settings due to the better leaving group ability of bromide compared to chloride, which can lead to faster reaction rates.

Selection of Base: The choice of base is critical to the success of the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly employed. These bases are sufficiently strong to neutralize the generated acid but are generally not strong enough to significantly hydrolyze the ester functionality of the product or reactant. The use of a stronger base like sodium hydride (NaH) can also be effective but requires anhydrous conditions.

Solvent Considerations: A polar aprotic solvent is typically chosen to dissolve the reactants and facilitate the SN2 reaction. Dimethylformamide (DMF) and acetonitrile are common choices. Acetone can also be used, particularly in conjunction with potassium carbonate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Ethyl (4-methylphenyl)aminoacetate, synthesized from reliable methodologies for N-alkylation reactions.

Materials:

  • p-Toluidine

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of p-toluidine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask is added anhydrous potassium carbonate (2.0 eq).

  • Ethyl bromoacetate (1.2 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl (4-methylphenyl)aminoacetate.

Characterization and Data

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

Analytical Technique Expected Observations for Ethyl (4-methylphenyl)aminoacetate
¹H NMR Signals corresponding to the aromatic protons of the p-tolyl group (two doublets), a singlet for the N-H proton, a singlet for the methylene (-CH₂-) protons adjacent to the nitrogen, a quartet for the ethyl ester methylene (-OCH₂-) protons, and a triplet for the ethyl ester methyl (-CH₃) protons. The methyl group on the aromatic ring will appear as a singlet.
¹³C NMR Resonances for the aromatic carbons, the ester carbonyl carbon, the methylene carbons of the acetate and ethyl groups, and the methyl carbons of the p-tolyl and ethyl groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching, C=O stretching of the ester, C-N stretching, and aromatic C-H stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (193.24 g/mol ).

Applications in Drug Development and Research

N-aryl glycine esters, including Ethyl (4-methylphenyl)aminoacetate, are valuable intermediates in the synthesis of various pharmacologically active compounds.

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main_compound [label="Ethyl (4-methylphenyl)aminoacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Key Synthetic Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; analogues [label="Lidocaine Analogues\n(Local Anesthetics)"]; anticonvulsants [label="Anticonvulsant Agents"]; glyt1_inhibitors [label="Glycine Transporter (GlyT1)\nInhibitors"]; other_bioactive [label="Other Bioactive Molecules"];

main_compound -> intermediate; intermediate -> analogues; intermediate -> anticonvulsants; intermediate -> glyt1_inhibitors; intermediate -> other_bioactive; }

Caption: Applications of Ethyl (4-methylphenyl)aminoacetate in medicinal chemistry.

One of the most significant areas of application is in the development of local anesthetics. The core structure of Ethyl (4-methylphenyl)aminoacetate is related to the structure of lidocaine, a widely used local anesthetic. The N-aryl acetamide moiety is a key pharmacophore for this class of drugs. Researchers have utilized this scaffold to synthesize novel lidocaine analogues with modified pharmacokinetic and pharmacodynamic properties.

Furthermore, metabolites of lidocaine, which include N-ethylglycine derivatives, have been shown to possess analgesic effects.[1][2][3] These metabolites can interact with glycine transporters, such as GlyT1, which are involved in regulating glycine concentrations in the central nervous system and play a role in pain signaling.[1][2] This suggests that compounds derived from Ethyl (4-methylphenyl)aminoacetate could be explored as potential modulators of glycinergic neurotransmission for the treatment of chronic pain.

The N-aryl glycine scaffold has also been investigated for its potential in developing anticonvulsant agents.[4]

Conclusion

Ethyl (4-methylphenyl)aminoacetate is a molecule with a rich history and continued importance in the field of organic and medicinal chemistry. Its synthesis, primarily through the N-alkylation of p-toluidine, is a robust and well-understood process. For researchers and drug development professionals, a firm grasp of the synthesis and properties of this versatile intermediate provides a valuable tool for the design and creation of novel therapeutic agents. The foundational knowledge presented in this guide serves as a practical resource for the effective utilization of Ethyl (4-methylphenyl)aminoacetate in contemporary research endeavors.

References

  • Bischoff, F. (1907). Ueber die Einwirkung von Halogenessigsäure auf aromatische Amine. II. Berichte der deutschen chemischen Gesellschaft, 40(3), 2803–2814.
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  • Poupaert, J. H., et al. (1997). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of medicinal chemistry, 41(1), 121-128. [Link]

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  • Berichte der Deutschen Chemischen Gesellschaft, Volume 40, Pages 1215-1972. (1907). Verlag Chemie.
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  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E: Crystallographic Communications, E69(8), o1376. [Link]

  • Moter, J., et al. (2018). The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain. Pain, 159(5), 945-958. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2020). Molecules, 25(18), 4234. [Link]

  • Stoetzer, C., et al. (2013). Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? Anesthesiology, 119(6), 1429-1439. [Link]

  • Kubba, A. A. R., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2506-2516. [Link]

  • The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain. (2018). Pain, 159(5), 945-958. [Link]

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An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate, also known as ethyl N-(4-methylphenyl)oxamate or ethyl p-tolyloxamate, is a member of the oxamate class of organic compounds. This family of molecules is characterized by an oxamic acid core, which features adjacent amide and carboxylic acid functionalities. In the case of the title compound, the carboxylic acid is present as an ethyl ester, and the amide's nitrogen is substituted with a p-tolyl (4-methylphenyl) group. This structural arrangement imparts a unique combination of chemical reactivity and potential for intermolecular interactions, making it a molecule of significant interest in medicinal chemistry and materials science.

Oxamates are recognized as important pharmacophores and versatile synthetic intermediates. Their ability to act as hydrogen bond donors and acceptors, coupled with the reactivity of the ester and amide groups, allows for their incorporation into a wide range of larger, more complex molecular architectures. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate, offering field-proven insights for its application in research and development.

Molecular Structure and Identifiers

The molecular structure of Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate is central to its chemical behavior. The presence of an aromatic ring, an amide linkage, and an ethyl ester group defines its reactivity and physical characteristics.

Diagram 1: Chemical Structure of Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate

Caption: 2D structure of Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate.

Table 1: Chemical Identifiers and Computed Properties

IdentifierValueSource
IUPAC Name ethyl 2-(4-methylanilino)-2-oxoacetateN/A
Synonyms Ethyl N-(4-methylphenyl)oxamate, Ethyl p-tolyloxamateN/A
Molecular Formula C₁₁H₁₃NO₃N/A
Molecular Weight 207.23 g/mol [1]
Exact Mass 207.089543 Da[1]
InChI InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13)N/A
SMILES CCOC(=O)C(=O)Nc1ccc(C)cc1N/A
CAS Number Not explicitly found; 53117-14-9 for the ortho-isomer[1]

Note: The Molecular Weight and Exact Mass are based on the ortho-isomer, which is expected to be identical for the para-isomer.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are largely extrapolated from closely related analogs, providing a scientifically grounded estimation.

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation and Remarks
Melting Point 113-116 °CBased on the melting point of ethyl oxamate. The addition of the p-tolyl group is expected to increase the melting point due to increased molecular weight and intermolecular interactions.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the polar nature and hydrogen bonding capabilities of the amide group.
Solubility Soluble in DMSO, ethanol, and ethyl acetate. Sparingly soluble in water.The ethyl ester and aromatic ring provide lipophilic character, while the amide group allows for some polarity and hydrogen bonding.
logP (Octanol/Water Partition Coefficient) ~1.5 - 2.0Estimated based on the logP of the ortho-isomer (1.5)[1]. The para-substitution may slightly alter this value.
pKa ~14-16 (amide N-H)The amide proton is weakly acidic.
Appearance White to off-white crystalline solidBased on the appearance of similar oxamates.

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. While experimental spectra for the title compound are not available, a prediction of the key spectral features can be made based on its structure and data from analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.3 ppm), the methyl group on the phenyl ring (a singlet around 2.3 ppm), the aromatic protons (two doublets in the range of 7.0-7.5 ppm), and a broad singlet for the amide proton (likely above 8.0 ppm).

  • ¹³C NMR: The carbon NMR would display signals for the ethyl group carbons (~14 and ~62 ppm), the methyl carbon (~21 ppm), the aromatic carbons (in the 120-140 ppm region), and the two carbonyl carbons of the oxamate moiety (in the 160-170 ppm range).

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide (around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3000-2850 cm⁻¹), and two distinct C=O stretching vibrations for the amide and ester carbonyls (in the region of 1750-1680 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 207, corresponding to the molecular weight of the compound.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate is dictated by the functional groups present in its structure.

Diagram 2: Reactivity Profile

Reactivity_Profile main Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate hydrolysis Hydrolysis (Acidic or Basic) main->hydrolysis Ester Cleavage amidation Amidation/Aminolysis main->amidation Reaction with Amines reduction Reduction main->reduction With Strong Reducing Agents hydrolysis_prod p-Tolyloxamic Acid + Ethanol hydrolysis->hydrolysis_prod amidation_prod N,N'-Disubstituted Oxamides amidation->amidation_prod reduction_prod Amino Alcohols/Amides reduction->reduction_prod

Caption: Key chemical reactions of Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, N-(4-methylphenyl)oxamic acid, and ethanol. This reaction is a common transformation for modifying the solubility and reactivity of the molecule.

  • Amidation: The ester can react with primary or secondary amines in a process known as aminolysis to form N,N'-disubstituted oxamides. This reaction is a valuable tool for building larger molecules and is often employed in the synthesis of peptidomimetics and other bioactive compounds.

  • Reduction: The ester and amide carbonyl groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). The specific products will depend on the reaction conditions.

  • N-Alkylation/Arylation: The amide nitrogen can potentially undergo alkylation or arylation under suitable conditions, though this may require strong bases and electrophiles.

Synthesis Methodology

A plausible and commonly employed synthetic route to Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate involves the reaction of p-toluidine (4-methylaniline) with an excess of diethyl oxalate. This reaction is a nucleophilic acyl substitution where the amine attacks one of the ester carbonyl groups of diethyl oxalate.

Diagram 3: Proposed Synthetic Pathway

Synthetic_Pathway p_toluidine p-Toluidine reaction_step Nucleophilic Acyl Substitution (Heat or Catalyst) p_toluidine->reaction_step diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reaction_step product Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate reaction_step->product byproduct Ethanol reaction_step->byproduct

Caption: A common synthetic route to the title compound.

Experimental Protocol (General Procedure):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine in an excess of diethyl oxalate. The use of a solvent such as ethanol or toluene is optional but can aid in homogenization.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess diethyl oxalate can be removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes), to yield the pure Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate as a solid.

Causality Behind Experimental Choices:

  • Excess Diethyl Oxalate: Using an excess of diethyl oxalate helps to drive the reaction towards the mono-acylated product and minimizes the formation of the symmetrical N,N'-bis(4-methylphenyl)oxamide.

  • Heating: The reaction is typically carried out at elevated temperatures to overcome the activation energy of the nucleophilic attack of the moderately nucleophilic aromatic amine on the ester carbonyl.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate is not available, general precautions for handling similar aromatic amides and esters should be followed. The safety information for the parent compound, ethyl oxamate, suggests that it is not considered hazardous under standard conditions.[2] However, it is prudent to handle all chemicals with care in a laboratory setting.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Toxicological Information:

The toxicological properties have not been fully investigated.[2] As with any novel or under-characterized compound, it should be treated as potentially hazardous.

Applications and Future Directions

Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate and its derivatives hold potential in several areas of research and development:

  • Drug Discovery: The oxamate scaffold is present in a number of biologically active molecules. This compound can serve as a starting material or a fragment for the synthesis of novel therapeutic agents, particularly in areas such as oncology and infectious diseases, where enzyme inhibition is a key mechanism of action.

  • Materials Science: The ability of the molecule to form hydrogen bonds and participate in pi-stacking interactions makes it a candidate for the development of supramolecular assemblies and functional organic materials.

  • Synthetic Chemistry: As a versatile building block, it can be used in the synthesis of more complex heterocyclic compounds and peptidomimetics.

Further research into the biological activity and material properties of Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate is warranted to fully explore its potential.

Conclusion

Ethyl 2-[(4-methylphenyl)amino]-2-oxo-ethanoate is a compound with significant potential stemming from its unique structural features. While direct experimental data is limited, a comprehensive understanding of its physical and chemical properties can be achieved through reasoned extrapolation from closely related analogs. This guide provides a foundation for researchers and developers to handle, utilize, and further investigate this promising molecule in a safe and scientifically sound manner. The insights into its synthesis, reactivity, and potential applications are intended to facilitate its use in advancing the fields of medicinal chemistry and materials science.

References

  • JPharmachem. (n.d.). Safety Data Sheet: Ethyl Oxamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69238, Ethyl oxamate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl oxamate in NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774365, Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 366755, Ethyl acetate. Retrieved from [Link]

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Methodological & Application

Laboratory Scale Synthesis of Ethyl (4-methylphenyl)aminoacetate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for Researchers

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl (4-methylphenyl)aminoacetate, a valuable secondary amine ester intermediate in organic and medicinal chemistry. The primary focus is on the robust and widely applicable N-alkylation of p-toluidine with ethyl chloroacetate via a bimolecular nucleophilic substitution (SN2) reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, safety imperatives, and characterization methodologies. An alternative synthetic strategy, reductive amination, is also discussed to provide a broader context for synthetic planning.

Introduction and Synthetic Strategy

Ethyl (4-methylphenyl)aminoacetate (CAS No. 21911-68-2) is a key building block in the synthesis of more complex molecules, including various pharmacologically active compounds.[1] Its structure incorporates a secondary amine, an aromatic ring, and an ester moiety, making it a versatile precursor for further chemical transformations.

The most direct and common laboratory method for its preparation is the N-alkylation of p-toluidine with an α-halo ester, such as ethyl chloroacetate. This reaction proceeds through a well-established SN2 mechanism where the nucleophilic nitrogen atom of the p-toluidine attacks the electrophilic α-carbon of the ethyl chloroacetate, displacing the chloride leaving group. A non-nucleophilic base is essential to neutralize the hydrogen chloride (HCl) byproduct and deprotonate the amine, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.

This guide will detail this primary synthetic route. For completeness, we will also briefly touch upon reductive amination as a viable alternative pathway, which can be advantageous in specific contexts to avoid issues like over-alkylation.[2][3]

Health and Safety Imperatives

The synthesis of Ethyl (4-methylphenyl)aminoacetate involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

  • p-Toluidine (CAS No. 106-49-0): This substance is toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and can cause an allergic skin reaction and serious eye irritation.[4] It is also very toxic to aquatic life.[4] All handling must occur within a certified chemical fume hood.

  • Ethyl chloroacetate (CAS No. 105-39-5): This is a flammable liquid and vapor. It is toxic if swallowed or inhaled and fatal in contact with skin.[5] It is a lachrymator, causing severe eye irritation and tearing.[5][6] It is also very toxic to aquatic life.[5]

  • General Precautions:

    • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[4][6]

    • Ventilation: All operations must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors and dust.[6]

    • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[4][6]

    • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not allow materials to enter drains or waterways.[5]

Detailed Synthesis Protocol: N-Alkylation of p-Toluidine

Reaction Principle: SN2 Mechanism

The core of this synthesis is the SN2 reaction between p-toluidine and ethyl chloroacetate. The lone pair of electrons on the nitrogen atom of p-toluidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This occurs in a single, concerted step where the N-C bond forms simultaneously as the C-Cl bond breaks. A base, such as potassium carbonate, is crucial for neutralizing the generated HCl.

SN2_Mechanism pToluidine p-Toluidine (Nucleophile) Product Ethyl (4-methylphenyl)aminoacetate pToluidine->Product 1. Nucleophilic Attack EtChloroacetate Ethyl Chloroacetate (Electrophile) EtChloroacetate->Product Base Base (e.g., K₂CO₃) Salt KCl + BH⁺ Base->Salt 2. Acid Neutralization

Caption: SN2 reaction pathway for the synthesis.

Materials and Equipment

Reagents:

ReagentCAS No.MW ( g/mol )Molar Eq.Typical Amount (for 10 mmol scale)
p-Toluidine106-49-0107.151.01.07 g
Ethyl chloroacetate105-39-5122.551.11.35 g (1.1 mL)
Potassium Carbonate (anhydrous)584-08-7138.212.02.76 g
Acetonitrile (anhydrous)75-05-841.05-50 mL
Ethyl Acetate (for workup)141-78-688.11-~150 mL
Saturated NaCl solution (Brine)7647-14-558.44-~50 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon)

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

Experimental Workflow

Workflow A 1. Reaction Setup Combine p-toluidine, K₂CO₃, and acetonitrile in flask. B 2. Reagent Addition Add ethyl chloroacetate. Reflux for 4-6 hours. A->B C 3. Reaction Monitoring Check completion using TLC. B->C D 4. Work-up Cool, filter solids. Evaporate solvent. C->D E 5. Extraction Dissolve residue in EtOAc. Wash with water and brine. D->E F 6. Drying & Concentration Dry organic layer (MgSO₄). Evaporate solvent. E->F G 7. Purification Purify crude product via silica gel column chromatography. F->G H 8. Characterization Analyze pure product by NMR, IR, and MS. G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol). Add 50 mL of anhydrous acetonitrile.

  • Reagent Addition and Reflux: Attach a reflux condenser and place the flask under an inert atmosphere (e.g., nitrogen). Begin stirring the suspension. Add ethyl chloroacetate (1.1 mL, 11 mmol) to the flask using a syringe. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The disappearance of the p-toluidine spot (visualized under UV light or with an iodine stain) indicates the reaction is nearing completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite or filter paper to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oily residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) to remove any remaining salts, followed by a wash with saturated brine solution (1 x 50 mL) to aid in the separation of the layers.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude product, typically as a light brown oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexane:Ethyl Acetate is typically effective for separating the product from unreacted starting material and any potential dialkylated byproducts. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford Ethyl (4-methylphenyl)aminoacetate as a solid or oil.

Product Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~7.05 (d, 2H, Ar-H), δ ~6.60 (d, 2H, Ar-H), δ ~4.20 (q, 2H, -OCH₂CH₃), δ ~3.90 (s, 2H, N-CH₂-CO), δ ~3.80 (br s, 1H, N-H), δ ~2.25 (s, 3H, Ar-CH₃), δ ~1.25 (t, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~171.5 (C=O), δ ~145.0 (Ar-C), δ ~130.0 (Ar-C), δ ~129.5 (Ar-CH), δ ~113.5 (Ar-CH), δ ~61.5 (-OCH₂-), δ ~46.0 (N-CH₂-), δ ~20.5 (Ar-CH₃), δ ~14.2 (-CH₃).
IR Spectroscopy (KBr or thin film)ν ~3400 cm⁻¹ (N-H stretch), ν ~3050-3020 cm⁻¹ (Ar C-H stretch), ν ~2980-2850 cm⁻¹ (Aliphatic C-H stretch), ν ~1735 cm⁻¹ (C=O ester stretch), ν ~1620, 1520 cm⁻¹ (C=C aromatic stretch), ν ~1200 cm⁻¹ (C-O stretch).[7]
Mass Spec. (ESI+)m/z calculated for C₁₁H₁₅NO₂ [M+H]⁺: 194.11; found: 194.11.

Alternative Synthetic Route: Reductive Amination

An alternative strategy for synthesizing secondary amines is reductive amination. This method involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[2][8]

For Ethyl (4-methylphenyl)aminoacetate, this would involve reacting p-tolualdehyde with glycine ethyl ester in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Advantages:

  • Highly chemoselective.

  • Often proceeds under mild conditions.

  • Can be a one-pot procedure.[2]

  • Excellent for avoiding the over-alkylation that can sometimes be an issue with direct alkylation methods.

This route provides a valuable alternative if the primary SN2 method proves problematic or if the starting materials (p-tolualdehyde and glycine ethyl ester) are more readily available or cost-effective for a specific research context.

Conclusion

The N-alkylation of p-toluidine with ethyl chloroacetate is a reliable and efficient method for the laboratory-scale synthesis of Ethyl (4-methylphenyl)aminoacetate. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can successfully prepare this important chemical intermediate. The provided characterization data serves as a benchmark for verifying the purity and identity of the final product. Understanding alternative synthetic pathways, such as reductive amination, further equips the synthetic chemist with the flexibility to adapt to various experimental constraints.

References

  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. [Link]

  • Deepak Nitrite. (2023, March 20). SAFETY DATA SHEET p-Toluidine. [Link]

  • Royal Society of Chemistry. Supplementary Information for Cu-catalyzed amination of aryl halides. [Link]

  • Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. [Link]

  • Saleh, N. et al. (2017). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]

  • Podyacheva, E., et al. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

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The Versatility of Ethyl (4-methylphenyl)aminoacetate: A Gateway to Novel Organic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl (4-methylphenyl)aminoacetate, also known as ethyl N-(p-tolyl)glycinate, is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, incorporating a secondary amine, an ester group, and a substituted aromatic ring, offers multiple reactive sites for the construction of a diverse array of complex organic molecules. This guide provides an in-depth exploration of the applications of Ethyl (4-methylphenyl)aminoacetate, offering detailed protocols and mechanistic insights for its use in the synthesis of valuable heterocyclic compounds and other key intermediates for the pharmaceutical and materials science industries.

Core Properties and Reactivity

Ethyl (4-methylphenyl)aminoacetate is a stable, crystalline solid at room temperature. The nucleophilicity of the secondary amine and the electrophilicity of the ester carbonyl group are the primary drivers of its reactivity. The p-methyl group on the phenyl ring provides a moderate electron-donating effect, subtly influencing the reactivity of the aromatic ring and the amine.

Table 1: Physicochemical Properties of Ethyl (4-methylphenyl)aminoacetate

PropertyValue
CAS Number 21911-68-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate)

Application I: Synthesis of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties. Ethyl (4-methylphenyl)aminoacetate serves as a key precursor in the synthesis of these scaffolds through condensation reactions with 1,2-dicarbonyl compounds or their equivalents.

Mechanistic Rationale

The synthesis of quinoxalinones from N-aryl glycine esters typically proceeds through a condensation-cyclization cascade. The initial step involves the reaction of the secondary amine of Ethyl (4-methylphenyl)aminoacetate with one of the carbonyl groups of a 1,2-dicarbonyl compound to form a hemiaminal intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the newly formed secondary amine onto the second carbonyl group, followed by dehydration, leads to the formation of the quinoxalinone ring system. The choice of catalyst, often an acid, is crucial for promoting both the initial condensation and the subsequent dehydration steps.

Diagram 1: General Workflow for Quinoxalinone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Ethyl (4-methylphenyl)aminoacetate C Condensation & Cyclization A->C B 1,2-Dicarbonyl Compound B->C D Substituted Quinoxalin-2(1H)-one C->D

Caption: A simplified workflow for the synthesis of quinoxalin-2(1H)-ones.

Detailed Protocol: Synthesis of 1-(4-methylphenyl)-3-phenylquinoxalin-2(1H)-one

This protocol describes the synthesis of a representative quinoxalinone derivative using Ethyl (4-methylphenyl)aminoacetate and benzil as starting materials.

Materials:

  • Ethyl (4-methylphenyl)aminoacetate

  • Benzil

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl (4-methylphenyl)aminoacetate (1.93 g, 10 mmol) and benzil (2.10 g, 10 mmol) in 30 mL of glacial acetic acid.

  • Reaction: Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-methylphenyl)-3-phenylquinoxalin-2(1H)-one.

  • Characterization: Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Glacial acetic acid is corrosive. Handle with care.

Application II: Synthesis of 1,4-Benzodiazepine Derivatives

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The core benzodiazepine structure can be synthesized using Ethyl (4-methylphenyl)aminoacetate as a source of the glycine fragment, which is incorporated into the seven-membered ring.

Mechanistic Rationale

The synthesis of 1,4-benzodiazepines from N-aryl glycine esters often involves a multi-step sequence. A common approach is the reaction of the N-aryl glycine ester with a 2-aminobenzophenone derivative. The initial step is typically an amidation reaction, where the amino group of the 2-aminobenzophenone attacks the ester carbonyl of Ethyl (4-methylphenyl)aminoacetate, followed by elimination of ethanol to form an amide intermediate. Subsequent acid-catalyzed intramolecular cyclization leads to the formation of the 1,4-benzodiazepine-2,5-dione scaffold.

Diagram 2: Key Steps in 1,4-Benzodiazepine Synthesis

G A Ethyl (4-methylphenyl)aminoacetate C Amidation A->C B 2-Aminobenzophenone B->C D N-(2-benzoylphenyl)-2-((4-methylphenyl)amino)acetamide C->D E Intramolecular Cyclization D->E F 1,4-Benzodiazepine-2,5-dione E->F

Caption: A simplified pathway for 1,4-benzodiazepine synthesis.

Detailed Protocol: Synthesis of a 1,4-Benzodiazepine-2,5-dione Precursor

This protocol outlines the initial amidation step towards the synthesis of a 1,4-benzodiazepine derivative.

Materials:

  • Ethyl (4-methylphenyl)aminoacetate

  • 2-Aminobenzophenone

  • Pyridine (anhydrous)

  • Diethyl ether

  • 2M Sodium hydroxide solution

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-aminobenzophenone (1.97 g, 10 mmol) and Ethyl (4-methylphenyl)aminoacetate (2.13 g, 11 mmol) in 40 mL of anhydrous pyridine.

  • Reaction: Heat the reaction mixture to reflux for 24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the pyridine under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of deionized water. Make the aqueous layer alkaline with 2M sodium hydroxide solution and extract with diethyl ether (3 x 30 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification and Subsequent Cyclization: The crude amide can be purified by column chromatography. The purified intermediate is then subjected to acid-catalyzed cyclization (e.g., using hydrochloric acid in a suitable solvent) to form the final 1,4-benzodiazepine-2,5-dione.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Pyridine is a flammable and harmful liquid. Handle with care.

  • Use anhydrous conditions as specified.

Application III: Synthesis of Indigo Derivatives

Indigo and its derivatives are important dyes and have found applications in organic electronics. N-aryl glycine esters, such as Ethyl (4-methylphenyl)aminoacetate, are key intermediates in certain synthetic routes to indigo derivatives[1][2][3].

Mechanistic Rationale

The synthesis of indigo from N-phenylglycine is a classic organic reaction. The process involves the cyclization of an N-arylglycine derivative to form an indoxyl intermediate, which is then oxidized to the corresponding indigo dye. The cyclization is typically achieved under strongly basic conditions at high temperatures, often using a melt of alkali metal hydroxides or carbonates[2]. The ester group of Ethyl (4-methylphenyl)aminoacetate can be hydrolyzed in situ under these harsh conditions to the corresponding carboxylate, which then undergoes cyclization.

Diagram 3: Simplified Indigo Synthesis Pathway

G A Ethyl (4-methylphenyl)aminoacetate B Hydrolysis & Cyclization (Molten Alkali) A->B C Indoxyl Derivative B->C D Oxidation (Air) C->D E Substituted Indigo D->E

Caption: Key transformations in the synthesis of indigo derivatives.

Conceptual Protocol: Synthesis of a Substituted Indigo

This protocol provides a conceptual framework for the synthesis of an indigo derivative from Ethyl (4-methylphenyl)aminoacetate. Note: This reaction involves hazardous materials and high temperatures and should only be performed by experienced chemists in a suitable laboratory setting.

Materials:

  • Ethyl (4-methylphenyl)aminoacetate

  • Sodium hydroxide

  • Potassium hydroxide

  • Sodium amide (optional)

Equipment:

  • High-temperature reaction vessel (e.g., a nickel or iron crucible)

  • Furnace or high-temperature heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Melt Preparation: In a high-temperature reaction vessel under an inert atmosphere, carefully melt a mixture of sodium hydroxide and potassium hydroxide (and optionally sodium amide).

  • Reaction: Slowly add Ethyl (4-methylphenyl)aminoacetate to the molten alkali mixture with vigorous stirring. The temperature is typically maintained between 200-300 °C.

  • Indoxyl Formation: The N-arylglycine ester undergoes hydrolysis and cyclization to form the corresponding indoxyl derivative.

  • Oxidation: After the cyclization is complete, the reaction mixture is cooled and dissolved in water. The indoxyl derivative is then oxidized to the indigo dye by bubbling air through the solution.

  • Isolation: The precipitated indigo derivative is collected by filtration, washed with water, and dried.

Safety Precautions:

  • Extreme Hazard: This reaction involves molten alkali metals which are extremely corrosive and react violently with water. Sodium amide is also highly reactive and pyrophoric.

  • This reaction must be conducted in a specialized high-temperature setup with appropriate safety shields and under a strictly inert atmosphere.

  • All personnel must be highly trained in handling these hazardous materials and emergency procedures must be in place.

Conclusion

Ethyl (4-methylphenyl)aminoacetate is a readily accessible and highly versatile building block for the synthesis of a wide range of important organic molecules. Its applications in the construction of quinoxalinones, benzodiazepines, and indigo derivatives highlight its significance in medicinal chemistry and materials science. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis, enabling the exploration of new chemical space and the development of novel functional molecules.

References

  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. Google Patents. [URL: https://patents.google.
  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. Google Patents. [URL: https://patents.google.
  • Synthesis of Novel Aryl Quinoxaline Derivatives by New C
  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. Google Patents. [URL: https://patents.google.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [URL: https://www.mdpi.com/1420-3049/27/9/2948]
  • Design and Synthesis of Novel Benzodiazepines. VTechWorks. [URL: https://vtechworks.lib.vt.edu/handle/10919/27530]

Sources

Application Notes and Protocols: Ethyl (4-methylphenyl)aminoacetate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (4-methylphenyl)aminoacetate, also known as N-(p-tolyl)glycine ethyl ester, is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing a secondary amine and an ester moiety attached to a tolyl group, offers a unique platform for the construction of a diverse array of heterocyclic compounds and complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of Ethyl (4-methylphenyl)aminoacetate, detailing its application in the synthesis of key heterocyclic scaffolds such as indoles and benzodiazepines. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: Chemical Profile and Synthetic Potential

Ethyl (4-methylphenyl)aminoacetate (C₁₁H₁₅NO₂) is a stable, readily accessible N-aryl glycine ester. The presence of the electron-donating methyl group on the phenyl ring influences the nucleophilicity of the aromatic ring and the secondary amine, while the ethyl ester provides a handle for various chemical manipulations, including hydrolysis, amidation, and reduction. These features make it an attractive starting material for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.

Table 1: Physicochemical Properties of Ethyl (4-methylphenyl)aminoacetate

PropertyValue
CAS Number 21911-68-2[1]
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol [1]
Appearance Typically a liquid or low-melting solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethanol)

The strategic positioning of the functional groups in Ethyl (4-methylphenyl)aminoacetate allows for its participation in a variety of cyclization reactions, making it a cornerstone for diversity-oriented synthesis in drug discovery programs.

Application in the Synthesis of Indole Scaffolds

The indole nucleus is a privileged structure in medicinal chemistry, found in a vast number of natural products and synthetic drugs. Ethyl (4-methylphenyl)aminoacetate can serve as a key precursor for the synthesis of substituted indoles, particularly through a conceptually related approach to the Bischler-Möhlau indole synthesis.[2][3]

Mechanistic Rationale: A Modified Bischler-Möhlau Approach

The classical Bischler-Möhlau synthesis involves the reaction of an α-haloketone with an excess of an aniline.[3][4] A plausible adaptation for Ethyl (4-methylphenyl)aminoacetate would involve its conversion into a more reactive intermediate that can undergo intramolecular cyclization. One such strategy is the acylation of the secondary amine followed by an intramolecular cyclization.

Alternatively, the ester can be converted to a ketone, which can then undergo an intramolecular electrophilic substitution onto the electron-rich tolyl ring. The general mechanism involves the formation of an enolate or enol from the carbonyl group, which then attacks the aromatic ring, followed by dehydration to form the indole.

Bischler_Mohlau_Analogy start Ethyl (4-methylphenyl)aminoacetate intermediate1 N-Acyl Intermediate start->intermediate1 Acylation (e.g., with RCOCl) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization (e.g., with Lewis Acid) product Substituted Indole intermediate2->product Dehydration

Figure 1: Conceptual workflow for a modified Bischler-Möhlau indole synthesis.

Experimental Protocol: Synthesis of a 5-Methyl-1H-indole-2-carboxylate Derivative

This protocol outlines a hypothetical, yet chemically sound, pathway for the synthesis of an indole derivative from Ethyl (4-methylphenyl)aminoacetate.

Materials:

  • Ethyl (4-methylphenyl)aminoacetate

  • Ethyl oxalyl chloride

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acylation:

    • Dissolve Ethyl (4-methylphenyl)aminoacetate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude N-acylated intermediate.

  • Intramolecular Friedel-Crafts Cyclization:

    • Dissolve the crude N-acylated intermediate in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add AlCl₃ (2.5 eq) portion-wise, controlling the exotherm.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.

    • Monitor the reaction by TLC for the formation of the indole product.

    • Carefully quench the reaction by pouring it onto crushed ice and 1 M HCl.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired ethyl 5-methyl-1H-indole-2-carboxylate derivative.

Application in the Synthesis of Benzodiazepine Scaffolds

1,4-Benzodiazepines are a class of psychoactive compounds that are widely used as anxiolytics, sedatives, and anticonvulsants. The synthesis of the benzodiazepine core often involves the condensation of a 2-aminobenzophenone with a glycine derivative.[1][5] Ethyl (4-methylphenyl)aminoacetate is an excellent candidate for this transformation.

Mechanistic Rationale: Condensation and Cyclization

The synthesis of a 1,4-benzodiazepin-2-one from Ethyl (4-methylphenyl)aminoacetate and a 2-aminobenzophenone derivative proceeds via a two-step sequence:

  • Amide Formation: The amino group of the 2-aminobenzophenone attacks the ester carbonyl of Ethyl (4-methylphenyl)aminoacetate, forming an amide bond. This step is typically facilitated by heat.

  • Intramolecular Cyclization: The newly formed secondary amine then attacks the ketone carbonyl of the benzophenone moiety, leading to the formation of a seven-membered diazepine ring after dehydration.

Benzodiazepine_Synthesis start1 Ethyl (4-methylphenyl)aminoacetate intermediate Amide Intermediate start1->intermediate Condensation start2 2-Aminobenzophenone start2->intermediate product 1,4-Benzodiazepin-2-one intermediate->product Intramolecular Cyclization (Dehydration)

Sources

Application Notes & Protocols: Ethyl (4-methylphenyl)aminoacetate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl (4-methylphenyl)aminoacetate

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Ethyl (4-methylphenyl)aminoacetate, also known as ethyl N-(p-tolyl)glycinate, emerges as a highly valuable and versatile building block. Its structure features a reactive secondary amine nucleophile, an electrophilic ester group, and an aromatic ring amenable to further functionalization. This unique combination allows it to serve as a potent C2N synthon for constructing a variety of nitrogen-containing ring systems.

This guide provides in-depth application notes and validated protocols for leveraging ethyl (4-methylphenyl)aminoacetate in the synthesis of two important heterocyclic scaffolds: piperazine-2,5-diones and 3,4-dihydroquinoxalin-2(1H)-ones . These core structures are prevalent in a wide array of biologically active molecules.[1][2] The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and innovate upon these methods.

Application I: Synthesis of 1,4-bis(4-methylphenyl)piperazine-2,5-dione

Chemical Principle: Thermal Self-Condensation to Diketopiperazines

The synthesis of 1,4-disubstituted piperazine-2,5-diones, commonly known as diketopiperazines (DKPs), from α-amino acid esters is a classic and efficient cyclization strategy. The reaction proceeds via a thermal head-to-tail dimerization.

The mechanism is initiated by the intermolecular aminolysis where the secondary amine of one molecule of ethyl (4-methylphenyl)aminoacetate attacks the electrophilic ester carbonyl of a second molecule. This forms a linear dipeptide ester intermediate. Subsequently, under thermal conditions, the terminal secondary amine of this intermediate undergoes a rapid intramolecular aminolysis, attacking the ester carbonyl at the other end of the chain to form the stable, six-membered diketopiperazine ring and release a second molecule of ethanol. Driving the reaction with heat is crucial as it provides the activation energy for the transamidation steps and helps remove the ethanol byproduct, shifting the equilibrium towards the cyclized product.

G cluster_products start 2 x Ethyl (4-methylphenyl)aminoacetate intermediate Linear Dipeptide Ester Intermediate (N-(4-methylphenyl)-N-(2-ethoxy-2-oxoethyl)amino)acetate start->intermediate Intermolecular Aminolysis (+Δ) product 1,4-bis(4-methylphenyl)piperazine-2,5-dione intermediate->product Intramolecular Cyclization (+Δ) ethanol1 Ethanol intermediate->ethanol1 ethanol2 Ethanol product->ethanol2

Caption: Workflow for the thermal dimerization of ethyl (4-methylphenyl)aminoacetate.

Experimental Protocol

Materials:

  • Ethyl (4-methylphenyl)aminoacetate (1.0 eq)

  • High-boiling point solvent (e.g., Xylene or Ethylene Glycol)

  • Dean-Stark apparatus (optional, if using Xylene)

  • Standard reflux glassware, heating mantle, magnetic stirrer

  • Reagents for purification (e.g., Ethanol, Hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl (4-methylphenyl)aminoacetate (e.g., 10.0 g, 51.7 mmol).

  • Solvent Addition: Add a high-boiling solvent such as ethylene glycol (25 mL). The solvent facilitates efficient heat transfer and helps to drive off the ethanol byproduct.

  • Thermal Condensation: Heat the reaction mixture to a vigorous reflux (approx. 190-200°C for ethylene glycol) with efficient stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material spot and the appearance of a new, less polar product spot. The reaction is typically complete within 4-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water (200 mL) with stirring. The solid product will precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with water to remove the ethylene glycol, followed by a wash with cold ethanol to remove unreacted starting material.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure 1,4-bis(4-methylphenyl)piperazine-2,5-dione as a crystalline solid.

Data & Characterization
ParameterExpected Value
Product Name 1,4-bis(4-methylphenyl)piperazine-2,5-dione
Appearance White to off-white crystalline solid
Yield 65-80%
Melting Point >250 °C (Decomposes)
¹H NMR (CDCl₃) δ ~7.2 (m, 8H, Ar-H), 4.2 (s, 4H, CH₂), 2.4 (s, 6H, Ar-CH₃)
IR (KBr, cm⁻¹) ~1680 (C=O, amide), ~2920 (C-H, alkyl)

Application II: Synthesis of 4-(4-methylphenyl)-3,4-dihydroquinoxalin-2(1H)-one

Chemical Principle: Acylation and Reductive Cyclization

This synthetic route constructs the dihydroquinoxalinone core through a robust and logical two-step sequence. Quinoxalinones are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[3]

  • N-Acylation: The first step involves the acylation of the secondary amine of ethyl (4-methylphenyl)aminoacetate with 2-nitrobenzoyl chloride. This reaction, typically run in the presence of a non-nucleophilic base like triethylamine, forms an N-(2-nitrobenzoyl) intermediate. The base is critical as it neutralizes the HCl byproduct, preventing protonation of the starting amine and driving the reaction to completion.

  • Reductive Cyclization: The key step is the selective reduction of the aromatic nitro group in the intermediate to an amine. Reagents like tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite (Na₂S₂O₄) are highly effective for this transformation.[4] Upon formation, the newly generated aniline nitrogen is perfectly positioned for a rapid, intramolecular nucleophilic attack on the proximal ester carbonyl. This spontaneous cyclization (lactamization) forms the thermodynamically stable six-membered lactam ring of the dihydroquinoxalinone product, eliminating ethanol.

G start Ethyl (4-methylphenyl) aminoacetate intermediate N-Acyl Intermediate (with -NO₂ group) start->intermediate Step 1: Acylation reagent1 2-Nitrobenzoyl Chloride + Et₃N product 4-(4-methylphenyl)-3,4- dihydroquinoxalin-2(1H)-one intermediate->product Step 2: Reductive Cyclization reagent2 Reducing Agent (e.g., SnCl₂/HCl)

Caption: Two-step pathway for the synthesis of a dihydroquinoxalinone derivative.

Experimental Protocol

Step 1: Synthesis of ethyl 2-((2-nitrobenzoyl)(4-methylphenyl)amino)acetate

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethyl (4-methylphenyl)aminoacetate (1.0 eq, e.g., 5.0 g, 25.9 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (1.2 eq, 4.3 mL, 31.1 mmol) and cool the solution to 0°C in an ice bath.

  • Acylation: Dissolve 2-nitrobenzoyl chloride (1.05 eq, 5.05 g, 27.2 mmol) in anhydrous DCM (25 mL) and add it dropwise to the cooled reaction mixture over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer, and wash it sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acyl intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 4-(4-methylphenyl)-3,4-dihydroquinoxalin-2(1H)-one

  • Reaction Setup: Dissolve the crude intermediate from Step 1 (1.0 eq, e.g., ~25.9 mmol) in a mixture of ethanol (150 mL) and concentrated HCl (25 mL).

  • Reduction: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 29.2 g, 129.5 mmol) portion-wise. The reaction is exothermic; maintain the temperature below 50°C with an ice bath if needed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80°C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: CO₂ gas evolution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate) or recrystallization from ethanol to afford the final product.

Data & Characterization
ParameterExpected Value
Product Name 4-(4-methylphenyl)-3,4-dihydroquinoxalin-2(1H)-one
Appearance Light yellow to beige solid
Yield (2 steps) 55-70%
Melting Point 195-200 °C
¹H NMR (DMSO-d₆) δ ~10.7 (s, 1H, NH), 7.0-7.4 (m, 8H, Ar-H), 4.0 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃)
MS (ESI+) m/z 239.1 [M+H]⁺

Troubleshooting & Safety Considerations

  • Low Yield in Dimerization: Ensure the reaction temperature is high enough and the reaction time is sufficient to drive the cyclization. The removal of ethanol is key; using a Dean-Stark trap with a solvent like xylene can improve yields.

  • Incomplete Reduction: If the reduction step stalls, add an additional portion of the reducing agent. Ensure the reaction medium is sufficiently acidic for SnCl₂ reduction.

  • Purification Challenges: The dihydroquinoxalinone product may have similar polarity to some byproducts. Careful column chromatography with a shallow gradient is recommended for high purity.

  • Safety: 2-Nitrobenzoyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE). The neutralization of the acidic tin solution is highly exothermic and releases gas; perform it slowly in a large vessel with cooling. Always wear safety glasses, gloves, and a lab coat.

Conclusion

Ethyl (4-methylphenyl)aminoacetate is a readily accessible and highly effective precursor for the synthesis of diverse heterocyclic frameworks. The protocols detailed herein for the construction of diketopiperazines and dihydroquinoxalinones highlight its utility through both thermal self-condensation and multi-step reductive cyclization strategies. The principles and methodologies presented provide a solid foundation for researchers in drug discovery and materials science to explore the vast chemical space accessible from this versatile synthon.

References

  • IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-507. [Link]

  • Goswami, S. V., et al. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745–749. [Link]

  • Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi Publishing Corporation. [Link]

  • International Journal of Chemical Studies. (2019). 1, 5-Benzodiazepines: A Review Update. International Journal of Chemical Studies, 7(3), 20-29. [Link]

  • El-Hamouly, W. S., et al. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-010. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]

  • Abdel-Fattah, A. A. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). Trade Science Inc. [Link]

  • Renault, K., et al. (2022). Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry, e202201314. [Link]

  • Organic Chemistry Frontiers. (2021). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Royal Society of Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Atwell, G. J., et al. (1998). Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors. Journal of Medicinal Chemistry, 41(24), 4744-4754. [Link]

  • Jain, A., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. [Link]

Sources

Application Notes & Protocols: Unlocking the Synthetic Potential of Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide an in-depth guide to the reaction mechanisms, synthetic applications, and detailed experimental protocols involving Ethyl (4-methylphenyl)aminoacetate. This versatile building block serves as a cornerstone in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique reactivity.

Introduction: The Profile of a Versatile Amino Ester

Ethyl (4-methylphenyl)aminoacetate, also known as ethyl N-(p-tolyl)glycinate, is a secondary amino acid ester. Its structure uniquely combines a nucleophilic secondary amine, an ester functional group susceptible to hydrolysis or transesterification, and an aromatic p-tolyl moiety that can be functionalized or used to modulate steric and electronic properties. This combination makes it a powerful synthon for generating molecular diversity.

Below is a diagram illustrating the key functional components of the molecule.

Figure 1. Structural Components of Ethyl (4-methylphenyl)aminoacetate cluster_mol cluster_tolyl cluster_labels C1 N C1->N CH₂ C3 C1->C3 C2 N->C2 NH c1 O1 C3->O1 C=O O2 C3->O2 C4 C5 O2->C5 O C6 C5->C6 CH₂CH₃ c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 CH3 c4->CH3 CH₃ c6 c5->c6 c6->c1 A Ester Group (Electrophilic Site) A->C3 B Secondary Amine (Nucleophilic Site) B->N C Aromatic Ring (Modulation Site) C->c3

Caption: Key functional regions of the Ethyl (4-methylphenyl)aminoacetate molecule.

Core Application: Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex, drug-like molecules in a single, atom-economical step. Ethyl (4-methylphenyl)aminoacetate is an exemplary substrate for one of the most powerful MCRs: the Ugi reaction.

The Ugi 5-Center-4-Component Reaction (U-5C-4CR)

Unlike a simple primary amine, an amino acid or its ester derivative introduces a second functional group—the carboxylate or ester—into the reaction. This bifunctionality enables a 5-center-4-component Ugi reaction (U-5C-4CR) to produce α,α'-imino dicarboxylic acid derivatives or similar complex peptide mimetics.[1][2]

Mechanistic Insight (Expertise & Causality):

The Ugi reaction is a thermodynamically driven process where all steps are reversible except for the final, irreversible Mumm rearrangement.[3] The reaction proceeds through the following key stages:

  • Imine Formation: The amine component (Ethyl (4-methylphenyl)aminoacetate) condenses with a carbonyl compound (an aldehyde or ketone) to form a protonated iminium ion. This step is often the rate-determining step and can be facilitated by polar protic solvents like methanol, which aid in the removal of water.

  • Nucleophilic Attack by Isocyanide: The isocyanide, a unique component with a nucleophilic terminal carbon, attacks the electrophilic iminium ion. This forms a nitrilium ion intermediate.

  • Intermediate Capture: The carboxylate component (in this case, the ester group on the amino ester can participate after hydrolysis, or an external carboxylic acid is used) attacks the nitrilium ion, forming an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: This final, irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom yields the stable bis-amide product. This step acts as the thermodynamic sink that drives the entire reaction sequence to completion.[3]

Ugi_Mechanism Figure 2. Generalized Ugi 5C-4CR Mechanism Amine R¹-NH-R² (Amino Ester) Imine Iminium Ion [R³-CH=N⁺H(R¹)-R²] Amine->Imine + H⁺, - H₂O Carbonyl R³-CHO (Aldehyde) Carbonyl->Imine Isocyanide R⁴-NC Nitrilium Nitrilium Ion Intermediate CarboxylicAcid R⁵-COOH (or ester hydrolysis) AcylIsoamide O-Acyl-isoamide Imine->Nitrilium + Isocyanide (R⁴-NC) Nitrilium->AcylIsoamide + Carboxylate (R⁵-COO⁻) FinalProduct Final Bis-Amide Product AcylIsoamide->FinalProduct Mumm Rearrangement (Irreversible)

Caption: The key steps of the Ugi multicomponent reaction.

Protocol: U-5C-4CR Synthesis of a Bis-Amide Derivative

This protocol describes a general procedure for the synthesis of a complex peptide-like scaffold using Ethyl (4-methylphenyl)aminoacetate as the amine component. This method is designed to be a self-validating system through careful monitoring and purification.

Materials & Reagents:

ReagentMolar Eq.PurityNotes
Ethyl (4-methylphenyl)aminoacetate1.0>98%The core amine component.
Benzaldehyde1.0>99%Representative aldehyde component.
Cyclohexyl isocyanide1.1>98%Isocyanide component; use in a fume hood.
Acetic Acid1.0>99%Carboxylic acid component.
Methanol (MeOH)-AnhydrousPolar protic solvent.
Dichloromethane (DCM)-HPLC GradeFor work-up and chromatography.
Saturated Sodium Bicarbonate Solution--For neutralization during work-up.
Anhydrous Magnesium Sulfate--For drying the organic layer.

Experimental Workflow:

Workflow Figure 3. Experimental Synthesis Workflow A 1. Reagent Setup Dissolve amine, aldehyde, and acid in MeOH (0.5 M). B 2. Reaction Initiation Add isocyanide dropwise at room temperature. A->B C 3. Reaction Monitoring Stir for 24-48h. Monitor by TLC. B->C D 4. Work-up Concentrate, dilute with DCM, wash with NaHCO₃ (aq). C->D E 5. Purification Dry organic layer (MgSO₄), filter, concentrate. Purify via column chromatography. D->E F 6. Analysis Characterize product by ¹H NMR, ¹³C NMR, HRMS. E->F

Caption: A standard workflow for synthesis, purification, and analysis.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl (4-methylphenyl)aminoacetate (1.0 mmol), benzaldehyde (1.0 mmol), and acetic acid (1.0 mmol). Dissolve the components in anhydrous methanol (2.0 mL) to achieve a reactant concentration of 0.5 M.

  • Initiation: While stirring at room temperature, add cyclohexyl isocyanide (1.1 mmol) dropwise to the solution over 1 minute. The Ugi reaction is often exothermic, though typically manageable at this scale.[3]

  • Reaction Progress: Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The consumption of the starting materials and the appearance of a new, higher-Rf product spot will indicate progress.

  • Aqueous Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[4]

  • Extraction: Dilute the resulting oil with dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted acetic acid, followed by a brine wash (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure bis-amide product.[4]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Further Mechanistic Pathways: Synthesis of Heterocyclic Scaffolds

Beyond MCRs, the nucleophilic amine of Ethyl (4-methylphenyl)aminoacetate makes it a valuable precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are privileged structures in medicinal chemistry.[5][6]

Gewald Aminothiophene Synthesis

While the classic Gewald reaction involves an active methylene nitrile, a carbonyl compound, and elemental sulfur, often with a morpholine catalyst, amino esters can participate in related one-pot condensations to form substituted 2-aminothiophenes.[7]

Mechanistic Insight:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene of the ester.

  • Michael Addition: The elemental sulfur (in the form of an S₈ ring) is opened by the base and adds to the intermediate.

  • Cyclization & Tautomerization: The resulting thiol attacks the cyano or ester group, leading to cyclization. A subsequent tautomerization and aromatization by loss of water yields the stable thiophene ring.

Protocol: Synthesis of a Substituted 2-Aminothiophene-3-carboxylate

This protocol outlines a one-pot synthesis adapted from the principles of the Gewald reaction.

Materials & Reagents:

ReagentMolar Eq.PurityNotes
Cyclohexanone1.0>99%Ketone component.
Ethyl (4-methylphenyl)aminoacetate1.0>98%Serves as both reactant and potential base.
Elemental Sulfur (S₈)1.1>99%Sulfur source.
Morpholine0.2>99%Base catalyst.
Ethanol (EtOH)-AnhydrousSolvent.

Step-by-Step Procedure:

  • Setup: In a 100 mL flask, combine cyclohexanone (1.0 mmol), Ethyl (4-methylphenyl)aminoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (20 mL).

  • Catalysis: Add morpholine (0.2 mmol) to the stirring mixture at room temperature.

  • Reaction: Gently heat the mixture to 45-50 °C and stir for 3-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Filter the solid precipitate and wash it with cold ethanol. Recrystallize the crude product from ethanol to obtain the pure aminothiophene derivative.[7]

Conclusion and Future Directions

Ethyl (4-methylphenyl)aminoacetate is a readily accessible and highly versatile reagent. Its application in robust and efficient synthetic methodologies like the Ugi reaction provides a direct route to complex, peptide-like scaffolds essential for modern drug discovery programs. Furthermore, its role as a nucleophilic building block in the synthesis of heterocyclic systems underscores its broad utility. The protocols detailed herein offer a validated starting point for researchers to explore the rich chemistry of this compound, enabling the development of novel molecules with potential applications in pharmacology and materials science.[6][8][9]

References

  • Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). (2018). TSI Journals. Available at: [Link]

  • Ugi reaction. Wikipedia. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2019). MDPI. Available at: [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Ugi Multicomponent Reaction. (2017). Organic Syntheses. Available at: [Link]

  • Ugi 5-center-4-component reaction of α-Amino Aldehydes/Deprotection/Cyclization sequence leading to substituted 2-oxopiperazine derivatives. (2018). ResearchGate. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2011). Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. (2019). MDPI. Available at: [Link]

  • Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate. Available at: [Link]

  • synthesis, characterisation and biological evaluation of ethyl-4-(4-alkylphenyl)-6- methylsulfanyldiene-1,2,3,4-tetrahydropyrimidine-5- carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). ResearchGate. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). MDPI. Available at: [Link]

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Available at: [Link]

  • Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. (2016). PubMed. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for Reactions with Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl (4-methylphenyl)aminoacetate is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its structure, incorporating a secondary amine, an ester, and a substituted aromatic ring, offers multiple avenues for chemical modification. This document provides a comprehensive guide to the synthesis and key downstream reactions of this compound. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors. We will explore two primary synthetic routes to Ethyl (4-methylphenyl)aminoacetate and subsequently detail its hydrolysis to the corresponding carboxylic acid and subsequent amide coupling, a critical transformation in the synthesis of many pharmaceutical agents.

Physicochemical Properties and Characterization Data

A thorough understanding of the physical and chemical properties of a compound is essential for its successful application in research and development. Below is a summary of the key properties of Ethyl (4-methylphenyl)aminoacetate.

PropertyValueSource
CAS Number 21911-68-2Santa Cruz Biotechnology[1]
Molecular Formula C₁₁H₁₅NO₂Santa Cruz Biotechnology[1]
Molecular Weight 193.24 g/mol Santa Cruz Biotechnology[1]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General knowledge

Expected Spectroscopic Data:

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.00-7.10 (d, 2H, Ar-H), 6.55-6.65 (d, 2H, Ar-H), 4.20 (q, 2H, OCH₂CH₃), 4.00 (s, 1H, NH), 3.95 (s, 2H, NCH₂), 2.25 (s, 3H, Ar-CH₃), 1.25 (t, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 171.5 (C=O), 145.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-CH), 113.0 (Ar-CH), 61.5 (OCH₂), 46.0 (NCH₂), 20.5 (Ar-CH₃), 14.0 (OCH₂CH₃).[2][3]
IR (neat) ν (cm⁻¹) 3350-3450 (N-H stretch), 2900-3000 (C-H stretch), 1735 (C=O ester stretch), 1610, 1510 (C=C aromatic stretch), 1200 (C-O stretch).[4]
Mass Spectrometry (EI) m/z (%) 193 (M⁺), 120 ([M-COOEt]⁺), 106 ([M-CH₂COOEt]⁺).

Synthesis of Ethyl (4-methylphenyl)aminoacetate

Two primary and reliable methods for the synthesis of Ethyl (4-methylphenyl)aminoacetate are presented: N-alkylation of p-toluidine and reductive amination. The choice between these methods will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: N-Alkylation of p-Toluidine with Ethyl Chloroacetate

This classical approach involves the direct alkylation of p-toluidine with ethyl chloroacetate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the ethyl chloroacetate. A base is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Reaction Scheme:

N_Alkylation cluster_conditions Reaction Conditions p_toluidine p-Toluidine plus1 + p_toluidine->plus1 ethyl_chloroacetate Ethyl Chloroacetate arrow Δ ethyl_chloroacetate->arrow product Ethyl (4-methylphenyl)aminoacetate plus2 + HCl product->plus2 base Base (e.g., K₂CO₃) solvent Solvent (e.g., Acetonitrile) plus1->ethyl_chloroacetate arrow->product Reductive_Amination cluster_conditions Reaction Conditions p_tolualdehyde p-Tolualdehyde plus1 + p_tolualdehyde->plus1 glycine_ester Glycine Ethyl Ester arrow1 - H₂O glycine_ester->arrow1 imine Imine Intermediate arrow2 Reduction imine->arrow2 product Ethyl (4-methylphenyl)aminoacetate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) solvent Solvent (e.g., Dichloromethane) plus1->glycine_ester arrow1->imine arrow2->product Hydrolysis cluster_conditions Reaction Conditions ester Ethyl (4-methylphenyl)aminoacetate arrow 1) Base 2) Acid Work-up ester->arrow acid (4-methylphenyl)aminoacetic acid base Base (e.g., LiOH) solvent Solvent (THF/H₂O) plus1 + arrow->acid Amide_Coupling cluster_conditions Reaction Conditions acid (4-methylphenyl)aminoacetic acid plus1 + acid->plus1 amine Amine (R-NH₂) arrow Coupling amine->arrow amide Amide Product coupling_reagents EDC, HOBt base Base (e.g., DIPEA) solvent Solvent (e.g., DMF) plus1->amine arrow->amide

Sources

The Versatile Scaffolding Reagent: Ethyl (4-methylphenyl)aminoacetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the intricate tapestry of medicinal chemistry, the discovery and utilization of versatile reagents are paramount to the efficient construction of novel therapeutic agents. Ethyl (4-methylphenyl)aminoacetate, also known as ethyl N-(p-tolyl)glycinate, has emerged as a particularly valuable scaffold. With the CAS Number 21911-68-2 and molecular formula C₁₁H₁₅NO₂, this secondary amine and ester bifunctional molecule offers a unique combination of reactivity and structural features, making it an ideal starting point for the synthesis of diverse heterocyclic systems with significant pharmacological potential. This guide provides an in-depth exploration of its synthesis, core reactivity, and a detailed protocol for its application in the generation of bioactive dihydropyrazinone derivatives, underscoring its utility for researchers and drug development professionals.

Physicochemical Properties & Synthesis

A comprehensive understanding of a reagent begins with its physical and chemical characteristics, which dictate its handling, storage, and reaction conditions.

PropertyValue
CAS Number 21911-68-2[1][2][3]
Molecular Formula C₁₁H₁₅NO₂[1][2]
Molecular Weight 193.24 g/mol [1]
Appearance Typically a liquid or low-melting solid
Solubility Soluble in common organic solvents (e.g., ethanol, DCM, THF)
Protocol 1: Synthesis of Ethyl (4-methylphenyl)aminoacetate

The most direct and common synthesis of ethyl (4-methylphenyl)aminoacetate is through the N-alkylation of p-toluidine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is a standard nucleophilic substitution where the amino group of p-toluidine attacks the electrophilic carbon of the haloacetate.

Reaction Scheme:

Synthesis_Scheme cluster_products Products p_toluidine p-Toluidine plus1 + arrow Reflux haloacetate Ethyl Bromoacetate base Base (e.g., K₂CO₃) Solvent (e.g., EtOH) product Ethyl (4-methylphenyl)aminoacetate arrow->product byproduct + KBr + H₂O + CO₂

Caption: General scheme for the synthesis of the title reagent.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and ethanol (100 mL).

  • Reagent Addition: While stirring the suspension, slowly add ethyl bromoacetate (1.0 eq) dropwise at room temperature.

    • Causality Insight: Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Using a slight excess ensures complete neutralization. Ethanol serves as a suitable polar protic solvent for the reactants.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl (4-methylphenyl)aminoacetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Reactivity and Application in Heterocycle Synthesis

The synthetic utility of ethyl (4-methylphenyl)aminoacetate stems from its two reactive centers: the secondary amine and the ethyl ester. The secondary amine is a potent nucleophile, capable of reacting with various electrophiles. This reactivity is central to its use in constructing nitrogen-containing heterocycles. A prime example is its application in the Paal-Knorr synthesis, which typically involves the reaction of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole.[4][5] A variation of this principle allows for the synthesis of other important heterocyclic scaffolds.

Application Case Study: Synthesis of Bioactive Dihydropyrazinones

A notable application of ethyl (4-methylphenyl)aminoacetate is in the synthesis of 1-aryl-dihydropyrazin-2-ones. These scaffolds are of significant interest in medicinal chemistry due to their analgesic and anti-inflammatory properties. The synthesis involves a condensation reaction with a 1,2-dicarbonyl compound, such as 2,3-butanedione.

Workflow start Ethyl (4-methylphenyl)aminoacetate + 2,3-Butanedione step1 Step 1: Condensation Reaction (Solvent: Acetic Acid, Reflux) start->step1 intermediate Formation of Imine Intermediate (in situ) step1->intermediate step2 Step 2: Intramolecular Cyclization (Lactamization) intermediate->step2 product 1-(4-methylphenyl)-3,4-dimethyl- 1,2-dihydropyrazin-2-one step2->product eval Pharmacological Evaluation (Analgesic & Anti-inflammatory Assays) product->eval

Caption: Workflow for the synthesis and evaluation of dihydropyrazinones.

Protocol 2: Synthesis of 1-(4-methylphenyl)-3,4-dimethyl-1,2-dihydropyrazin-2-one

This protocol is adapted from established methodologies for the synthesis of bioactive pyrazinone derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl (4-methylphenyl)aminoacetate (1.0 eq) in glacial acetic acid (20 mL).

    • Expertise Insight: Glacial acetic acid serves as both the solvent and a catalyst. Its acidic nature protonates the carbonyl oxygen of the diketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

  • Reagent Addition: To the stirred solution, add 2,3-butanedione (1.1 eq).

  • Reaction: Heat the mixture under reflux for 8 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.

  • Isolation: After cooling, pour the reaction mixture into ice-water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallization: Recrystallize the crude solid from ethanol to obtain the pure 1-(4-methylphenyl)-3,4-dimethyl-1,2-dihydropyrazin-2-one product.

  • Validation: The structure and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point determination.

Pharmacological Significance and Future Outlook

The dihydropyrazinone core synthesized via this method serves as a valuable pharmacophore. Derivatives synthesized using this protocol have demonstrated significant analgesic and anti-inflammatory activities in preclinical models. The p-tolyl group, introduced by the title reagent, plays a crucial role in modulating the lipophilicity and potential for π-π stacking interactions with biological targets.

The straightforward and efficient nature of this synthesis allows for the rapid generation of a library of analogues by varying the 1,2-dicarbonyl component. This makes ethyl (4-methylphenyl)aminoacetate a powerful tool for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for targets such as cyclooxygenase (COX) enzymes or other pain and inflammation-related pathways.

Conclusion

Ethyl (4-methylphenyl)aminoacetate is more than a simple chemical intermediate; it is a strategic reagent that enables efficient access to medicinally relevant heterocyclic scaffolds. Its robust synthesis and well-defined reactivity make it an indispensable tool for drug discovery programs. The protocols and insights provided herein are intended to empower researchers to leverage this versatile molecule in the quest for novel therapeutics.

References

  • Pizzuti, M. G., et al. (2012). Synthesis and pharmacological activity of new 1-aryl-3,4-dimethyl-1,2-dihydropyrazin-2-ones. Bioorganic & Medicinal Chemistry Letters, 22(1), 63-66. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigs. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl (4-methylphenyl)aminoacetate for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (4-methylphenyl)aminoacetate is a versatile bifunctional molecule that serves as a valuable scaffold in organic synthesis and drug discovery. Possessing a nucleophilic secondary amine and an electrophilic ester moiety on a stable p-tolyl backbone, this compound is primed for a wide array of chemical transformations. This guide provides an in-depth exploration of key derivatization strategies, including reactions at the nitrogen and carbonyl centers, as well as cyclization pathways to construct complex heterocyclic systems. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Synthetic Potential of Ethyl (4-methylphenyl)aminoacetate

The structure of Ethyl (4-methylphenyl)aminoacetate presents two primary points for chemical modification: the secondary amine and the ethyl ester. The secondary amine acts as a potent nucleophile, readily participating in acylation, sulfonylation, alkylation, and urea formation reactions. The ester group can be hydrolyzed to a carboxylic acid, which is itself a versatile handle for further modifications, or it can undergo direct aminolysis to form amides. The strategic manipulation of these two functional groups allows for the rapid generation of diverse chemical libraries, making it an attractive starting material for identifying novel bioactive compounds.

This document outlines validated protocols for the most common and impactful derivatization reactions, providing a framework for its application in synthetic programs.

Derivatization_Overview Start Ethyl (4-methylphenyl)aminoacetate Amine_Deriv Amine (N-H) Derivatization Start->Amine_Deriv Ester_Deriv Ester (C=O) Derivatization Start->Ester_Deriv Cyclization Cyclization Reactions Start->Cyclization N_Acylation N-Acylation (Amide Formation) Amine_Deriv->N_Acylation R-COCl, Base N_Sulfonylation N-Sulfonylation (Sulfonamide Formation) Amine_Deriv->N_Sulfonylation R-SO2Cl, Base N_Urea Urea Formation Amine_Deriv->N_Urea R-NCO Hydrolysis Saponification (Carboxylic Acid) Ester_Deriv->Hydrolysis LiOH or NaOH Aminolysis Direct Aminolysis (Amide Formation) Ester_Deriv->Aminolysis R-NH2, Heat Hydrolysis->Cyclization Intermediate Heterocycles Heterocycle Synthesis (e.g., Benzodiazepinones) Cyclization->Heterocycles Bifunctional Reagents Saponification_Workflow Start Start: Dissolve N-protected ester in THF/Water Step1 Add LiOH solution Stir at RT Start->Step1 Step2 Monitor reaction by LC-MS Step1->Step2 2-6 hours Step3 Quench & Acidify: Add 1 M HCl to pH ~2-3 Step2->Step3 Upon completion Step4 Extract product with Ethyl Acetate Step3->Step4 Step5 Wash, Dry, Concentrate Step4->Step5 End End: Purified Carboxylic Acid Step5->End

Application Note: Industrial Scale-Up of Ethyl (4-methylphenyl)aminoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (4-methylphenyl)aminoacetate is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] As a molecular building block, its purity and consistent supply are critical for the successful development and manufacturing of downstream drug substances. The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including maintaining yield and purity, ensuring process safety, managing costs, and meeting regulatory requirements.[1][2]

This application note provides a comprehensive guide for the industrial scale-up of Ethyl (4-methylphenyl)aminoacetate synthesis. It outlines a robust and scalable synthetic route, details critical process parameters, provides step-by-step protocols for both laboratory and pilot plant scales, and addresses crucial safety and environmental considerations. The insights presented herein are grounded in established chemical engineering principles and process safety management to guide researchers and drug development professionals in achieving an efficient, safe, and scalable manufacturing process.

Recommended Synthesis Route: N-Alkylation of p-Toluidine

For industrial production, the most direct and economically viable route is the N-alkylation of p-toluidine with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base. This method is preferred for its high atom economy, use of readily available and cost-effective raw materials, and straightforward reaction conditions.

The overall reaction is as follows: p-Toluidine + Ethyl Bromoacetate --(Base, Solvent)--> Ethyl (4-methylphenyl)aminoacetate

This reaction, a classic nucleophilic substitution, is a well-established transformation. However, scaling this process requires careful control over several parameters to prevent side reactions, such as the dialkylation of the amine, and to manage the significant safety hazards associated with ethyl bromoacetate.

Critical Process Parameters and Scale-Up Considerations

Raw Material Selection and Quality Control

The quality of raw materials directly impacts the purity of the final product and the efficiency of the manufacturing process.[2]

  • p-Toluidine: Should be of high purity (typically >99%). Key impurities to monitor include isomers (o- and m-toluidine) and other aromatic amines, which can lead to difficult-to-remove side products.

  • Ethyl Bromoacetate: This is a critical raw material due to its high toxicity and lachrymatory nature.[3][4] It is fatal if swallowed, in contact with skin, or if inhaled.[3][5] All handling must be performed in a well-ventilated area, using appropriate personal protective equipment (PPE).[4][6] Purity should be >98%, with low levels of dibromoacetate and other related impurities.

  • Base: An inorganic base such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is recommended for industrial scale. These are inexpensive, easy to handle, and effective in scavenging the hydrobromic acid byproduct. The choice between them may depend on cost and reactivity. Particle size can influence reaction rate and should be consistent between batches.

  • Solvent: The choice of solvent is critical for reaction kinetics, temperature control, and product isolation.[7][8] Key selection criteria include:

    • Solubility: Reactants should be soluble, while the product may ideally crystallize upon cooling.[9]

    • Boiling Point: A boiling point that allows for a suitable reaction temperature and easy removal during work-up is desirable.[8]

    • Safety: Low toxicity and a high flash point are preferred.[10]

    • Environmental Impact: Solvents should be chosen with consideration for their environmental impact and potential for recycling.[9]

    For this process, acetonitrile or toluene are suitable choices. Acetonitrile offers good solubility for the reactants and the inorganic base, while toluene is a cost-effective option with a suitable boiling point for the reaction.

Reaction Conditions
  • Stoichiometry and Charging Sequence: To minimize the formation of the dialkylated byproduct, it is advisable to use a slight excess of p-toluidine relative to ethyl bromoacetate. A typical molar ratio would be 1.1-1.2 equivalents of p-toluidine to 1.0 equivalent of ethyl bromoacetate. The recommended charging sequence is to first dissolve p-toluidine and the base in the solvent, heat the mixture, and then add the ethyl bromoacetate dropwise. This maintains a low concentration of the alkylating agent, further suppressing the dialkylation side reaction.

  • Temperature Control: The reaction is exothermic. On a large scale, efficient heat removal is crucial to prevent a runaway reaction. The reaction is typically run at a controlled temperature, for example, in the range of 60-80°C. The rate of addition of ethyl bromoacetate must be carefully controlled to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the consumption of starting materials and the formation of the product. This allows for consistent determination of the reaction endpoint.

Work-up and Product Isolation
  • Quenching and Filtration: Once the reaction is complete, the mixture is cooled. The inorganic salts (bromide salt of the base) are removed by filtration.

  • Solvent Removal: The solvent is then removed under reduced pressure (distillation) to yield the crude product.

  • Extraction/Washing (Alternative): Alternatively, after cooling, the reaction mixture can be quenched with water. The product can then be extracted into a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with water and brine to remove residual salts and impurities before solvent removal.

Purification: Crystallization

Crystallization is the most effective method for purifying the final product on a large scale.

  • Solvent System: A suitable solvent system for crystallization is a mixture of a non-polar solvent in which the product has low solubility (e.g., heptane or hexane) and a more polar solvent in which it is soluble (e.g., ethyl acetate or toluene). The crude product is dissolved in the minimum amount of the hot polar solvent, and the non-polar solvent is added until turbidity is observed.

  • Cooling Profile: The solution is then cooled slowly to allow for the formation of large, pure crystals. A controlled cooling profile is essential for achieving consistent crystal size and purity. Seeding with a small amount of pure product can be beneficial to induce crystallization.

  • Filtration and Drying: The crystallized product is collected by filtration, washed with a cold solvent (typically the non-polar solvent used for crystallization), and dried under vacuum at a controlled temperature to remove residual solvents.

Detailed Protocols

Protocol 1: Laboratory Scale Synthesis (100 g scale)

Equipment: 2L three-necked round-bottom flask, mechanical stirrer, heating mantle with temperature controller, dropping funnel, condenser, and nitrogen inlet.

Materials:

  • p-Toluidine: 118 g (1.1 mol)

  • Potassium Carbonate (fine powder): 180 g (1.3 mol)

  • Acetonitrile: 1 L

  • Ethyl Bromoacetate: 167 g (1.0 mol)

  • Heptane/Ethyl Acetate mixture for crystallization

Procedure:

  • Charge the flask with p-toluidine, potassium carbonate, and acetonitrile under a nitrogen atmosphere.

  • Begin stirring and heat the mixture to 70°C.

  • Slowly add the ethyl bromoacetate via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature at 70-75°C.

  • After the addition is complete, continue stirring at 70°C and monitor the reaction by HPLC until the ethyl bromoacetate is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.

  • Dissolve the crude oil in a minimum amount of hot ethyl acetate. Slowly add heptane until the solution becomes cloudy.

  • Cool the mixture to 0-5°C and hold for at least 2 hours to allow for complete crystallization.

  • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40-45°C to a constant weight.

  • Expected Yield: 155-175 g (80-90%); Purity (HPLC): >99%.

Protocol 2: Pilot Plant Scale-Up (10 kg scale)

Equipment: 200L glass-lined reactor with temperature control unit, mechanical stirrer, dosing pump for liquid addition, condenser, and nitrogen supply.

Materials:

  • p-Toluidine: 11.8 kg (110 mol)

  • Potassium Carbonate: 18.0 kg (130 mol)

  • Acetonitrile: 100 L

  • Ethyl Bromoacetate: 16.7 kg (100 mol)

Procedure:

  • Charge the reactor with p-toluidine, potassium carbonate, and acetonitrile under a nitrogen blanket.

  • Start the agitator and heat the reactor contents to 70°C.

  • Using a calibrated dosing pump, add the ethyl bromoacetate to the reactor over 3-4 hours. The addition rate must be controlled to maintain the batch temperature between 70-75°C, ensuring the cooling system can handle the heat of reaction.

  • After the addition, maintain the batch at 70°C and monitor by HPLC every hour.

  • Once the reaction is complete, cool the batch to 20-25°C.

  • Filter the slurry to remove inorganic salts. Transfer the filtrate to a second clean reactor.

  • Concentrate the filtrate by vacuum distillation to remove the acetonitrile.

  • Perform a solvent swap to the crystallization solvent system (e.g., ethyl acetate/heptane).

  • Heat to dissolve the crude product, then execute a controlled cooling profile to crystallize the product.

  • Isolate the product using a centrifuge or filter dryer. Wash the cake with cold heptane.

  • Dry the product under vacuum at 40-45°C until the residual solvent levels meet specifications.

Data Presentation

Table 1: Key Process Parameter Comparison

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)Rationale for Change
Reagent Addition Time 1-2 hours3-4 hoursTo manage exotherm and maintain temperature control in a larger volume.
Mixing Mechanical Stirrer (e.g., 200-300 RPM)Baffled Reactor AgitatorTo ensure efficient heat and mass transfer in a larger vessel.
Heat Transfer Heating MantleJacketed Reactor with TCUSurface area to volume ratio decreases on scale-up, requiring more efficient heating/cooling.
Filtration Buchner FunnelCentrifuge / Filter DryerTo handle larger volumes of solids and liquids efficiently.
Drying Vacuum OvenAgitated Filter DryerTo ensure uniform drying of a large product mass.

Table 2: Typical Specifications

MaterialSpecificationValue
p-Toluidine Purity (GC)> 99.0%
Isomer Content< 0.5%
Ethyl Bromoacetate Purity (GC)> 98.0%
Ethyl (4-methylphenyl)aminoacetate AppearanceOff-white to pale yellow solid
Purity (HPLC)> 99.5%
Melting Point49-52°C
Residual SolventsPer ICH Q3C Guidelines

Safety and Environmental Considerations

  • Handling Ethyl Bromoacetate: This is the most significant hazard in the process. It is classified as acutely toxic and is a strong lachrymator.[3][11]

    • Engineering Controls: All transfers and handling must be done in a closed system or within a fume hood with adequate ventilation.[4]

    • PPE: Mandatory PPE includes chemical-resistant gloves, a lab coat or chemical-resistant suit, and chemical safety goggles or a full-face shield.[11] Respiratory protection is required in case of inadequate ventilation.[3]

    • Emergency Procedures: Emergency shower and eyewash stations must be immediately accessible.[6] In case of skin contact, immediately wash the affected area with soap and water.[11] If inhaled, move the person to fresh air.[11] Seek immediate medical attention in all cases of exposure.[11]

  • Waste Management:

    • The primary waste stream will be the aqueous layer from the work-up (if performed) and the inorganic salts. This stream will contain residual organic materials and should be treated as hazardous waste.

    • Solvent waste should be collected and, where possible, recycled through distillation.

    • Adhere to all local and national regulations for chemical waste disposal.

Visualizations

Chemical Reaction Scheme

Reaction_Scheme p_toluidine p-Toluidine plus + p_toluidine->plus ethyl_bromoacetate Ethyl Bromoacetate arrow K2CO3, Acetonitrile 70°C product Ethyl (4-methylphenyl)aminoacetate plus->ethyl_bromoacetate arrow->product

Caption: N-Alkylation of p-toluidine with ethyl bromoacetate.

Industrial Process Workflow

Process_Workflow raw_materials Raw Material Charging (p-Toluidine, K2CO3, Solvent) reaction Reaction Vessel (Heating to 70°C) raw_materials->reaction addition Controlled Addition of Ethyl Bromoacetate reaction->addition monitoring In-Process Control (HPLC Monitoring) addition->monitoring filtration Filtration (Removal of Salts) monitoring->filtration Reaction Complete concentration Solvent Removal (Vacuum Distillation) filtration->concentration crystallization Crystallization (Solvent Exchange & Cooling) concentration->crystallization isolation Product Isolation (Centrifugation / Filtration) crystallization->isolation drying Drying (Vacuum Dryer) isolation->drying final_product Final Product: Ethyl (4-methylphenyl)aminoacetate drying->final_product

Caption: Workflow for the industrial synthesis of Ethyl (4-methylphenyl)aminoacetate.

Conclusion

The successful industrial scale-up of Ethyl (4-methylphenyl)aminoacetate synthesis via N-alkylation of p-toluidine is highly achievable with careful attention to process parameters and safety. Key success factors include the use of high-quality raw materials, strict control over the addition of the hazardous alkylating agent to manage the reaction exotherm, and the development of a robust crystallization procedure for purification. By implementing the protocols and considerations outlined in this guide, organizations can establish a safe, efficient, and scalable manufacturing process for this important pharmaceutical intermediate.

References

  • Vertex AI Search. (2025). Intermediates For Active Pharmaceutical Ingredients (API) Current Trends And Innovations.
  • Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS.
  • Chemistry For Everyone. (2025). How Are Solvents Used In Industrial Chemical Processes?
  • ChemicalBook. (2025). Ethyl bromoacetate - Safety Data Sheet.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification.
  • The Ultimate Guide to Industrial Solvents. (2024). Applications, Selection, and Safety.
  • ResearchGate. (2025). Current Developments in Esterification Reaction: A Review on Process and Parameters.
  • OnlyTRAININGS. (n.d.). Important points to be considered for selecting solvents in different applications.
  • ACS GCI Pharmaceutical Roundtable. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?
  • ACS Publications. (2024). Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl bromoacetate.
  • CDH Fine Chemical. (n.d.). ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PYG Lifesciences. (2025). Difference between API and Pharmaceutical Intermediates.
  • Simson Pharma Limited. (2024). What Are Intermediates in Pharma | APIs vs Intermediates.
  • NJ.gov. (n.d.). HAZARD SUMMARY - ETHYL BROMOACETATE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (4-methylphenyl)aminoacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-tested insights grounded in established chemical principles to enhance yield and purity.

Overview of Synthesis

The primary and most common method for synthesizing Ethyl (4-methylphenyl)aminoacetate is through the nucleophilic substitution reaction (specifically, an SN2 reaction) between p-toluidine and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1][2] This reaction, a form of N-alkylation, is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Reaction Scheme:

p-toluidine + Ethyl chloroacetate → Ethyl (4-methylphenyl)aminoacetate + HCl

The selection of reactants, solvent, base, and temperature is critical and directly influences the reaction's success, particularly the final yield and purity of the product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Ethyl (4-methylphenyl)aminoacetate, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge in N-alkylation reactions. Several factors can contribute to this issue:

  • Over-alkylation: A significant side reaction is the further alkylation of the desired secondary amine product to form a tertiary amine.[1][3] The product, Ethyl (4-methylphenyl)aminoacetate, can act as a nucleophile and react with another molecule of ethyl chloroacetate.

  • Poor Nucleophilicity of p-toluidine: While amines are generally good nucleophiles, the reaction conditions might not be optimal for p-toluidine to efficiently attack the electrophilic carbon of ethyl chloroacetate.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in the reaction rate and selectivity.[4]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.

Solutions & Scientific Rationale:
ParameterRecommended ActionScientific Explanation
Stoichiometry Use a slight excess of p-toluidine (e.g., 1.1 to 1.5 equivalents).This shifts the equilibrium towards the formation of the desired product and minimizes the chance of the product reacting with the remaining ethyl chloroacetate, thus reducing over-alkylation.[3]
Base Selection Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[5][6]These bases are effective at neutralizing the HCl byproduct without competing with the amine as a nucleophile. Stronger bases like sodium hydride (NaH) could potentially deprotonate the amine, but may also promote side reactions.[6]
Solvent Choice Employ a polar aprotic solvent such as acetonitrile (CH₃CN), dimethylformamide (DMF), or acetone.[2][7]Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it "naked" and more reactive.[7] Protic solvents like ethanol could solvate the amine through hydrogen bonding, reducing its nucleophilicity.
Temperature Maintain a moderate reaction temperature, typically between 60-80 °C.[5]Higher temperatures can increase the reaction rate but may also favor the formation of elimination byproducts or promote over-alkylation.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and temperature.
Leaving Group Consider using ethyl bromoacetate instead of ethyl chloroacetate.Bromide is a better leaving group than chloride, which can lead to a faster reaction rate. However, ethyl bromoacetate is generally more expensive.
Catalyst Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) when using ethyl chloroacetate.[6]This is an example of the Finkelstein reaction, where the chloride is replaced by iodide in situ. Iodide is a much better leaving group, accelerating the SN2 reaction.
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are they and how can I minimize them?

The most common impurity is the tertiary amine formed from over-alkylation. Unreacted starting materials, p-toluidine and ethyl chloroacetate, may also be present.

Solutions & Scientific Rationale:
  • Minimize Over-alkylation: As detailed in the previous section, using an excess of p-toluidine is the primary strategy to suppress the formation of the tertiary amine byproduct.

  • Effective Quenching and Work-up: After the reaction is complete, quenching with water and performing a liquid-liquid extraction can help separate the product from the base and other water-soluble byproducts. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted p-toluidine by converting it to its water-soluble ammonium salt. Care must be taken as the product can also be protonated and extracted into the aqueous layer. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will neutralize any remaining acid.

  • Purification: Column chromatography is often necessary to obtain a highly pure product. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from the more polar starting amine and the less polar tertiary amine byproduct.

Question 3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

A stalled reaction can be due to several factors:

  • Deactivation of Reactants: The generated HCl can protonate the starting amine, p-toluidine, forming its ammonium salt. This salt is not nucleophilic and will not react with ethyl chloroacetate.

  • Insufficient Base: If the amount of base is insufficient to neutralize all the HCl produced, the reaction will stop once the free amine is consumed.

  • Low Temperature: The reaction may be too slow at the current temperature.

Solutions & Scientific Rationale:
  • Ensure Sufficient Base: Use at least one equivalent of base for each equivalent of ethyl chloroacetate. It is often beneficial to use a slight excess (e.g., 1.2 equivalents) to ensure complete neutralization of the acid byproduct.

  • Gradual Addition: Adding the ethyl chloroacetate slowly to the mixture of p-toluidine and base can help maintain a low concentration of the alkylating agent, which can favor the desired mono-alkylation.

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious of promoting side reactions at excessively high temperatures.

Question 4: Should I be concerned about O-alkylation vs. N-alkylation?

In the case of p-toluidine, N-alkylation is the overwhelmingly favored pathway. The nitrogen atom is significantly more nucleophilic than any other atom in the molecule for this type of reaction. O-alkylation is a consideration for ambident nucleophiles like enolates, but not for simple aromatic amines like p-toluidine.[8]

Experimental Protocols

Optimized Protocol for Ethyl (4-methylphenyl)aminoacetate Synthesis

This protocol is designed to maximize yield and minimize impurities.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1.1 equivalents), potassium carbonate (1.5 equivalents), and acetonitrile as the solvent.

    • If using ethyl chloroacetate, add a catalytic amount of potassium iodide (0.1 equivalents).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80-82°C for acetonitrile) with vigorous stirring.

    • Slowly add ethyl chloroacetate or ethyl bromoacetate (1.0 equivalent) dropwise over 30 minutes.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure Ethyl (4-methylphenyl)aminoacetate.

Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_base Base Neutralization p_toluidine p-Toluidine (Nucleophile) ts SN2 Transition State p_toluidine->ts Nucleophilic Attack ethyl_chloroacetate Ethyl Chloroacetate (Electrophile) ethyl_chloroacetate->ts product Ethyl (4-methylphenyl)aminoacetate ts->product Bond Formation hcl HCl ts->hcl Leaving Group Departure khco3_kcl KHCO3 + KCl hcl->khco3_kcl k2co3 K2CO3 k2co3->khco3_kcl Neutralization

Caption: SN2 mechanism for the synthesis of Ethyl (4-methylphenyl)aminoacetate.

Troubleshooting Flowchart

G start Low Yield? check_overalkylation Check for Over-alkylation (TLC/NMR) start->check_overalkylation Yes check_conditions Review Reaction Conditions start->check_conditions No check_completion Check for Incomplete Reaction start->check_completion Maybe increase_amine Increase p-toluidine ratio (1.1-1.5 eq.) check_overalkylation->increase_amine Present check_solvent Solvent Polar Aprotic? (e.g., ACN, DMF) check_conditions->check_solvent increase_time_temp Increase Reaction Time/Temp check_completion->increase_time_temp Yes check_base Base Non-nucleophilic? (e.g., K2CO3) check_solvent->check_base Yes change_solvent Switch to Polar Aprotic Solvent check_solvent->change_solvent No check_temp Temperature Optimized? (60-80°C) check_base->check_temp Yes change_base Use K2CO3 or Na2CO3 check_base->change_base No check_catalyst Using Ethyl Chloroacetate? check_temp->check_catalyst Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_catalyst->check_completion No add_catalyst Add catalytic NaI or KI check_catalyst->add_catalyst Yes

Caption: Decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different amine for this reaction? Yes, this general procedure is applicable to other primary and secondary amines. However, the nucleophilicity and steric hindrance of the amine will affect the optimal reaction conditions.[1]

Q2: Is it possible to perform this reaction without a solvent? Solvent-free reactions are possible but can be difficult to control and may lead to a mixture of products. A solvent helps to control the temperature and ensures proper mixing of the reactants.

Q3: How can I confirm the identity and purity of my final product? Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q4: What are the main safety precautions for this reaction? Ethyl chloroacetate and ethyl bromoacetate are lachrymators and toxic. p-toluidine is also toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Q5: My product is an oil, but I've seen reports of it being a solid. Why is that? The physical state of a compound can be affected by its purity. Impurities can lower the melting point, sometimes to below room temperature. Purification by column chromatography should yield a product with a consistent physical state.

References

  • Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. (n.d.).
  • Solubility of Things. (n.d.). Nucleophilic Substitution Reactions.
  • Wikipedia. (n.d.). Amine alkylation.
  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?.
  • ResearchGate. (n.d.). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.

Sources

Troubleshooting common issues in the synthesis of Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of Ethyl (4-methylphenyl)aminoacetate. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to navigate the common pitfalls of this N-alkylation reaction.

Safety First: A Non-Negotiable Prerequisite

Before commencing any experimental work, a thorough risk assessment is mandatory. The reactants involved in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

ReagentKey HazardsRecommended Precautions
p-Toluidine Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Suspected of causing cancer.[1] May cause an allergic skin reaction and serious eye irritation.[1][2] Very toxic to aquatic life.[2][3]Handle in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[1][4] Avoid creating dust.[2]
Ethyl bromoacetate Fatal if swallowed, in contact with skin, or if inhaled.[5][6] A potent lachrymator (causes tearing).[7][8] Flammable liquid and vapor.[5] Causes severe skin and eye irritation.[7]Handle exclusively in a chemical fume hood.[5] Use spark-proof tools.[7] Wear appropriate protective gloves, clothing, and eye/face protection.[5][7][9]
Common Bases (e.g., K₂CO₃, NaHCO₃, Triethylamine) May be corrosive or irritant. Triethylamine is flammable and has a strong odor.Consult the specific Safety Data Sheet (SDS) for the chosen base. Handle in a well-ventilated area.
Common Solvents (e.g., Acetonitrile, DMF, Acetone) Flammable and/or irritant. DMF is a reproductive toxin.Consult the specific SDS for the chosen solvent. Use in a fume hood and away from ignition sources.

Emergency Procedures: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2][7] If inhaled, move to fresh air immediately.[7] If swallowed, rinse mouth and get immediate medical aid.[5]

Reaction Overview: The N-Alkylation of p-Toluidine

The synthesis of Ethyl (4-methylphenyl)aminoacetate is a classic example of a nucleophilic substitution reaction (SN2). The nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to bromine in ethyl bromoacetate. A base is essential to neutralize the hydrobromic acid (HBr) generated, driving the reaction to completion.

Reaction Scheme: p-Toluidine + Ethyl bromoacetate --(Base, Solvent)--> Ethyl (4-methylphenyl)aminoacetate + [Base-H]⁺Br⁻

Reaction Mechanism

The diagram below illustrates the stepwise mechanism, including the primary desired reaction and the common side reaction leading to a dialkylated byproduct.

Reaction_Mechanism cluster_main Primary Reaction Pathway cluster_side Side Reaction pToluidine p-Toluidine (Nucleophile) TransitionState1 pToluidine->TransitionState1 Nucleophilic Attack EtBrAc Ethyl bromoacetate (Electrophile) EtBrAc->TransitionState1 TransitionState2 EtBrAc->TransitionState2 Base Base (e.g., K₂CO₃) Product Ethyl (4-methylphenyl)aminoacetate (Desired Product) ProtonatedProduct Protonated Product [Product-H]⁺Br⁻ TransitionState1->ProtonatedProduct Br⁻ leaves ProtonatedProduct->Product Deprotonation BaseHBr [Base-H]⁺Br⁻ Product->TransitionState2 Further Attack DialkylatedProduct Dialkylated Byproduct TransitionState2->DialkylatedProduct Br⁻ leaves

Caption: Mechanism of N-alkylation and potential over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of very low or no product yield? A: The most frequent culprits are inactive reagents or an ineffective base. Ensure your p-toluidine is pure (not dark and oxidized) and that all reagents and the solvent are anhydrous. The base must be strong enough to neutralize the HBr byproduct but not so strong that it promotes side reactions like ester hydrolysis. Finely ground potassium carbonate is a common and effective choice.

Q2: How can I prevent the formation of the dialkylated byproduct? A: Over-alkylation occurs when the product, a secondary amine, reacts again with ethyl bromoacetate. To minimize this, use a slight excess of the starting amine (p-toluidine), typically 1.1 to 1.2 equivalents. Alternatively, add the ethyl bromoacetate slowly to the reaction mixture to keep its instantaneous concentration low.[10]

Q3: My reaction mixture turned dark brown or black. What happened and is it salvageable? A: Dark coloration often indicates decomposition or polymerization, which can be caused by excessive heat or impurities in the starting materials. p-Toluidine, like many anilines, is susceptible to air oxidation, which is accelerated at higher temperatures. If TLC or LC-MS analysis shows the presence of your desired product, you may be able to salvage it through careful purification, such as column chromatography. To prevent this, ensure you are using purified reagents and maintain careful temperature control.

Q4: What is the best solvent for this reaction? A: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally preferred.[11] They effectively dissolve the reactants and help to stabilize the charged transition state of the SN2 reaction. Avoid protic solvents like ethanol or water, as they can react with the ethyl bromoacetate. When choosing, consider the reaction temperature and boiling point; ACN is often a good starting point due to its suitable boiling point and relative ease of removal.

In-Depth Troubleshooting Guide

Problem Area 1: Low Conversion & Poor Yield

Q: My TLC/LC-MS shows only unreacted starting materials after the recommended reaction time. What are the critical parameters to check? A: When a reaction fails to initiate, a systematic check of the core components is necessary.

  • Reagent Quality:

    • p-Toluidine: Should be a light-colored solid. If it is dark brown or oily, it has likely oxidized. Purify it by recrystallization or distillation before use.

    • Ethyl bromoacetate: This reagent is moisture-sensitive and can hydrolyze to bromoacetic acid. Use a fresh bottle or distill it if you suspect degradation.

    • Solvent: Ensure the solvent is anhydrous. Water can interfere with the reaction and cause hydrolysis of the alkylating agent.[12]

  • Base Ineffectiveness:

    • Solubility & Surface Area: Bases like potassium or cesium carbonate are solids. Their effectiveness is highly dependent on their surface area. Ensure the base is finely powdered and the mixture is stirred vigorously to maximize interaction. In some cases, changing to a more soluble base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help, although these can introduce purification challenges.[11]

    • Stoichiometry: At least one equivalent of base is required to neutralize the HBr produced. Using 1.5 to 2.0 equivalents is common practice to ensure the reaction medium remains basic.

  • Reaction Temperature:

    • N-alkylation reactions often require heating to proceed at a reasonable rate. A common starting point is refluxing in acetonitrile (~82 °C). If the reaction is still sluggish, a higher boiling point solvent like DMF may be necessary, but be mindful of potential decomposition at temperatures above 120-130 °C.

  • Catalytic Additives:

    • In cases of stubborn reactions with alkyl bromides, adding a catalytic amount (0.1 eq) of sodium or potassium iodide can significantly increase the reaction rate. The iodide undergoes a Finkelstein reaction with the ethyl bromoacetate to form the more reactive ethyl iodoacetate in situ.[11]

Troubleshooting_Low_Yield Start Low or No Product (TLC/LC-MS) CheckReagents 1. Verify Reagent Quality - p-Toluidine (color?) - EtBrAc (fresh?) - Solvent (anhydrous?) Start->CheckReagents Start Here CheckBase 2. Assess Base - Finely powdered? - Sufficient equivalents? - Vigorous stirring? CheckReagents->CheckBase Reagents OK CheckTemp 3. Evaluate Temperature - Is reaction heated? - Is temp high enough? CheckBase->CheckTemp Base OK ConsiderKI 4. Consider Additives - Add catalytic KI? CheckTemp->ConsiderKI Temp OK Success Reaction Proceeds ConsiderKI->Success Problem Solved

Caption: Systematic workflow for troubleshooting low reaction conversion.

Problem Area 2: Byproduct Formation

Q: My crude analysis shows two product spots. I suspect one is the N,N-dialkylated product. How can I confirm this and adjust my protocol? A: Your suspicion is likely correct. The dialkylated product is the most common byproduct.

  • Confirmation:

    • TLC Analysis: The dialkylated product will be significantly less polar than the desired mono-alkylated product (and p-toluidine). It will have a higher Rf value.

    • LC-MS: The mass spectrum will show a peak corresponding to the molecular weight of the dialkylated product (M+H)⁺ = 310.4 g/mol , compared to the desired product's (M+H)⁺ = 194.2 g/mol .

  • Prevention Strategies:

StrategyRationaleRecommended Parameters
Adjust Stoichiometry Using an excess of the amine makes it statistically more likely that ethyl bromoacetate will react with the more abundant starting material.Use 1.2 to 2.0 eq. of p-toluidine per 1.0 eq. of ethyl bromoacetate.
Slow Addition Adding the alkylating agent dropwise over a period (e.g., 30-60 minutes) keeps its concentration low, disfavoring the second alkylation step.Use a syringe pump or an addition funnel for controlled addition.
Lower Temperature The activation energy for the second alkylation may be higher. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can improve selectivity.Try running at room temperature for a longer period or heating gently to 40-50 °C instead of reflux.
Problem Area 3: Purification Challenges

Q: I'm having difficulty separating my product from the unreacted p-toluidine via column chromatography. Is there a better way? A: Yes, an acidic wash during the work-up is highly effective. p-Toluidine and your secondary amine product are basic and will be protonated by an acid, while the neutral starting material (ethyl bromoacetate) and any non-basic byproducts remain in the organic layer. However, since both your product and starting amine are basic, this method is best for removing unreacted ethyl bromoacetate.

To separate the product from excess p-toluidine:

  • Column Chromatography: This remains the most reliable method. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. The less polar dialkylated product will elute first, followed by your desired product, and finally the very polar p-toluidine.

  • Acid-Base Extraction (with caution): There is a pKa difference between an aniline (p-toluidine, pKa of aniline ~4.6) and a secondary N-alkylaniline.[13] This difference is often too small for an effective separation via extraction. Chromatography is preferred.

Q: An un-breakable emulsion formed during my aqueous work-up. How do I resolve this? A: Emulsions are common when dealing with amines. To break them:

  • Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of layers.

  • Add a small amount of the organic solvent you used for the extraction to decrease the viscosity.

  • Let the mixture stand for an extended period (15-30 minutes) without agitation.

  • If persistent, filter the entire mixture through a pad of Celite or glass wool.

Reference Experimental Protocol

This protocol is a standard starting point and may require optimization based on your specific results.

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add p-toluidine (1.0 eq), potassium carbonate (1.5 eq, finely powdered), and anhydrous acetonitrile to make a ~0.5 M solution based on p-toluidine.

  • Begin vigorous stirring.

2. Reagent Addition:

  • In a separate vial, dissolve ethyl bromoacetate (0.9 eq to avoid excess) in a small amount of anhydrous acetonitrile.

  • Add the ethyl bromoacetate solution to the stirring p-toluidine mixture dropwise over 15 minutes at room temperature.

3. Reaction Execution:

  • Heat the reaction mixture to reflux (approx. 82 °C).

  • Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) every hour. The reaction is typically complete within 3-6 hours.

4. Work-up:

  • Once the reaction is complete (disappearance of ethyl bromoacetate), cool the mixture to room temperature.

  • Filter the mixture to remove the solid potassium carbonate and salts. Wash the solid with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient elution, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain Ethyl (4-methylphenyl)aminoacetate as a solid or oil.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2023, March 20). SAFETY DATA SHEET p-Toluidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, October 10). Safety Data Sheet: p-toluidine. Retrieved from [Link]

  • Loba Chemie. (2016, June 1). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-TOLUIDINE AR Safety Data Sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of genistein amino acid methyl ester derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl aminoacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • ChemRxiv. (2022). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]

  • Arkat USA. (2018). Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid. Retrieved from [Link]

  • Eastes, J. W., Aldridge, M. H., & Kamlet, M. J. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 922-926. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Tetrahedron. (n.d.). Ethyl [(4-methylphenyl)amino]acetate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: ETHYL BROMOACETATE. Retrieved from [Link]

  • ResearchGate. (2016). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

Sources

Optimizing reaction conditions (temperature, solvent, catalyst) for Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl (4-methylphenyl)aminoacetate. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of this N-arylation reaction. This document is structured to address common challenges and fundamental questions, ensuring you can optimize your reaction conditions for maximal yield and purity.

The synthesis of Ethyl (4-methylphenyl)aminoacetate via Palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, is a powerful and widely used transformation.[1] However, its success is highly dependent on the careful selection of several interdependent parameters: the palladium catalyst, the phosphine ligand, the base, the solvent, and the reaction temperature. This guide will help you understand the causality behind these choices and troubleshoot any issues you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might face during the synthesis.

Question: Why is my reaction yield consistently low or non-existent?

Answer: A low or non-existent yield is the most common issue and can stem from several factors related to the catalytic system or reaction environment. A systematic approach is required to diagnose the root cause.

  • Inactive Catalyst System: The active catalyst is a Pd(0) species, which is generated in situ from a palladium pre-catalyst.[2]

    • Cause: Incomplete reduction of a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) to the active Pd(0) state.

    • Solution: Consider using modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) which are designed for easy activation with weak bases at room temperature.[2][3] Also, ensure your reaction is conducted under an inert atmosphere (Argon or Nitrogen), as oxygen can oxidize and deactivate the Pd(0) catalyst.[4] While the system is not extremely sensitive, good laboratory practice dictates minimizing oxygen exposure.[5][6]

  • Poor Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle, particularly the reductive elimination that forms the C-N bond.[7]

    • Cause: The chosen ligand may not be suitable for coupling a primary amine ester.

    • Solution: For primary amines like ethyl aminoacetate, sterically hindered and electron-rich biaryl phosphine ligands are generally preferred. Start with a versatile ligand like XPhos or RuPhos. If yields are still low, screening a panel of ligands is a highly effective strategy.[8][9]

  • Inappropriate Base: The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[1]

    • Cause: The base may be too weak to deprotonate the amine effectively, or too strong, leading to the decomposition of the ethyl ester functionality via saponification.

    • Solution: For substrates with base-sensitive functional groups like esters, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu.[2][5] Ensure the base is finely ground and anhydrous, as clumping can reduce its effectiveness.[2]

  • Incorrect Solvent or Temperature:

    • Cause: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[10] The temperature might be insufficient to overcome the activation energy of the reaction.

    • Solution: Apolar aprotic solvents like toluene and 1,4-dioxane are standard choices.[2] Avoid chlorinated solvents or acetonitrile, which can inhibit the catalyst.[2] Typical reaction temperatures are between 80-110 °C.[2][11] If you suspect substrate decomposition, try lowering the temperature; if the reaction is sluggish, a higher temperature may be necessary.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G cluster_conditions Reaction Condition Optimization start Low or No Yield Observed check_inert Verify Inert Atmosphere (Ar or N2) start->check_inert check_reagents Confirm Reagent Purity & Integrity (Amine, Aryl Halide, Solvent, Base) check_inert->check_reagents Atmosphere OK screen_ligand Screen a Panel of Ligands (e.g., XPhos, RuPhos, BrettPhos) check_reagents->screen_ligand Reagents OK screen_base Optimize the Base (K3PO4 vs. Cs2CO3 vs. NaOtBu) screen_ligand->screen_base Yield Still Low optimize_temp Adjust Reaction Temperature (Range: 80-110 °C) screen_base->optimize_temp Yield Still Low success Reaction Optimized optimize_temp->success Improvement Seen

Caption: Troubleshooting workflow for low-yield N-arylation.

Question: I'm observing significant byproduct formation, particularly hydrodehalogenation. How can I prevent this?

Answer: Hydrodehalogenation (replacement of the halide on the aryl electrophile with hydrogen) is a common side reaction that competes with the desired C-N bond formation.[12]

  • Primary Cause: This side reaction often arises from a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.[12] The presence of water or other protic impurities can be a source of hydrides.

  • Preventative Measures:

    • Use Anhydrous Conditions: Ensure your solvent is thoroughly dried and that the reagents, particularly the base, are anhydrous.

    • Ligand Selection: Certain ligands are more prone to pathways that generate palladium-hydrides. Bulky biaryl phosphine ligands are generally designed to favor the desired C-N reductive elimination over competing pathways.[12]

    • Base Choice: Using a non-coordinating inorganic base like K₃PO₄ can sometimes suppress this side reaction compared to stronger, more reactive bases.

Another potential side reaction is the homocoupling of the aryl halide to form a biaryl impurity. This is typically a sign of a poorly performing catalyst system and can often be resolved by applying the same solutions used to address low yield, such as screening different ligands.[12]

Frequently Asked Questions (FAQs)

This section covers fundamental questions about optimizing the reaction parameters.

Question 1: How do I select the optimal catalyst system (Palladium source and Ligand)?

Answer: The combination of the palladium source and the phosphine ligand is the heart of the Buchwald-Hartwig reaction.

  • Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require in situ reduction to Pd(0), which can sometimes be inefficient.[2] For consistency and high activity, using air-stable Pd(II) pre-catalysts is highly recommended. The G3 and G4 pre-catalysts are particularly effective as they readily form the active LPd(0) catalyst under mild conditions with a weak base.[2][3]

  • Ligand Selection: The choice of ligand is substrate-dependent, and there is no single "magic bullet". The ligand's role is to promote oxidative addition and, most critically, the final C-N bond-forming reductive elimination. For primary amines like ethyl aminoacetate, the general trend points towards bulky, electron-rich biaryl monophosphine ligands.[7]

The diagram below illustrates the simplified catalytic cycle, showing where each component plays its role.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle A LPd(0) Active Catalyst B Oxidative Addition (Ar-X) A->B C LPd(II)(Ar)(X) B->C D Amine Coordination (R2NH) C->D E LPd(II)(Ar)(X)(R2NH) D->E F Deprotonation (Base) E->F G LPd(II)(Ar)(NR2) F->G H Reductive Elimination G->H H->A Product Product (Ethyl (4-methylphenyl)aminoacetate) H->Product ArX Aryl Halide (e.g., 4-Iodotoluene) ArX->B Amine Amine (Ethyl aminoacetate) Amine->D Base Base (e.g., K3PO4) Base->F

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Question 2: What is the optimal temperature range for this synthesis?

Answer: The optimal temperature is a balance between reaction rate and stability.

  • Typical Range: Most Buchwald-Hartwig aminations are run at elevated temperatures, commonly between 80 °C and 110 °C.[2][11]

  • Lower Temperatures (RT to 60 °C): Can be achieved with highly active catalyst systems (e.g., certain palladacycle pre-catalysts) and reactive coupling partners (aryl iodides or bromides). Running at lower temperatures can be beneficial if your product or starting materials are thermally sensitive.

  • Higher Temperatures (>110 °C): May be required for less reactive aryl chlorides but increases the risk of side reactions and decomposition of both the catalyst and the ester-containing product.

It is best to start in the 80-100 °C range and adjust based on reaction monitoring (e.g., by TLC or LC-MS).

Question 3: Which solvent should I use?

Answer: Solvent choice is critical for solubility and catalyst stability.[10]

  • Recommended Solvents: Aprotic, non-coordinating solvents are standard.

    • Toluene: A common, effective, and economical choice.

    • 1,4-Dioxane: Another excellent choice, often used for its ability to dissolve a wide range of organic compounds.

    • THF (Tetrahydrofuran): Useful, but its lower boiling point (66 °C) limits the reaction temperature unless using a sealed vessel.

  • Solvents to Avoid:

    • Chlorinated Solvents (e.g., Chloroform, DCM): Can interfere with the palladium catalyst.[2]

    • Protic Solvents (e.g., Alcohols): Can compete with the amine nucleophile.

    • Coordinating Solvents (e.g., Acetonitrile, Pyridine): Can bind to the palladium center and inhibit catalysis.[2]

The choice may also depend on the solubility of your specific base. For example, Cs₂CO₃ has better solubility in dioxane than in toluene.[2]

Experimental Protocols

Protocol 1: General Procedure for Reaction Optimization Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst, ligand, and base.

  • Array Setup: In a glovebox, arrange an array of reaction vials, each containing a magnetic stir bar.

  • Reagent Addition (Solids): To each vial, add the aryl halide (e.g., 4-iodotoluene, 1.0 mmol), the selected base (1.5 mmol), the palladium pre-catalyst (0.01-0.02 mmol), and the phosphine ligand (0.012-0.024 mmol). See the table below for starting combinations.

  • Reagent Addition (Liquids): Add the solvent (2.0 mL) to each vial, followed by the ethyl aminoacetate (1.2 mmol).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

Table 1: Example Screening Conditions for Ethyl (4-methylphenyl)aminoacetate Synthesis

EntryPd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Pd₂(dba)₃ (1%)XPhos (2.4%)K₃PO₄Toluene100
2Pd₂(dba)₃ (1%)XPhos (2.4%)Cs₂CO₃Dioxane100
3Pd₂(dba)₃ (1%)XPhos (2.4%)NaOtBuToluene100
4XPhos Pd G3 (2%)(none)K₃PO₄Toluene100
5RuPhos Pd G3 (2%)(none)K₃PO₄Toluene100
6BrettPhos Pd G3 (2%)(none)K₃PO₄Toluene100

References

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • El-Kashef, H. et al. (2020). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Borate, K. et al. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Pawar, G. et al. (2016). Optimization of reaction parameters for Buchwald-Hartwig amination reaction. ResearchGate. [Link]

  • Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]

  • Yang, H. et al. (2013). Ligand-free CuSO4-Catalyzed C-N Coupling Reaction of Aryl Halides with Alkylamines or N-heterocycles in Aqueous Solution System. Semantic Scholar. [Link]

  • Chen, Y. & Yekta, S. (2007). New ligands for copper-catalyzed C–N coupling reactions with aryl halides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Crespo-Biel, O. et al. (2005). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics. [Link]

  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

Sources

Methods for removing unreacted starting materials from Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl (4-methylphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. My aim is to move beyond simple procedural lists and offer a deeper understanding of the "why" behind each step, ensuring a robust and reproducible purification strategy.

I. Understanding the Chemistry of Purification

The successful isolation of pure Ethyl (4-methylphenyl)aminoacetate hinges on exploiting the differing physicochemical properties of the product and the unreacted starting materials, primarily 4-methylaniline (p-toluidine) and an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate).

Key Physicochemical Properties for Separation:

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)SolubilityKey Feature for Separation
Ethyl (4-methylphenyl)aminoacetate (Product) 193.24[1]~300 (estimated)Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane).Weakly basic ester.
4-Methylaniline (p-Toluidine) 107.15200.2Soluble in organic solvents; slightly soluble in water.Basic (pKa of conjugate acid ~5.1). Forms a water-soluble salt with acid.
Ethyl Chloroacetate 122.55144-146Soluble in most organic solvents; sparingly soluble in water.Electrophilic, susceptible to hydrolysis.

The primary challenge in purification is the removal of the basic starting material, p-toluidine, and any remaining electrophilic ethyl haloacetate.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of Ethyl (4-methylphenyl)aminoacetate in a question-and-answer format.

FAQ 1: My crude product is a dark, oily residue. What is the likely cause and how do I proceed?

A dark, oily appearance is common and often indicates the presence of side products and unreacted starting materials. The primary cause is often the formation of poly-alkylation products or oxidation of the p-toluidine. Do not be discouraged by the appearance; a systematic purification workflow will resolve this.

FAQ 2: After an aqueous wash, I'm observing an emulsion (a cloudy layer that doesn't separate). How can I break it?

Emulsions are common when working with amines and can be frustrating. Here are several strategies to break them:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[2][3] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to separation.

FAQ 3: My final product yield is very low. What are the potential reasons?

Low yield can stem from several factors:

  • Incomplete Reaction: Ensure your reaction has gone to completion using techniques like Thin Layer Chromatography (TLC).

  • Product Loss During Extraction: Your product, being weakly basic, might have some solubility in the acidic aqueous washes. Minimize the number of acidic washes and ensure the pH is not excessively low.

  • Hydrolysis: The ester group in your product can be hydrolyzed under strongly acidic or basic conditions, especially if heated. Perform extractions at room temperature.

III. Purification Protocols

Here are detailed, step-by-step protocols for the most effective methods to remove unreacted starting materials.

Protocol 1: Liquid-Liquid Extraction for Removal of p-Toluidine

This method leverages the basicity of p-toluidine to convert it into a water-soluble salt, which is then extracted from the organic phase containing your product.[4][5]

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent like dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes. Allow the layers to separate. The p-toluidine will react with the HCl to form p-toluidinium chloride, which is soluble in the aqueous layer.[3] Drain the lower aqueous layer. Repeat this wash one more time to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[6] Be sure to vent frequently as carbon dioxide gas will be produced.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove the bulk of the dissolved water.[2][3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate.[6] Swirl and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Column Chromatography for High Purity

For instances where trace impurities remain, or for achieving analytical purity, column chromatography is the recommended method.

Materials:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Crude product from extraction

  • Hexanes and Ethyl Acetate (or other suitable solvent system)

  • Chromatography column

  • Test tubes or fraction collector

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will show good separation between your product and any remaining impurities.

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen mobile phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizing the Workflow

The following diagrams illustrate the logic behind the purification strategies.

Caption: Liquid-Liquid Extraction Workflow.

G Start Crude Product TLC TLC Analysis (Identify Impurities) Start->TLC Extraction Liquid-Liquid Extraction (Removes bulk p-Toluidine) TLC->Extraction Chromatography Column Chromatography (High Purity) Extraction->Chromatography Final_Product Pure Ethyl (4-methylphenyl)aminoacetate Chromatography->Final_Product

Caption: Overall Purification Strategy.

V. References

  • Benchchem Technical Support. Technical Support Center: Purification Strategies for Reactions Involving Ethyl 2-Chloroacetoacetate.

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Benchchem Technical Support. Methods for removing water from ethyl chloroacetate reaction mixtures.

  • Columbia University. Solid-liquid extraction. [Link]

  • University of Colorado Boulder. Liquid/liquid Extraction. [Link]

  • eGyanKosh. SEPARATION OF A MIXTURE OF p-TOLUIDINE AND NAPHTHALENE BY SOLVENT EXTRACTION AND IDENTI- FICATION OF THEIR FUNCTION. [Link]

Sources

Stability and degradation of Ethyl (4-methylphenyl)aminoacetate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl (4-methylphenyl)aminoacetate

Welcome to the technical support resource for Ethyl (4-methylphenyl)aminoacetate (CAS 21911-68-2). This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information on the stability and degradation of this compound, along with practical troubleshooting advice and validated protocols to ensure the integrity of your experimental results.

Section 1: General Handling and Storage FAQs

This section addresses the most common questions regarding the safe storage and handling of Ethyl (4-methylphenyl)aminoacetate to maintain its integrity from the moment it arrives in your lab.

Q1: How should I properly store Ethyl (4-methylphenyl)aminoacetate?

Proper storage is the first line of defense against degradation. Based on the compound's structure—an ethyl ester with a secondary aromatic amine—and general chemical safety guidelines, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated area. Refrigeration is often suitable, but always check the supplier's specific recommendations. Avoid high heat sources.[1][2]

  • Atmosphere: Keep the container tightly closed to prevent exposure to moisture and air.[1] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Light: Store in a light-resistant container or in a dark location, away from direct sunlight, to prevent photodegradation.[1][2]

  • Compatibility: Store away from incompatible chemicals, particularly strong acids, strong bases, and powerful oxidizing agents, which are known to initiate degradation of esters and amines.[2]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

As a standard laboratory practice, appropriate PPE is essential. When handling Ethyl (4-methylphenyl)aminoacetate, you should wear:

  • Eye/Face Protection: Safety glasses or goggles are mandatory. Use a face shield if there is a risk of splashing.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and change them immediately if contamination occurs.

  • Skin and Body Protection: A standard laboratory coat should be worn.[1]

  • Respiratory Protection: Work in a well-ventilated area or a certified chemical fume hood to avoid inhaling any dust or vapors.[1]

Section 2: Stability Profile & Degradation Pathways

Understanding the chemical liabilities of Ethyl (4-methylphenyl)aminoacetate is critical for designing robust experiments and interpreting results accurately. The primary points of instability are the ester linkage and the secondary amine group.

Q3: How does pH affect the stability of the compound in aqueous solutions?

The ethyl ester group is the most susceptible moiety to pH-dependent degradation through hydrolysis.

  • Acidic Conditions (pH < 6): The ester can undergo acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process yields (4-methylphenyl)aminoacetic acid and ethanol.

  • Neutral Conditions (pH ≈ 7): Hydrolysis will be at its slowest rate. However, slow degradation can still occur over extended periods, especially at elevated temperatures.

  • Basic Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification). This reaction is typically faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. The reaction is effectively irreversible and produces the carboxylate salt of (4-methylphenyl)aminoacetic acid and ethanol.

Q4: Is the compound sensitive to temperature? What are the risks of thermal degradation?

Yes, elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[3]

  • In Solution: Increased temperature will accelerate the rate of hydrolysis at any pH.[4]

  • In Solid State: While more stable in its solid form, high temperatures (approaching its melting point or beyond) can cause thermal decomposition. The degradation pathway can be complex, but initial cleavage of the ester bond is a likely starting point.[5][6] For many organic esters, this can lead to the elimination of ethylene.[3]

Q5: What is the photostability of this compound? Should I protect it from light?

Yes. Aromatic amines and esters can be photolabile. Structurally related compounds like Ethyl 4-aminobenzoate (Et-PABA) are known to undergo photodegradation upon exposure to UV radiation.[7][8] The aromatic ring in Ethyl (4-methylphenyl)aminoacetate can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation and cleavage. Therefore, all solutions and solid samples should be protected from light to prevent the formation of photodegradants.

Q6: Is the compound susceptible to oxidative degradation?

The secondary amine group is a potential site for oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over long periods (especially in the presence of light or metal ions) can lead to the formation of various oxidation products. Advanced oxidation processes are effective at degrading similar compounds, indicating a susceptibility to strong oxidizing radicals.[8] It is crucial to use high-purity solvents and avoid sources of oxidative stress.[9]

Q7: Can this compound be degraded by enzymes?

The ester bond makes the compound a potential substrate for hydrolytic enzymes.

  • Esterases and Lipases: These enzymes are common in biological systems (e.g., cell culture media with serum, in vivo studies, environmental samples) and are highly efficient at hydrolyzing ester bonds.[10][11] If your experimental system contains such enzymes, the compound will likely be metabolized to its corresponding carboxylic acid and ethanol.[4][12] This is a critical consideration in pharmacology and toxicology studies.

Section 3: Troubleshooting Experimental Variability

Inconsistent results are often traced back to unmanaged sample stability. Here’s how to diagnose and resolve common issues.

Q8: My analytical results are inconsistent, showing lower-than-expected concentrations of the parent compound. What could be the cause?

This is a classic symptom of sample degradation. Use the following checklist to troubleshoot:

  • Solution Age and Storage: Are you using freshly prepared stock and working solutions? If solutions are stored for extended periods, degradation may have occurred. Always store stock solutions at low temperatures (e.g., -20°C) in light-protected, tightly sealed containers.

  • pH of Media: Check the pH of your experimental buffer or medium. If it is acidic or basic, ester hydrolysis could be the culprit. Consider running a time-course experiment at your experimental pH to quantify the rate of degradation.

  • Light Exposure: Were your samples protected from light during the experiment and sample preparation? Photodegradation can be rapid for some compounds.

  • Temperature During Experiment: Were samples exposed to elevated temperatures for prolonged periods?

  • Purity of Solvents/Reagents: Impurities in solvents can sometimes catalyze degradation.[9] Ensure you are using high-purity, analytical-grade reagents.

Q9: I suspect my sample has degraded. How can I confirm this and identify the byproducts?

Confirmation requires analytical chemistry, typically using a separation technique.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection is the gold standard.

    • Procedure: Analyze your suspect sample alongside a freshly prepared standard of Ethyl (4-methylphenyl)aminoacetate.

    • Confirmation of Degradation: You will likely see a decrease in the peak area of the parent compound and the appearance of new, typically more polar, peaks (degradation products) that elute earlier on a reversed-phase column.

    • Identification of Byproducts: An HPLC-MS method can provide the mass-to-charge ratio (m/z) of the new peaks, allowing you to tentatively identify degradation products. For example, the primary hydrolysis product, (4-methylphenyl)aminoacetic acid, would have a different molecular weight than the parent ester.

Section 4: Protocols and Methodologies

These protocols provide a framework for conducting stability assessments.

Protocol 4.1: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To evaluate the stability of Ethyl (4-methylphenyl)aminoacetate under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions (in triplicate):

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Incubate at room temperature (this reaction is often fast).

    • Neutral Hydrolysis: Dilute stock solution with water. Incubate at 60°C.

    • Oxidative: Dilute stock solution with a 3% hydrogen peroxide solution. Incubate at room temperature, protected from light.

    • Photolytic: Expose a solution of the compound (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines. Run a dark control sample in parallel.

    • Thermal (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Thermal (Solution): Incubate the stock solution at 60°C, protected from light.

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the compound's reactivity.

  • Sample Quenching: For hydrolytic samples, neutralize with an equivalent amount of base/acid before analysis. For oxidative samples, the reaction may be quenched by adding a reducing agent if necessary.

  • Analysis: Analyze all samples, including unstressed controls, by a suitable analytical method (see Protocol 4.2) to determine the loss of the parent compound and the formation of degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1M HCl, 60°C) stock->acid Dilute base Basic (0.1M NaOH, RT) stock->base Dilute neutral Neutral (H2O, 60°C) stock->neutral Dilute oxidative Oxidative (3% H2O2, RT) stock->oxidative Dilute photo Photolytic (ICH Q1B) stock->photo Dilute thermal Thermal (Solution, 60°C) stock->thermal Dilute sample Sample at Timepoints (0, 2, 8, 24h) acid->sample base->sample neutral->sample oxidative->sample photo->sample thermal->sample analyze Analyze by HPLC-UV/MS sample->analyze report Assess Degradation Identify Products analyze->report

Caption: Workflow for a forced degradation study.

Protocol 4.2: Sample Analysis by HPLC-UV

Objective: To quantify Ethyl (4-methylphenyl)aminoacetate and detect degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the parent compound and any less polar impurities. Hold for several minutes before re-equilibrating.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV maxima of the compound (a photodiode array detector is ideal). A starting point could be 254 nm.

  • Calibration: Prepare a calibration curve using at least five concentrations of a reference standard to ensure accurate quantification.[13]

  • Analysis: Inject prepared samples from the forced degradation study. Monitor for a decrease in the area of the parent peak and the appearance of new peaks.

Section 5: Data Summary & Visualizations

Table 1: Summary of Expected Stability for Ethyl (4-methylphenyl)aminoacetate
Stress ConditionExpected StabilityPrimary Degradation MechanismKey Products (Predicted)
Acidic pH (e.g., pH 1-3) LowAcid-catalyzed hydrolysis(4-methylphenyl)aminoacetic acid, Ethanol
Basic pH (e.g., pH 10-12) Very LowBase-catalyzed hydrolysis (saponification)(4-methylphenyl)aminoacetate salt, Ethanol
Oxidizing Agent (e.g., H₂O₂) Low to ModerateOxidation of secondary amineVarious oxidized species
Elevated Temperature (>60°C) Moderate (Solid) to Low (Solution)Thermolysis, accelerated hydrolysisHydrolysis products, potential elimination products
UV/Visible Light Low to ModeratePhotodegradationComplex mixture of photoproducts
Ambient Storage (Cool, Dark, Dry) HighMinimal degradationN/A
Diagrams

Caption: Predicted primary hydrolysis pathway.

Section 6: References

  • Washington State University. (n.d.). Standard Operating Procedure: Ethyl Acetate. Retrieved from [Link]

  • Asia Pacific Petrochemical Co., Ltd. (n.d.). Material Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]

  • The Animated Chemist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. Retrieved from [Link]

  • NIOSH. (n.d.). Alphabetical Method Listing - E - NMAM 4th Edition. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Ghaffari, T., et al. (2022). Environmental behavior of 12 UV filters and photocatalytic profile of ethyl-4-aminobenzoate. Science of The Total Environment, 833, 155160.

  • Environmental Protection Agency. (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples.

  • NIOSH. (1994, August 15). ETHYL ACETATE: METHOD 1457, Issue 2. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pellis, A., et al. (2021). Impact of Enzymatic Degradation on the Material Properties of Poly(Ethylene Terephthalate). Polymers, 13(16), 2641.

  • Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.

  • Pellis, A., et al. (2017). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Catalysts, 7(11), 318.

  • Davis, B., et al. (2022). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 10(12), 762.

  • Chen, P., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Water, 11(7), 1479.

  • Benmaman, J. D., & Sorby, D. L. (1965). Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chromatography. Journal of Chromatography A, 20(3), 607-610.

  • Gricaj, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Polymers, 14(9), 1776.

  • Stagika, G., et al. (2021). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Polymers, 13(23), 4153.

  • Li, H., et al. (2023). Optimization of Photothermal Catalytic Reaction of Ethyl Acetate and NO Catalyzed by Biochar-Supported MnOx-TiO2 Catalysts. Catalysts, 13(12), 1500.

  • Weinberger, S., et al. (2017). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Catalysts, 7(11), 318.

  • Liu, R., et al. (2020). Degradation of Irgafos 168 and determination of its degradation products. Food Additives & Contaminants: Part A, 37(7), 1184-1193.

  • Hasan, M., et al. (2022). Triggering Degradation of Cellulose Acetate by Embedded Enzymes: Accelerated Enzymatic Degradation and Biodegradation under Simulated Composting Conditions. Journal of Composites Science, 6(10), 291.

  • Al-Maydama, H. M., et al. (2008). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Journal of the Association of Arab Universities for Basic and Applied Sciences, 5(1), 63-71.

  • Mohseni, M., & Zarrabi, M. (2012). Photocatalytic degradation of methyl ethyl ketone in a fluidized bed reactor: A factorial design analysis. Journal of Industrial and Engineering Chemistry, 18(5), 1642-1648.

  • Wang, S., et al. (2024). Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. ACS Omega, 9(2), 2736-2746.

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Technical Support Center: High-Purity Recrystallization of Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl (4-methylphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high purity through recrystallization. As Senior Application Scientists, we understand that purification is as much an art as it is a science. This document moves beyond a simple protocol to explain the causality behind each step, empowering you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My product "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This occurs when the crude product melts before it crystallizes, which typically happens if the melting point of your compound (often lowered by impurities) is below the temperature of the solution at the point of saturation.[3][4] The resulting oil often traps impurities, defeating the purpose of recrystallization.[2][3]

Causality & Immediate Solutions:

  • High Impurity Load: Significant amounts of impurities can dramatically depress the melting point of your compound.

  • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the compound's depressed melting point.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high relative to the melting point of your compound.

Corrective Actions:

  • Re-dissolve and Dilute: Add a small amount of additional hot solvent to fully re-dissolve the oil. This lowers the saturation temperature of the solution, giving the compound a chance to crystallize at a lower temperature.[1][3]

  • Slow Down the Cooling Process: After re-dissolving, allow the flask to cool to room temperature as slowly as possible. Insulating the flask (e.g., with paper towels or in a warm water bath) can promote the formation of well-ordered crystals instead of oil.[5]

  • Induce Crystallization at a Lower Temperature: Once the solution is at or slightly below the expected melting point, try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product.[5][6]

  • Re-evaluate Your Solvent System: If oiling out persists, the solvent may be the issue. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

Question 2: I have a very low yield after recrystallization. What are the most likely causes and how can I improve recovery?

Answer: A low yield (e.g., <50%) is one of the most common issues in recrystallization. While some product loss is inevitable due to the compound's residual solubility in the cold solvent, a drastically low yield points to a procedural issue.[6]

Causality & Immediate Solutions:

  • Excessive Solvent Use: This is the most frequent cause of poor recovery.[3][5][7] Using more than the minimum amount of hot solvent required to dissolve the crude solid will keep a significant portion of your product in the "mother liquor" even after cooling.

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), a significant amount of product can be lost on the filter paper.

  • Inadequate Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved in the solvent.

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a substantial portion of your purified product.[6]

Corrective Actions:

  • Recover a "Second Crop": Do not discard the mother liquor (the filtrate). Reduce its volume by boiling off some of the solvent (e.g., by 30-50%) and cool it again to recover a second batch of crystals.[3] Note that this second crop may be less pure than the first.

  • Optimize the Solvent Volume: On your next attempt, perform a small-scale test to determine the minimum amount of hot solvent needed.[8] Add the solvent in small, hot portions to the crude material until it just dissolves.

  • Pre-heat Your Funnel: To prevent premature crystallization during hot filtration, pre-heat the filter funnel and the receiving flask with hot solvent vapor before pouring your solution through.[7]

  • Use an Ice Bath: Once crystals have formed at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize precipitation.[7]

  • Always Use Ice-Cold Washing Solvent: Ensure the solvent used to wash the filtered crystals is thoroughly chilled in an ice bath to minimize loss.[6]

Question 3: My solution has cooled completely, but no crystals have formed. What should I do?

Answer: The failure of crystals to form from a cooled solution is typically due to one of two reasons: either the solution is not saturated, or it is "supersaturated."[5]

Causality & Immediate Solutions:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution will not be saturated upon cooling, and therefore no crystals will form.[3][5]

  • Supersaturation: Sometimes, even when a solution is saturated, the crystals need a nucleation point to begin growing. Without one, the solution can remain in a metastable supersaturated state.[5]

Corrective Actions:

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[3][9]

  • Induce Crystallization (for Supersaturated Solutions):

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the meniscus. The microscopic scratches on the glass provide a rough surface that can serve as a nucleation site for crystal growth.[5][6]

    • Seeding: If you have a small amount of the pure product, add a tiny "seed crystal" to the solution. This provides a perfect template for other molecules to crystallize upon.[5][6]

    • Flash Cooling: Briefly placing the flask in an ice-salt bath can sometimes provide the thermodynamic shock needed to initiate nucleation, though this may lead to smaller, less pure crystals.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing Ethyl (4-methylphenyl)aminoacetate?

A good recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[10][11] For Ethyl (4-methylphenyl)aminoacetate, which is an ester with moderate polarity, a good starting point would be moderately polar solvents.

Key Solvent Selection Criteria:

  • Solubility Profile: The compound should be very soluble in the hot solvent and sparingly soluble or insoluble in the cold solvent.[12]

  • Inertness: The solvent must not react with your compound.[11][13]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the pure compound to prevent oiling out.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[11][13]

Solvent Screening Protocol:

  • Place a small amount of your crude product (20-30 mg) into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.[12]

  • Heat the tubes that did not dissolve the solid. A good solvent will dissolve the compound completely at or near its boiling point.[12]

  • Cool the clear solutions. The best solvent will be the one that produces a large quantity of high-quality crystals upon cooling.

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78PolarA common and effective solvent for many organic compounds.[9] May show high solubility even when cold, potentially reducing yield.
Isopropanol 82PolarSimilar to ethanol, but slightly less polar. Good for compounds that are too soluble in ethanol.
Ethyl Acetate 77MediumA good starting point as its ester group matches the functionality of the target compound.[9]
Toluene 111Non-polarCan be effective, but its high boiling point may increase the risk of oiling out if the compound's melting point is low.
Heptane/Hexane 98 / 69Non-polarLikely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system with a more polar solvent like ethyl acetate or ethanol.[9]

Mixed Solvent Systems: If no single solvent is ideal, use a mixed-solvent system. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to clarify and then cool slowly.[7] A common system for a compound like this would be Ethyl Acetate/Hexane.

Q2: What is the underlying principle of recrystallization for purification?

Recrystallization is a purification technique based on differences in solubility.[10] The fundamental principle is that the solubility of most solid compounds increases with temperature.[10]

When a crude solid is dissolved in a minimum amount of a suitable hot solvent, both the desired compound and any soluble impurities are present in the solution. As the solution cools, the solubility of the desired compound decreases, and it begins to form a crystalline lattice. The impurity molecules, being present in much lower concentrations, do not reach their saturation point and remain dissolved in the solvent (the mother liquor).[11] The newly formed crystals are therefore composed of the pure compound, which can then be isolated by filtration.

Experimental Workflow & Diagrams
Standard Recrystallization Protocol
  • Dissolution: Place the crude Ethyl (4-methylphenyl)aminoacetate in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the absolute minimum amount of hot solvent.[6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved (Clear Solution) B->C Dissolution D Slow Cool to Room Temp C->D E Crystal Formation D->E Crystallization F Cool in Ice Bath E->F G Vacuum Filtration F->G Isolation H Wash with Ice-Cold Solvent G->H K Mother Liquor (Contains Impurities) G->K Filtrate I Dry Crystals H->I J Pure Product I->J

Caption: Workflow for a standard cooling recrystallization.

References
  • Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024). Brainly.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester.
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Reddit.
  • Finding the best solvent for recrystallisation student sheet - RSC Educ
  • Recrystallization. University of California, Los Angeles.
  • Experiment : Recrystallization – Part I: Solvent Selectionn - Science Learning Center. University of Colorado Boulder.
  • Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles - Benchchem. BenchChem.
  • Oiling Out in Crystalliz
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Recrystalliz
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York.
  • Recrystallisation and Yield : r/chemistry - Reddit. (2024). Reddit.

Sources

Preventing decomposition of Ethyl (4-methylphenyl)aminoacetate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl (4-methylphenyl)aminoacetate

Welcome to the technical support center for handling N-aryl amino acid esters. This guide is designed for researchers, medicinal chemists, and process development professionals who work with Ethyl (4-methylphenyl)aminoacetate and related compounds. Our goal is to provide you with field-proven insights and robust protocols to prevent product decomposition during reaction workup and purification, ensuring high yield and purity.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the isolation of Ethyl (4-methylphenyl)aminoacetate. We focus on the causality behind these problems and provide direct, actionable solutions.

Q1: My final product is a persistent oil or gum and fails to crystallize. What is the likely cause?

A1: The most common reason for crystallization failure is the presence of impurities, primarily the corresponding carboxylic acid, (4-methylphenyl)aminoacetic acid. This acid is formed via the hydrolysis of your target ester. Even minor amounts (2-5%) can significantly inhibit crystallization.

  • Causality — Ester Hydrolysis: The ester functional group in your molecule is susceptible to cleavage by both acid and base catalysis.[1] During workup, exposure to residual acid from your reaction or the use of an inappropriately strong basic wash can trigger this decomposition. Acid-catalyzed hydrolysis is an equilibrium process, whereas base-catalyzed hydrolysis, also known as saponification, is irreversible and particularly damaging to yields.[2][3]

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze a crude sample by Thin Layer Chromatography (TLC). The carboxylic acid will appear as a baseline spot in typical non-polar solvent systems (e.g., Hexane/Ethyl Acetate). 1H NMR may also show a broadening of peaks, particularly the N-H and alpha-protons.

    • Implement a Bicarbonate Wash: Instead of using strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Bicarbonate is sufficiently basic to neutralize strong acids but generally mild enough to prevent significant ester hydrolysis during the brief contact time of an extraction.

    • Re-work the Oily Product: If you have already isolated an oily product, dissolve it in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform the recommended bicarbonate wash. Dry the organic layer thoroughly and re-concentrate.

Q2: After workup, my isolated product has a distinct pink, brown, or purple coloration. How can I prevent this and purify my material?

A2: This coloration is a classic indicator of the oxidation of the secondary N-aryl amine moiety. The p-toluidine core is electron-rich and can be sensitive to atmospheric oxygen, especially in the presence of trace metal impurities or light.

  • Causality — Arylamine Oxidation: N-aryl amines can undergo one-electron oxidation to form radical cations, which can then couple or react further to generate highly colored polymeric impurities. This process can be accelerated by heat and non-degassed solvents.

  • Troubleshooting Steps:

    • Preventative Measures:

      • Use Degassed Solvents: For sensitive reactions, sparging solvents with nitrogen or argon before use can minimize dissolved oxygen.

      • Consider an Antioxidant Wash: During the workup, a wash with a mild reducing agent like a 5% sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) solution can help quench oxidative species.

    • Purification of Colored Product:

      • Activated Charcoal: Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. Caution: Charcoal can sometimes adsorb the product, leading to yield loss.

      • Silica Gel Chromatography: This is the most effective method. The colored, highly polar impurities will typically remain at the baseline, allowing you to elute your pure, colorless product.

Q3: My yield is significantly lower than expected after performing an aqueous workup. Where is my product going?

A3: Product loss during aqueous extraction is typically due to two factors: partitioning into the wrong pH aqueous layer or physical loss through emulsion formation.

  • Causality — pH-Dependent Solubility:

    • Acidic Wash (pH < 4): The secondary amine (pKa ≈ 4-5) will be protonated to form an ammonium salt. This salt is highly water-soluble, and your product will partition into the acidic aqueous layer.

    • Strongly Basic Wash (pH > 11): While the amine remains neutral, the ester will be rapidly hydrolyzed to the carboxylate salt.[2] This salt is also highly water-soluble and will be lost to the basic aqueous layer.

  • Troubleshooting Steps:

    • Strict pH Control: Maintain the pH of all aqueous washes between 7.0 and 8.5 . Use pH paper to check the aqueous layer after each wash. The ideal wash sequence is water, followed by saturated NaHCO3, and finally a brine wash.

    • Back-Extraction: If you suspect product loss to an aqueous layer, neutralize that layer to pH ~7-8 and extract it again with your organic solvent. This can often recover a significant amount of lost material.

    • Brine Wash: Always finish your workup with a wash using saturated aqueous sodium chloride (brine). This helps to break up emulsions and reduces the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.[4]

Data Summary Tables

For quick reference, these tables summarize the critical parameters for a successful workup.

Table 1: Effect of Aqueous Phase pH on Product Stability & Recovery

pH RangePrimary RiskRecommendation
< 4 (Strongly Acidic) Protonation of amine, leading to loss in the aqueous phase.AVOID . Only use if intentionally extracting basic impurities.
4 - 6.5 (Mildly Acidic) Potential for some product loss due to partial protonation.Not recommended. Neutralize reaction first.
7.0 - 8.5 (Neutral to Mildly Basic) OPTIMAL RANGE . Minimizes both protonation and hydrolysis.USE . Employ water and saturated NaHCO3 washes.
8.5 - 11 (Moderately Basic) Increased risk of ester hydrolysis (saponification).Use with caution for very short contact times. NaHCO3 is safer.
> 11 (Strongly Basic) Rapid and irreversible ester hydrolysis. Significant product loss.AVOID . Never use NaOH, KOH, or K2CO3 washes.[3]

Table 2: Quick Troubleshooting Reference

SymptomLikely Cause(s)Suggested Solution(s)
Oily/Gummy ProductEster hydrolysis to carboxylic acid.Re-dissolve and wash with saturated NaHCO3 solution.
Pink/Brown/Purple ColorOxidation of the N-aryl amine.Purify via column chromatography; consider an antioxidant wash (NaHSO3) in future workups.
Low YieldIncorrect pH during extraction; Emulsion formation.Maintain aqueous pH 7-8.5; Use a final brine wash; Back-extract aqueous layers.

Visualized Mechanisms & Workflows

Key Decomposition Pathways

The following diagram illustrates the two primary degradation routes for Ethyl (4-methylphenyl)aminoacetate that must be controlled during workup.

cluster_main Decomposition of Target Ester cluster_decomp Decomposition Products product Ethyl (4-methylphenyl)aminoacetate acid (4-methylphenyl)aminoacetic Acid product->acid  Acid/Base Hydrolysis [H₂O] oxidized Colored Oxidation Products product->oxidized  Oxidation [O₂]

Caption: Primary decomposition pathways for Ethyl (4-methylphenyl)aminoacetate.

Recommended Workup Protocol Workflow

This flowchart outlines the optimized, step-by-step process for isolating the product with high purity and yield. Following this sequence minimizes contact with adverse conditions and effectively removes common impurities.

start Crude Reaction Mixture quench Quench into H₂O / Extract with Organic Solvent start->quench wash1 Wash 1: H₂O (Removes bulk salts) quench->wash1 wash2 Wash 2: Sat. NaHCO₃ (Removes acid) wash1->wash2 ph_check Check pH of aq. layer (Target: 7.0-8.5) wash2->ph_check ph_check->wash2 pH < 7, re-wash wash3 Wash 3: Brine (NaCl) (Breaks emulsions, removes H₂O) ph_check->wash3 pH OK dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash3->dry filter Filter off Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify end Pure Product purify->end

Caption: Optimized workflow for the workup of Ethyl (4-methylphenyl)aminoacetate.

Detailed Experimental Protocol

This protocol is a self-validating system for the extractive workup of Ethyl (4-methylphenyl)aminoacetate, assuming the reaction was performed in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane, Toluene).

  • Deionized Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Separatory funnel, flasks, and standard laboratory glassware.

Procedure:

  • Quenching & Phase Separation:

    • Cool the crude reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel of appropriate size.

    • Add an equal volume of deionized water. Shake gently, venting frequently to release any pressure.

    • Allow the layers to separate and discard the aqueous layer.

  • Neutralizing Wash:

    • Add an equal volume of saturated NaHCO3 solution to the organic layer in the separatory funnel.

    • CAUTION: Stopper the funnel and invert gently. Vent immediately to release CO2 gas that may form from acid neutralization. Once gas evolution ceases, shake more vigorously for ~30 seconds.

    • Separate the layers. Using pH paper, check the aqueous layer to ensure it is neutral or slightly basic (pH 7-8.5).

    • If the aqueous layer is still acidic, repeat the NaHCO3 wash.

  • Brine Wash:

    • Add an equal volume of brine to the organic layer. Shake for ~30 seconds.

    • This step removes the majority of dissolved water and helps prevent the formation of emulsions.[4]

    • Separate the layers and transfer the organic layer to an Erlenmeyer flask.

  • Drying:

    • Add a sufficient amount of anhydrous Na2SO4 or MgSO4 to the organic layer (enough so that the drying agent no longer clumps together).

    • Stir the slurry for 15-20 minutes to ensure complete removal of water.

  • Isolation:

    • Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent.

    • Rinse the flask and the drying agent with a small amount of fresh organic solvent to ensure complete transfer.

    • Remove the solvent using a rotary evaporator. Avoid excessive heat (bath temperature < 40°C) to prevent thermal decomposition.

  • Purification:

    • The resulting crude product can be purified by standard methods. For silica gel chromatography, a gradient of Ethyl Acetate in Hexanes is typically effective. For recrystallization, consider solvent systems like Ethanol/Water or Ethyl Acetate/Heptane.

References

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • LibreTexts Chemistry. (2023). The Hydrolysis of Esters.
  • LibreTexts Chemistry. (2022). Hydrolysis of Esters.
  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters.
  • Organic Syntheses. (n.d.). Instructions for Articles.
  • Buchwald, S. L., & Martin, R. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4048–4051.
  • Reddy, B. V. S., et al. (2021). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 11(32), 19635-19639.

Sources

Technical Support Center: Catalyst Screening for the Efficient Synthesis of Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (4-methylphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic N-arylation of ethyl aminoacetate with a suitable 4-methylphenyl electrophile. The predominant method for this transformation is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][2] This guide will focus on providing practical, field-proven insights to navigate the common challenges encountered during catalyst screening and reaction optimization.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Ethyl (4-methylphenyl)aminoacetate via Buchwald-Hartwig amination.

Q1: What is the general reaction scheme for the synthesis of Ethyl (4-methylphenyl)aminoacetate via Buchwald-Hartwig amination?

A1: The reaction involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a ligand, and a base. For the synthesis of Ethyl (4-methylphenyl)aminoacetate, the reactants are typically 4-bromotoluene (or 4-iodotoluene/4-chlorotoluene) and ethyl aminoacetate.

Q2: Why is the choice of ligand so critical in this reaction?

A2: The ligand plays a pivotal role in the Buchwald-Hartwig amination. It stabilizes the active Pd(0) catalytic species, preventing its decomposition into inactive palladium black.[3] Furthermore, the ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, thereby affecting the overall reaction efficiency and substrate scope.[4] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary for coupling less reactive aryl chlorides or for sterically demanding substrates.[3][5]

Q3: What are the most common palladium precursors for this reaction?

A3: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the ligand is already coordinated to the palladium center. Pre-catalysts are often preferred as they can lead to more reproducible results by avoiding the need for in-situ catalyst formation.[6]

Q4: Which bases are typically used, and how does the choice of base affect the reaction?

A4: The base is crucial for the deprotonation of the amine, which facilitates its coordination to the palladium center.[7] Strong, non-nucleophilic bases are commonly employed. Sodium tert-butoxide (NaOt-Bu) is a frequent choice due to its ability to promote high reaction rates.[2] However, it is incompatible with base-sensitive functional groups.[2] Weaker inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ can also be effective, particularly in polar solvents, though they may necessitate higher reaction temperatures.[8][9][10] The choice of base can also influence the potential for side reactions, such as racemization of chiral amino acid esters.[11]

Q5: What are the recommended solvents for this N-arylation?

A5: Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst oxidation.[12] Toluene, dioxane, and tetrahydrofuran (THF) are the most commonly used solvents.[5][12] The solvent can impact the solubility of the reagents and the stability of the catalytic species.[9]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl (4-methylphenyl)aminoacetate.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst Ensure an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[12] Use freshly opened, high-purity palladium precursor and ligand.The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, leading to the formation of inactive palladium oxides.[12]
Inefficient Oxidative Addition If using an aryl chloride, switch to the more reactive aryl bromide or iodide.[5] Employ a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand like XPhos or SPhos).[3]The C-Cl bond is stronger than C-Br or C-I, making oxidative addition the rate-limiting step.[12] Bulky, electron-rich ligands facilitate this step.[3]
Suboptimal Base/Solvent Combination If using a weak base like K₂CO₃ in a nonpolar solvent like toluene, consider switching to a stronger base like NaOt-Bu or using a more polar solvent like dioxane or DMF.[8][9]The effectiveness of a base is highly dependent on the solvent.[9][10] Anionic bases are generally required in nonpolar solvents to deprotonate the palladium-amine complex.[8][9]
Poor Reagent Quality Ensure the purity of the aryl halide and ethyl aminoacetate. Impurities can act as catalyst poisons.Contaminants can coordinate to the palladium center and inhibit its catalytic activity.
Issue 2: Formation of a Black Precipitate (Palladium Black)

The appearance of a black precipitate is a strong indicator of catalyst decomposition into elemental palladium, which is catalytically inactive.[3][12]

Potential Cause Preventative Measures Explanation
Oxygen Contamination Rigorously degas the solvent and purge the reaction vessel with an inert gas before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[12]Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which can then be reduced to palladium black.[12]
High Reaction Temperature Run the reaction at the lowest temperature that provides a reasonable rate. A temperature screen (e.g., 80-110 °C) is advisable during optimization.Elevated temperatures can accelerate the rate of catalyst decomposition, especially with less stable catalytic systems.[12]
Inappropriate Ligand Use a sufficiently bulky and electron-donating ligand to stabilize the Pd(0) species and prevent aggregation.[12]The ligand sterically shields the palladium center, hindering the agglomeration that leads to palladium black formation.[12]
Issue 3: Significant Side Product Formation
Side Product Potential Cause Mitigation Strategy
Hydrodehalogenation (Ar-H) Presence of a hydride source; formation of palladium-hydride species.Use anhydrous solvents. Select a non-coordinating base. Choose a ligand that favors reductive elimination.[13]
Homocoupling of Aryl Halide (Ar-Ar) Often occurs at high temperatures or with certain catalyst systems.Lower the reaction temperature. Screen different ligands.
Double N-Arylation The product, Ethyl (4-methylphenyl)aminoacetate, can react with another molecule of the aryl halide.Use a slight excess of the amine. This is generally less of an issue with primary amines compared to ammonia.[14]

III. Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a starting point for screening different catalyst systems for the synthesis of Ethyl (4-methylphenyl)aminoacetate.

Materials:

  • 4-Bromotoluene

  • Ethyl aminoacetate

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed toluene

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the palladium precursor (0.01-0.02 mmol) and the ligand (0.01-0.04 mmol) to a reaction vial.

  • Add the base (1.4 mmol).

  • Add 4-bromotoluene (1.0 mmol).

  • Add anhydrous, degassed toluene (2 mL).

  • Add ethyl aminoacetate (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated heating block at 100 °C and stir for 16-24 hours.[15]

  • After cooling to room temperature, partition the reaction mixture between ethyl acetate and water.

  • Analyze the organic layer by GC-MS or LC-MS to determine the conversion and yield of the desired product.

Note: This is a general guideline. The optimal catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time will need to be determined experimentally.

IV. Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord R₂NH PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX, Base) PdII_Amine->Deprotonation Base PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Inert Check Inert Atmosphere and Reagent Purity Start->Check_Inert Check_Catalyst Is Catalyst System Appropriate? Check_Inert->Check_Catalyst Change_Halide Switch to Ar-Br or Ar-I Check_Catalyst->Change_Halide No (Using Ar-Cl) Change_Ligand Use Bulky, Electron-Rich Ligand Check_Catalyst->Change_Ligand No (Ligand ineffective) Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Success Improved Yield Change_Halide->Success Change_Ligand->Success Screen_Base Screen Different Bases Check_Conditions->Screen_Base No Screen_Solvent Screen Different Solvents Check_Conditions->Screen_Solvent No Screen_Temp Optimize Temperature Check_Conditions->Screen_Temp No Check_Conditions->Success Yes Screen_Base->Success Screen_Solvent->Success Screen_Temp->Success

Caption: A decision-making workflow for troubleshooting low product yield.

V. References

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Available from:

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available from: [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Available from:

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. Available from: [Link]

  • ResearchGate. Catalyst screening for synthesis of ethyl 6-amino-5-.... Available from: [Link]

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Available from: [Link]

  • White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Available from: [Link]

  • eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Available from: [Link]

  • NIH. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]

  • ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Canadian Science Publishing. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • organic-chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Reddit. Need help with N-Arylation reaction : r/OrganicChemistry. Available from: [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link]

  • Canadian Science Publishing. Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Available from: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]

  • Tetrahedron. 21911-68-2 | Ethyl [(4-methylphenyl)amino]acetate. Available from: [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Available from: [Link]

  • NIH. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available from: [Link]

  • DSpace@MIT. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]

  • MDPI. Extraction of Amino Acid Esters Using a Pillar[9]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Available from: [Link]

  • PubMed. N-Arylation of Amino Acid Esters via an I2-Mediated Metal-Free Multicomponent Benzannulation Strategy. Available from: [Link]

  • TSpace. Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Available from: [Link]

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • ResearchGate. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]

  • NIH. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Available from: [Link]

  • ResearchGate. (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Interpretation of Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular architecture. This guide provides an in-depth, expert analysis of the ¹H and ¹³C NMR spectra of Ethyl (4-methylphenyl)aminoacetate, a key intermediate in various synthetic pathways. Moving beyond a mere recitation of data, we will explore the causal relationships between the molecule's structure and its spectral features, offering a self-validating framework for interpretation that enhances scientific integrity.

Molecular Structure and Predicted Spectral Features

Ethyl (4-methylphenyl)aminoacetate, with the molecular formula C₁₁H₁₅NO₂, possesses a distinct set of proton and carbon environments that give rise to a characteristic NMR fingerprint. A preliminary analysis of the structure allows us to predict the key features of its spectra.

Molecular Structure with Labeled Nuclei

Caption: Molecular structure of Ethyl (4-methylphenyl)aminoacetate with proton and carbon labeling.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and integration values. The following analysis is based on established principles and data from analogous structures.[1]

Signal LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J) in HzAssignment
a ~7.002HDoublet (d)~8.5Aromatic CH ortho to -CH₃
b ~6.602HDoublet (d)~8.5Aromatic CH ortho to -NH
c ~2.253HSinglet (s)-Ar-CH
d ~4.0 (variable)1HBroad Singlet (br s)-NH
e ~3.902HSinglet (s)-N-CH ₂-COO
f ~4.202HQuartet (q)~7.1O-CH ₂-CH₃
g ~1.253HTriplet (t)~7.1O-CH₂-CH
In-depth Signal Interpretation:
  • Aromatic Protons (a & b): The para-substituted aromatic ring gives a classic AA'BB' system, which often simplifies to two distinct doublets. Protons 'a', adjacent to the methyl group, are expected around 7.00 ppm. Protons 'b', adjacent to the electron-donating amino group, are shifted upfield to approximately 6.60 ppm.[2] The coupling constant of ~8.5 Hz is characteristic of ortho-coupling on a benzene ring.

  • Aryl Methyl Protons (c): The three protons of the methyl group attached to the aromatic ring are chemically equivalent and have no adjacent protons to couple with, thus appearing as a sharp singlet around 2.25 ppm.

  • Amine Proton (d): The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and potential chemical exchange. Its integration value of 1H confirms its identity.

  • Alpha-Methylene Protons (e): The two protons on the carbon adjacent to the nitrogen and the carbonyl group are equivalent. With no adjacent protons, they appear as a singlet. Their position at ~3.90 ppm is due to the deshielding effects of both the adjacent nitrogen and the ester functionality.

  • Ethyl Ester Protons (f & g): This group gives rise to a classic ethyl pattern. The methylene protons (f) are deshielded by the adjacent oxygen atom, appearing as a quartet at ~4.20 ppm due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The methyl protons (g) are further from the electronegative oxygen and thus appear upfield as a triplet at ~1.25 ppm, split by the two methylene protons (2+1=3). The coupling constant for both signals is identical (~7.1 Hz).[3]

Comprehensive ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted δ (ppm)AssignmentRationale
~172C =OThe carbonyl carbon of the ester is significantly deshielded and appears furthest downfield.[4]
~145Ar-C -NH (C1')Aromatic carbon bonded to the nitrogen atom.
~130Ar-C H (C3', C5')Aromatic carbons ortho to the methyl group.
~128Ar-C -CH₃ (C4')Aromatic carbon bearing the methyl group.
~113Ar-C H (C2', C6')Aromatic carbons ortho to the amino group, shielded by its electron-donating effect.
~61O-C H₂-CH₃ (C-Et1)Methylene carbon of the ethyl ester, deshielded by the oxygen.
~48N-C H₂-COO (Cα)Alpha-carbon, influenced by both the nitrogen and carbonyl group.
~20Ar-C H₃ (C-Me)The methyl carbon attached to the aromatic ring.
~14O-CH₂-C H₃ (C-Et2)The terminal methyl carbon of the ethyl group, appearing most upfield.[5]

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of Ethyl (4-methylphenyl)aminoacetate for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is effective for a wide range of organic compounds.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Perform shimming (manual or automatic) to optimize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay are required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Compound dissolve Dissolve in CDCl3 + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correct ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate analyze_1h Analyze 1H: - Chemical Shift - Integration - Multiplicity calibrate->analyze_1h analyze_13c Analyze 13C: - Chemical Shift calibrate->analyze_13c assign Assign Signals to Structure analyze_1h->assign analyze_13c->assign

Caption: Workflow for NMR sample preparation, data acquisition, and spectral interpretation.

Conclusion and Best Practices

The ¹H and ¹³C NMR spectra of Ethyl (4-methylphenyl)aminoacetate provide a clear and definitive confirmation of its structure. Each signal in the spectra corresponds logically to a specific set of nuclei within the molecule, and their chemical shifts and coupling patterns are consistent with established principles of NMR spectroscopy. For researchers in drug development and synthetic chemistry, the ability to perform and interpret such analyses is not merely a technical skill but a fundamental component of ensuring the integrity and validity of their work. Adherence to rigorous experimental protocols, from sample preparation to data processing, is paramount for obtaining high-quality, unambiguous results.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl m-tolylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0000932). Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl p-tolylacetate. Wiley. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl methyl-para-tolyl glycidate. Retrieved from [Link]

  • YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. The Organic Chemistry Tutor. Retrieved from [Link]

  • PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Interpretting 13C NMR. Retrieved from [Link]

  • NIST. (n.d.). Glycine, N-phenyl-, ethyl ester. WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-Benzylglycine ethyl ester. WebBook. Retrieved from [Link]

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A Comparative Analysis of Ethyl (4-methylphenyl)aminoacetate: Structural Analogs and Alternative Synthetic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of modern organic synthesis and drug discovery, N-aryl amino acid esters serve as indispensable building blocks. Among these, Ethyl (4-methylphenyl)aminoacetate is a frequently utilized reagent for constructing complex nitrogen-containing heterocycles and introducing the versatile N-(p-tolyl)glycinate motif. However, reliance on a single reagent can limit synthetic flexibility and optimization. The pursuit of improved yields, novel reactivity, or simplified downstream processing often necessitates a critical evaluation of alternatives.

This guide provides a comprehensive comparison of Ethyl (4-methylphenyl)aminoacetate against its structural analogs and alternative reagent systems. We will delve into the causal relationships between molecular structure and chemical reactivity, present comparative experimental data, and furnish detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Central Reagent: Understanding Ethyl (4-methylphenyl)aminoacetate

Ethyl (4-methylphenyl)aminoacetate, also known as Ethyl p-tolylaminoacetate, is an N-arylated derivative of the amino acid glycine. Its core utility stems from three key reactive sites, which dictate its role in synthesis:

  • The Secondary Amine (N-H): A moderately nucleophilic site, readily participating in acylations, alkylations, and cyclization reactions. The electron-donating nature of the p-methyl group slightly enhances this nucleophilicity compared to an unsubstituted N-phenyl variant.

  • The α-Carbon (α-C-H): The protons on the carbon adjacent to the nitrogen and ester are acidic and susceptible to deprotonation or oxidative activation. This site is pivotal for cross-dehydrogenative coupling (CDC) reactions, enabling the formation of new C-C bonds.[1][2]

  • The Ester Group: Provides a handle for hydrolysis to the corresponding carboxylic acid or transesterification. It also influences the reagent's solubility and overall steric profile.

Its primary application lies in serving as a precursor for molecules with medicinal relevance, including kinase modulators and novel peptide structures.[3]

The Imperative for Alternatives: Why Look Beyond the Standard?

Choosing a synthetic building block is a multi-factorial decision. While Ethyl (4-methylphenyl)aminoacetate is effective, an alternative may be sought for several strategic reasons:

  • Modulating Electronic Properties: The electron-donating methyl group may not be optimal for all transformations. An electron-withdrawing group could be required to increase the acidity of the N-H proton, enhance the reactivity of the α-C-H bond in certain oxidative couplings, or prevent unwanted side reactions on the aromatic ring.

  • Steric Hindrance Control: The ethyl ester, while common, may be too bulky or not bulky enough for a specific transformation. Modifying the ester group (e.g., to methyl or tert-butyl) can influence reaction rates and selectivity.

  • Improving Solubility: Tailoring the structure can alter the reagent's solubility profile to better match specific reaction media.

  • Accessing Different Synthetic Pathways: In some cases, building the N-aryl amino acid ester in situ from simpler starting materials offers greater convergence and cost-effectiveness, particularly on a large scale. Alternatively, different building blocks may bypass the need for this specific intermediate entirely.[4]

Comparative Analysis of Structural Analogs

Structural analogs are compounds that retain the core N-aryl glycine ester framework but differ in substitution on the aromatic ring or the nature of the ester group. These subtle changes can have profound impacts on reactivity.

Impact of Aromatic Ring Substitution

The electronic nature of the substituent at the para-position of the N-aryl ring directly influences the electron density on the nitrogen atom.

cluster_0 Structural Analogs: Aromatic Ring Variation Parent Ethyl (4-methylphenyl)aminoacetate (Electron Donating Group - EDG) Analog1 Ethyl (4-methoxyphenyl)aminoacetate (Stronger EDG) Parent->Analog1 Increases N nucleophilicity Decreases N-H acidity Analog2 Ethyl (4-chlorophenyl)aminoacetate (Electron Withdrawing Group - EWG) Parent->Analog2 Decreases N nucleophilicity Increases N-H acidity

Caption: Structural analogs with varied electronic properties on the aryl ring.

  • Electron-Donating Groups (EDGs): Analogs like Ethyl (4-methoxyphenyl)aminoacetate possess stronger EDGs than the methyl group. This increases electron density on the nitrogen, making it a more potent nucleophile. However, for reactions requiring oxidative C-H activation, very electron-rich aryl rings are often essential.[3]

  • Electron-Withdrawing Groups (EWGs): Analogs such as Ethyl (4-chlorophenyl)aminoacetate feature EWGs. These groups decrease the nitrogen's nucleophilicity but increase the acidity of both the N-H and α-C-H protons, which can be advantageous in base-mediated reactions or certain coupling chemistries.

Impact of Ester Group Variation

The ester moiety primarily exerts a steric influence.

cluster_1 Structural Analogs: Ester Group Variation Parent_Ester Ethyl (4-methylphenyl)aminoacetate Analog_Me Methyl (4-methylphenyl)aminoacetate Parent_Ester->Analog_Me Less steric hindrance Similar reactivity Analog_tBu tert-Butyl (4-methylphenyl)aminoacetate Parent_Ester->Analog_tBu More steric hindrance Resistant to hydrolysis

Caption: Structural analogs with varied steric hindrance from the ester group.

  • Methyl Esters: Offer slightly less steric bulk than ethyl esters with minimal impact on electronic reactivity.

  • tert-Butyl Esters: Provide significant steric shielding around the reaction center. This can enhance selectivity in some cases but may retard the reaction rate. A key advantage is their stability to saponification and their facile removal under acidic conditions, which is orthogonal to the hydrogenolysis of benzyl esters.

Performance Data Summary

The choice of analog directly impacts reaction outcomes. The following table summarizes trends observed in the literature for a representative cross-dehydrogenative coupling (CDC) reaction.[1][2]

ReagentAryl Substituent EffectEster Group EffectTypical Yield in CDC Reactions
Ethyl (4-methylphenyl)aminoacetate EDG (Baseline)Baseline StericsGood
Ethyl (4-methoxyphenyl)aminoacetateStronger EDGBaseline StericsGood to Excellent
Ethyl (4-chlorophenyl)aminoacetateEWGBaseline StericsModerate to Good
Methyl (4-methylphenyl)aminoacetateEDG (Baseline)Lower StericsGood to Excellent[1]
tert-Butyl (4-methylphenyl)aminoacetateEDG (Baseline)Higher StericsModerate

Alternative Reagents and Synthetic Strategies

Instead of using a pre-formed analog, a researcher can opt for different synthetic strategies to achieve the same target molecule. This often involves forming the key N-aryl bond as part of the main synthetic sequence.

cluster_A Strategy 1: Pre-formed Reagent cluster_B Strategy 2: In Situ Formation cluster_C Strategy 3: Alternative Building Block A1 Ethyl (4-methylphenyl)aminoacetate A3 Target Molecule A1->A3 A2 Reaction Partner A2->A3 B1 Ethyl glycinate B4 Intermediate (formed in situ) B1->B4 B2 4-Iodotoluene B2->B4 B3 Pd or Cu Catalyst B3->B4 B6 Target Molecule B4->B6 B5 Reaction Partner B5->B6 C1 p-Toluidine C4 Intermediate (same as A1) C1->C4 C2 Ethyl chloroacetate C2->C4 C3 Base C3->C4 C6 Target Molecule C4->C6 C5 Reaction Partner C5->C6 cluster_workflow Comparative Experimental Workflow start Define Target pA Protocol A: Use Pre-formed Reagent start->pA pB Protocol B: In Situ Synthesis start->pB reactA Run CDC Reaction pA->reactA reactB1 Run N-Arylation pB->reactB1 workup Workup & Purification reactA->workup reactB2 Run CDC Reaction reactB1->reactB2 reactB2->workup analysis Analyze Yield & Purity (HPLC, NMR) workup->analysis end Compare Results analysis->end

Sources

A Comparative Guide to the Purity Analysis of Ethyl (4-methylphenyl)aminoacetate by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of Ethyl (4-methylphenyl)aminoacetate. We will delve into the technical nuances of each method, supported by experimental protocols and data, to empower you to make informed decisions for your analytical needs.

Introduction: The Significance of Purity for Ethyl (4-methylphenyl)aminoacetate

Ethyl (4-methylphenyl)aminoacetate, a substituted amino acid ester, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its purity is a critical quality attribute that can significantly impact the safety, efficacy, and reproducibility of downstream applications. Therefore, robust and reliable analytical methods are essential to quantify the main component and to detect and quantify any process-related or degradation impurities.

Deciding Between HPLC and GC: A Tale of Two Techniques

The choice between HPLC and GC for purity analysis hinges on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. For Ethyl (4-methylphenyl)aminoacetate, which possesses both polar (amine) and non-polar (aromatic ring, ethyl ester) functionalities, reverse-phase HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Gas Chromatography (GC) , on the other hand, excels in the analysis of volatile and thermally stable compounds. While Ethyl (4-methylphenyl)aminoacetate has a moderate boiling point, its polarity can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns. To overcome this, derivatization is often employed to convert the polar amine group into a less polar, more volatile derivative, thereby improving its chromatographic behavior.

This guide will explore both a direct HPLC approach and a derivatization-based GC approach, providing a comprehensive comparison of their performance.

Potential Impurities in Ethyl (4-methylphenyl)aminoacetate

A thorough purity analysis requires an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.

A common synthetic route to Ethyl (4-methylphenyl)aminoacetate involves the N-alkylation of p-toluidine with ethyl chloroacetate.[1] Based on this, potential process-related impurities include:

  • p-Toluidine (Starting Material): Unreacted starting material is a common process impurity.

  • Ethyl Chloroacetate (Starting Material): Residual amounts of the alkylating agent may be present.

  • N,N-bis(ethoxycarbonylmethyl)-4-methylaniline (Di-alkylation Product): Over-alkylation of the starting amine can lead to this impurity.

  • 4,4'-Dimethyl-N-ethylidenedianiline (Side-reaction Product): Impurities from side reactions can also be present.

Forced degradation studies, which involve subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light, help to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2] Potential degradation products for Ethyl (4-methylphenyl)aminoacetate include:

  • (4-methylphenyl)aminoacetic acid (Hydrolysis Product): The ethyl ester can hydrolyze back to the carboxylic acid.

  • Oxidation Products: The aromatic ring and the amino group can be susceptible to oxidation.

HPLC Method for Purity Analysis

The inherent polarity of Ethyl (4-methylphenyl)aminoacetate makes it amenable to direct analysis by reverse-phase HPLC without the need for derivatization.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop a stability-indicating reverse-phase HPLC method for the determination of the purity of Ethyl (4-methylphenyl)aminoacetate and to separate it from its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the Ethyl (4-methylphenyl)aminoacetate sample in the sample diluent to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (as per ICH Q2(R1) Guidelines): [3]

  • Specificity: Demonstrated by separating the main peak from potential impurities and degradation products generated during forced degradation studies.

  • Linearity: Assessed over a concentration range (e.g., 0.1 - 1.5 mg/mL).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at the repeatability and intermediate precision levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.

  • Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC Filter->HPLC Column C18 Column HPLC->Column Detection PDA/UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for HPLC Purity Analysis.

GC Method for Purity Analysis

For GC analysis, derivatization is crucial to improve the volatility and chromatographic performance of Ethyl (4-methylphenyl)aminoacetate. N-acylation is a common and effective derivatization strategy.

Experimental Protocol: GC-MS Method with Derivatization

Objective: To develop a GC-MS method for the purity analysis of Ethyl (4-methylphenyl)aminoacetate after derivatization.

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

Derivatization Procedure:

  • To approximately 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • After cooling, evaporate the reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Method Validation Parameters (as per ICH Q2(R1) Guidelines): [3] The same validation parameters as for the HPLC method would be assessed, with a focus on the reproducibility of the derivatization step.

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Derivatize Add Pyridine & Acetic Anhydride, Heat Sample->Derivatize Evaporate Evaporate Reagents Derivatize->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GCMS Inject into GC-MS Reconstitute->GCMS Column DB-5ms Column GCMS->Column Detection Mass Spectrometer Column->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for GC Purity Analysis with Derivatization.

Performance Comparison: HPLC vs. GC

The following table summarizes the key performance characteristics of the two methods, based on typical expected results for this class of compound.

ParameterHPLC MethodGC MethodCausality and Field Insights
Sample Preparation Simple dissolution and filtrationMulti-step derivatization requiredThe need for derivatization in GC adds complexity, time, and potential for variability. HPLC's direct analysis is a significant advantage for high-throughput screening.
Specificity Excellent separation of polar and non-polar impuritiesGood separation of volatile impurities. MS detection provides high specificity.HPLC can often better resolve non-volatile degradation products like the corresponding carboxylic acid. GC-MS excels at identifying and separating closely related volatile isomers.
Sensitivity (LOD/LOQ) Typically in the low ng rangeCan achieve pg levels, especially with MS detectionGC-MS often offers superior sensitivity, which is critical for trace impurity analysis.
Analysis Time ~35 minutes per sample~25 minutes per sample (excluding derivatization)The GC run time is shorter, but the overall time per sample is longer when derivatization is included.
Robustness Generally robust; sensitive to mobile phase pH and compositionRobust, but the derivatization step can be a source of variability.HPLC methods require careful control of mobile phase preparation. The completeness and reproducibility of the derivatization reaction are critical for the GC method's reliability.
Quantitation Reliable and reproducible with UV detectionReliable with FID or MS; requires careful calibration for the derivatized compoundBoth techniques provide accurate quantitation. For GC, it's crucial to ensure the derivatization reaction goes to completion for accurate results.

Conclusion: Making the Right Choice for Your Application

Both HPLC and GC are powerful techniques for the purity analysis of Ethyl (4-methylphenyl)aminoacetate, each with its own set of advantages and disadvantages.

HPLC is generally the recommended method for routine quality control and stability testing. Its ability to analyze the compound directly without derivatization simplifies the workflow, reduces analysis time, and minimizes potential sources of error. The development of a stability-indicating HPLC method is crucial for ensuring that all relevant degradation products are adequately separated and quantified.

GC-MS serves as an excellent orthogonal and confirmatory technique. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for identifying unknown impurities and for trace-level analysis. While the derivatization step adds complexity, it is a well-established approach for analyzing polar compounds by GC.

Ultimately, the choice of method will depend on the specific goals of the analysis, the available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of both HPLC and GC-MS is often employed to provide a complete picture of the purity profile of Ethyl (4-methylphenyl)aminoacetate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). 2003. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2011. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014. [Link]

  • Blau, K., & Halket, J. M. (Eds.). Handbook of Derivatives for Chromatography. John Wiley & Sons, 1993. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. 2022. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2007, 31(6), 56. [Link]

  • ResearchGate. Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? [Link]

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A Practical Guide to the Single Crystal X-ray Diffraction Analysis of Ethyl (4-methylphenyl)aminoacetate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, polymorphs are identified, and intellectual property is secured. Single crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unambiguous atomic-level information.

This guide provides a comprehensive, field-proven methodology for the structural analysis of Ethyl (4-methylphenyl)aminoacetate, a novel compound of interest for which, to date, no public crystal structure exists. We will navigate the entire workflow, from synthesis and crystallization to data analysis. Crucially, this guide is structured as a comparative analysis. Since a crystal structure for our target compound has not been reported, we will frame our discussion by comparing its anticipated structural features and the required analytical workflow with two structurally related compounds whose crystal structures have been solved and published:

  • Alternative A: (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one

  • Alternative B: Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate

This comparative approach serves a dual purpose: it provides a robust template for the analysis of the title compound while simultaneously grounding the discussion in real-world, published data, thereby illuminating the subtle yet critical differences in molecular packing and conformation that drive solid-state properties.

Section 1: Synthesis and Crystallization—The Foundation of Quality Data

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the synthesis flask and the crystallization vial. The axiom "garbage in, garbage out" is ruthlessly true in crystallography; a poorly synthesized or crystallized sample will doom the analysis from the start.

Proposed Synthesis of Ethyl (4-methylphenyl)aminoacetate

The synthesis of Ethyl (4-methylphenyl)aminoacetate can be reliably achieved via a standard nucleophilic substitution reaction (N-alkylation) of p-toluidine with ethyl bromoacetate. The presence of a non-nucleophilic base is critical to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Experimental Protocol:

  • Reactant Preparation: To a solution of p-toluidine (1.0 eq.) in anhydrous acetone (10 mL/mmol of p-toluidine), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: Add ethyl bromoacetate (1.05 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure Ethyl (4-methylphenyl)aminoacetate.

Causality Behind Choices:

  • Acetone is chosen as the solvent due to its polarity, which is suitable for dissolving the reactants, and its boiling point, which allows for a controlled reflux temperature.

  • Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the aniline nitrogen to a limited extent and to scavenge the HBr produced, without promoting significant hydrolysis of the ester.[1]

  • A slight excess of ethyl bromoacetate is used to ensure the complete consumption of the starting p-toluidine.

The Art and Science of Crystallization

Growing a single crystal suitable for diffraction—typically 0.1 to 0.3 mm in each dimension, with sharp edges and no visible fractures—is often the most challenging step. For a novel compound like Ethyl (4-methylphenyl)aminoacetate, a screening of various techniques is essential.

Recommended Crystallization Techniques for Small Organic Molecules:

TechniqueDescriptionAdvantages & Rationale
Slow Evaporation A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture) and placed in a vial covered with a perforated film. The solvent evaporates slowly over days, increasing the concentration and inducing crystallization.This is the simplest method and often the first to be tried.[2][3] The slow rate of evaporation prevents rapid precipitation, which would lead to a powder rather than single crystals.
Vapor Diffusion The compound is dissolved in a small amount of a "good" solvent and placed in an open inner vial. This is then sealed inside a larger vial containing a "poor" solvent (an anti-solvent) in which the compound is insoluble, but which is miscible with the good solvent. The vapor from the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystal growth.This technique is excellent for milligram quantities and offers fine control over the rate of crystallization.[4] The gradual change in solvent composition is ideal for forming high-quality, ordered crystals.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or subsequently in a refrigerator. The decrease in temperature reduces solubility, leading to crystallization.Effective for compounds that exhibit a significant increase in solubility with temperature. The slow cooling rate prevents thermal shock and the formation of multiple nucleation sites.[3]

Self-Validating Protocol: The success of any crystallization attempt is validated by the outcome: the formation of well-defined, single crystals. If only microcrystalline powder or oil is obtained, the conditions (solvent system, temperature, concentration) must be systematically varied. Patience is paramount.

Section 2: Single Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, it is subjected to X-ray analysis. The modern workflow is highly automated but requires a deep understanding of the principles to ensure data quality and a correct final structure.

The SCXRD Experimental Pipeline

The following diagram outlines the logical flow from crystal mounting to the final validated structure, a process governed by standards set forth by the International Union of Crystallography (IUCr).[5][6]

scxrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_refine Refinement & Validation crystal 1. Crystal Mounting (Cryo-loop) data_coll 2. Data Collection (Diffractometer) crystal->data_coll Mount on Goniometer integration 3. Data Integration (Reduction & Scaling) data_coll->integration solve 4. Structure Solution (Direct Methods/Patterson) integration->solve Create HKL file refine 5. Structure Refinement (Least-Squares) solve->refine validate 6. Validation & CIF (checkCIF) refine->validate Final Model

Caption: The workflow for single crystal X-ray diffraction analysis.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[7][8] Key parameters include the X-ray wavelength (e.g., Mo Kα or Cu Kα), detector distance, and exposure time per frame.

  • Data Integration and Scaling: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects). This process yields a reflection file (typically in HKL format).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods for small molecules) to generate an initial electron density map and a preliminary structural model.[7]

  • Structure Refinement: The initial model is refined against the experimental data using iterative cycles of least-squares refinement.[9][10] In this stage, atomic positions, and atomic displacement parameters (thermal ellipsoids) are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is typically performed with software like SHELXL.[11]

  • Validation and CIF Generation: The final structure is validated to check for geometric plausibility and other potential issues. A Crystallographic Information File (CIF) is generated, which is the standard format for reporting crystal structures as mandated by the IUCr.[12][13]

Section 3: Comparative Structural Analysis

The ultimate goal is to understand the molecular conformation, packing, and intermolecular interactions of Ethyl (4-methylphenyl)aminoacetate. By comparing its (yet to be determined) structure with known alternatives, we can anticipate key features and understand how subtle chemical changes influence the crystal lattice.

Crystallographic Data of Alternative Compounds

The following table summarizes the key crystallographic parameters for our two selected comparative molecules, extracted from their published CIFs. This data provides a benchmark for what might be expected for Ethyl (4-methylphenyl)aminoacetate.

ParameterAlternative A: (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-oneAlternative B: Ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate[2][3]
Formula C₁₇H₁₇NOC₁₅H₂₀BrNO₂
Crystal System OrthorhombicTriclinic
Space Group PccnP-1
a (Å) 17.0042(18)11.8746(6)
b (Å) 11.5826(13)12.2023(5)
c (Å) 14.0514(15)13.7760(6)
α (°) 9097.557(3)
β (°) 90110.520(2)
γ (°) 90113.866(2)
Volume (ų) 2767.5(5)1620.20(14)
Z 84
R1 [I>2σ(I)] 0.04490.045
wR2 (all data) 0.09800.129
Anticipated Structural Insights and Comparison
  • Hydrogen Bonding: Alternative A features an intramolecular N–H···O hydrogen bond. Alternative B exhibits intermolecular N–H···O hydrogen bonds that link molecules into dimers. For Ethyl (4-methylphenyl)aminoacetate, the secondary amine (N-H) and the ester carbonyl (C=O) are key functional groups. We can predict that intermolecular N–H···O hydrogen bonding will be a dominant feature in its crystal packing, likely forming chains or dimers.

  • Molecular Conformation: The planarity of the (4-methylphenyl)amino group will be of interest. In Alternative A, this group is part of a larger conjugated system. In our target molecule, the flexibility of the ethyl acetate chain will allow for a wider range of conformations. The torsion angles defining the orientation of the phenyl ring relative to the aminoacetate chain will be a critical parameter to determine.

  • π-π Stacking: The presence of the phenyl ring in all three compounds suggests that π-π stacking interactions may play a role in the crystal packing. The specific arrangement (e.g., parallel-displaced or T-shaped) will depend on the steric demands of the other substituents. The bromo-substituent in Alternative B will influence the electronic nature of the phenyl ring and could lead to different packing motifs compared to the methyl-substituted rings.

The logical relationship for this comparative analysis is shown below.

comparison_logic cluster_alternatives Known Alternative Structures cluster_features Key Structural Features for Comparison Target Ethyl (4-methylphenyl)aminoacetate (Structure Unknown) HBond Hydrogen Bonding (N-H···O) Target->HBond Predict Conform Molecular Conformation (Torsion Angles) Target->Conform Predict Packing Crystal Packing (π-π Interactions) Target->Packing Predict AltA Alternative A (2Z)-3-[(4-methylphenyl)amino]... [Same (4-methylphenyl)amino group] AltA->HBond Analyze AltA->Conform Analyze AltA->Packing Analyze AltB Alternative B Ethyl 2-[(4-bromophenyl)amino]... [Contains Phenylamino & Ethyl Ester] AltB->HBond Analyze AltB->Conform Analyze AltB->Packing Analyze

Caption: Comparative logic for structural feature analysis.

Conclusion

While the crystal structure of Ethyl (4-methylphenyl)aminoacetate remains to be determined, this guide provides a clear and actionable framework for its synthesis, crystallization, and subsequent single crystal X-ray diffraction analysis. By establishing a robust experimental protocol and leveraging comparative analysis with known structures, researchers are well-equipped to undertake this investigation with scientific rigor. The resulting structural data will be invaluable for understanding the molecule's fundamental properties and unlocking its potential in pharmaceutical and materials science applications.

References

  • Zukerman-Schpector, J., Caracelli, I., Stefani, H. A., Khan, A. N., & Tiekink, E. R. T. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1122–o1123. [Link]

  • IUCr. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E, 70, o1122-o1123. [Link]

  • Kaur, J., et al. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Journal of Chemical Crystallography, 42, 853–858. [Link]

  • Zukerman-Schpector, J., et al. (2014). Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(10), o1122–o1123. [Link]

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A Comparative Benchmarking Guide to the Biological Activity of Amino-Aryl Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of privileged structures, derivatives of simple amino-aryl carboxylates, such as Ethyl (4-methylphenyl)aminoacetate, serve as versatile starting points for the synthesis of a wide array of heterocyclic compounds. This guide provides a comparative analysis of the biological activities of several classes of compounds synthesized from precursors like ethyl-4-aminobenzoate and its analogs. By examining the synthetic pathways and the resultant antimicrobial and anticancer properties, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future discovery efforts.

Synthetic Strategies: From Amino Esters to Heterocyclic Scaffolds

The foundational step in the synthesis of the discussed derivatives often involves the reaction of an amino-aryl ester with hydrazine hydrate to form a more reactive hydrazide intermediate. This key intermediate then serves as a versatile precursor for the construction of various heterocyclic rings. The choice of subsequent reagents dictates the final heterocyclic scaffold, allowing for a divergent synthetic approach from a common starting material.

Below is a generalized workflow illustrating the synthetic diversification from a common amino-ester starting material.

Synthesis_Workflow cluster_oxadiazole Oxadiazole Synthesis cluster_thiazole Thiazole Synthesis cluster_thieno Thienopyrimidine Synthesis start Ethyl-4-aminobenzoate (or similar amino ester) hydrazide 4-Aminobenzohydrazide (Key Intermediate) start->hydrazide Hydrazine Hydrate reagent_thieno Gewald Reaction Precursors (e.g., elemental sulfur, active methylene nitrile) start->reagent_thieno Multi-step synthesis reagent_oxa CS2, KOH or other cyclizing agents hydrazide->reagent_oxa thiosemicarbazide Thiosemicarbazide hydrazide->thiosemicarbazide KSCN, HCl oxadiazole 1,3,4-Oxadiazole Derivatives reagent_oxa->oxadiazole thiazole Thiazole Derivatives reagent_thia α-haloketones (Hantzsch Synthesis) reagent_thia->thiazole thiosemicarbazide->reagent_thia thieno Thienopyrimidine Derivatives reagent_thieno->thieno MIC_Workflow prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microplate Wells with Standardized Inoculum prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Test Compound in Cation-Adjusted Mueller-Hinton Broth serial_dilution->inoculate incubation Incubate at 35-37°C for 16-20 hours inoculate->incubation controls Include Growth, Sterility, and Positive Controls controls->incubation read_results Visually Inspect for Turbidity and Determine MIC incubation->read_results

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[1]

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[2]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow seed_cells Seed Cells in a 96-well Plate and Allow to Adhere treat_cells Treat Cells with Various Concentrations of Test Compound seed_cells->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of Formazan Crystals) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[4]

  • Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

Conclusion and Future Directions

The derivatization of simple amino-aryl carboxylates represents a fruitful strategy for the discovery of novel bioactive compounds. This guide has provided a comparative overview of the antimicrobial and anticancer activities of several classes of heterocyclic derivatives, including 1,3,4-oxadiazoles, thiazoles, and thienopyrimidines. The presented data highlights the significant influence of the specific heterocyclic scaffold and its substitution pattern on the resulting biological activity profile.

While direct comparative studies on a homologous series of Ethyl (4-methylphenyl)aminoacetate derivatives are lacking in the current literature, the insights gleaned from the analysis of structurally related compounds provide a strong foundation for future research. A systematic exploration of the structure-activity relationships of a focused library of Ethyl (4-methylphenyl)aminoacetate derivatives is a logical and promising next step. Such studies, guided by the principles of medicinal chemistry and aided by computational modeling, hold the potential to yield novel therapeutic agents with improved potency and selectivity.

References

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A Comparative Guide to the Reactivity of Ethyl (4-methylphenyl)aminoacetate and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the subtle differences between structural isomers can have profound impacts on synthetic routes, reaction kinetics, and ultimately, the biological activity of a target molecule. This guide provides an in-depth technical comparison of the chemical reactivity of ethyl (4-methylphenyl)aminoacetate (the para-isomer) and its corresponding ortho- and meta-isomers. We will dissect the underlying electronic and steric factors that govern their behavior and provide supporting experimental frameworks for validation.

Introduction: More Than Just a Methyl Group Shift

Ethyl (phenylamino)acetate derivatives are valuable scaffolds in organic synthesis. The introduction of a methyl group on the phenyl ring, creating the ortho, meta, and para isomers of ethyl (methylphenyl)aminoacetate, fundamentally alters the molecule's electronic and steric landscape. While sharing the same molecular formula (C₁₁H₁₅NO₂), their reactivity profiles diverge significantly.[1] Understanding these differences is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways.

This guide moves beyond simple structural depiction to explore the causality behind their differential reactivity in key chemical transformations, including reactions involving nitrogen nucleophilicity, ester hydrolysis, and electrophilic aromatic substitution.

The Theoretical Framework: Electronic and Steric Causality

The reactivity of these isomers is governed by a delicate interplay between the electronic properties of the substituents and the steric hindrance imposed by their relative positions.

Electronic Effects: A Tug-of-War for Electron Density

Three key functional groups influence the electron distribution within each molecule:

  • Amino Group (-NH-): The nitrogen atom's lone pair makes this a powerful electron-donating group through resonance (+R effect), strongly activating the aromatic ring. It also has a weaker electron-withdrawing inductive effect (-I).

  • Methyl Group (-CH₃): This is a weakly electron-donating group through both a positive inductive effect (+I) and hyperconjugation.[2][3][4]

  • Ester Group (-CH₂COOEt): The entire aminoacetate side chain has a net electron-withdrawing inductive effect due to the electronegative oxygen and nitrogen atoms.

The critical difference arises from how the methyl group's electron-donating effects interact with the amino group and the aromatic ring.

electronic_effects

  • Para-Isomer: The methyl group is in the ideal position to donate electron density via both hyperconjugation and the +I effect, which work in concert with the nitrogen's lone pair. This maximizes the electron density on the nitrogen, making it the most basic and nucleophilic of the three isomers.[2][3][4]

  • Meta-Isomer: The methyl group can only exert its weaker +I effect, as hyperconjugation does not effectively extend to the meta position. Consequently, the nitrogen in the meta-isomer is less electron-rich than in the para-isomer.[5]

  • Ortho-Isomer: This isomer is subject to the "ortho effect." The steric bulk of the methyl group adjacent to the aminoacetate group can force the nitrogen's lone pair out of optimal alignment with the aromatic ring, inhibiting resonance.[5][6] This steric strain destabilizes the corresponding conjugate acid upon protonation, significantly reducing the nitrogen's basicity and nucleophilicity.[2][6]

Steric Hindrance

The ortho-isomer is the most sterically hindered. The methyl group physically blocks the approach of reagents to both the nitrogen atom and the adjacent C6 position of the aromatic ring. This steric clash is a dominant factor in reducing reaction rates for this isomer.

A Head-to-Head Reactivity Comparison

Based on the principles above, we can predict and rationalize the reactivity trends across several common reaction classes.

Nitrogen-Centered Reactions (e.g., N-Acylation, N-Alkylation)

These reactions depend directly on the availability and accessibility of the nitrogen's lone pair of electrons. The reactivity is a direct reflection of the nitrogen's nucleophilicity.

Predicted Reactivity Order: Para > Meta >> Ortho

  • Para-Isomer: Exhibits the fastest reaction rates due to its highly nucleophilic and sterically accessible nitrogen atom.

  • Meta-Isomer: Reacts at a moderate rate, slower than the para-isomer due to reduced nitrogen nucleophilicity.

  • Ortho-Isomer: Shows significantly diminished or negligible reactivity. The severe steric hindrance from the adjacent methyl group prevents attacking reagents from accessing the nitrogen lone pair.[7][8]

Saponification (Alkaline Ester Hydrolysis)

Ester hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The electronic character of the N-aryl group modulates this electrophilicity.

Predicted Reactivity Order: Ortho > Meta > Para

  • Para-Isomer: The strong electron-donating character of the para-methylphenylamino group reduces the electrophilicity of the ester's carbonyl carbon, slowing the rate of nucleophilic attack by hydroxide. This isomer is expected to have the slowest hydrolysis rate.

  • Meta-Isomer: The less potent electron-donating effect results in a more electrophilic carbonyl carbon compared to the para-isomer, leading to a faster hydrolysis rate.

  • Ortho-Isomer: The ortho effect reduces the electron-donating ability of the nitrogen group. This relative lack of electron donation makes the carbonyl carbon the most electrophilic of the three, resulting in the fastest hydrolysis rate.

Electrophilic Aromatic Substitution (EAS)

The powerful ortho, para-directing amino group is the dominant director in these reactions. Reactivity is determined by the activation of the ring and the steric accessibility of the substitution sites.

Predicted Reactivity Order: Para > Meta >> Ortho

  • Para-Isomer: The positions ortho to the strongly activating amino group are open and highly electron-rich, leading to rapid and clean substitution.

  • Meta-Isomer: Substitution patterns are more complex. The positions ortho and para to the amino group are activated, but the directing effects of the two groups are not perfectly synergistic, potentially leading to mixtures of products.

  • Ortho-Isomer: The position para to the amino group is blocked by the methyl group. The remaining ortho position (C6) is severely sterically hindered. This makes electrophilic substitution very difficult, resulting in the lowest reactivity.[9]

Quantitative Data Summary

IsomerRelative Nitrogen Basicity (pKa of Toluidinium Ion)Predicted N-Acylation RatePredicted Ester Hydrolysis RatePredicted EAS Rate
Para Highest (~5.1)[2]FastestSlowestFastest
Meta Intermediate (~4.7)[2]IntermediateIntermediateIntermediate
Ortho Lowest (~4.4)[2]SlowestFastestSlowest

pKa values are for the parent toluidines and serve as a model for the relative basicity.

Experimental Protocols for Validation

To empirically validate these predicted trends, the following self-validating protocols can be employed.

Protocol 1: Comparative Analysis of Ester Hydrolysis Rate via Titration

This experiment monitors the consumption of sodium hydroxide over time to determine the reaction rate constant for each isomer.

hydrolysis_workflow

Methodology:

  • Solution Preparation: Prepare 0.02 M solutions of each ester isomer and a standardized ~0.02 M solution of sodium hydroxide (NaOH) in a suitable solvent (e.g., 50:50 ethanol/water). Also prepare a standardized ~0.02 M hydrochloric acid (HCl) solution.

  • Reaction Initiation: Place 100 mL of the ester solution and 100 mL of the NaOH solution in separate flasks in a constant temperature water bath (e.g., 30°C) to equilibrate. To start the reaction, rapidly mix the two solutions in a larger flask and start a timer.

  • Sampling: At recorded time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing a precisely measured 10 mL of the standard 0.02 M HCl, kept in an ice bath. This neutralizes the remaining NaOH and stops the reaction.

  • Back-Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with a standardized ~0.01 M NaOH solution to a faint pink endpoint.

  • Data Analysis: Calculate the concentration of unreacted NaOH at each time point. For a second-order reaction, a plot of 1/[NaOH] versus time will yield a straight line. The slope of this line is the rate constant, k.[10][11] Compare the k values for the three isomers.

Protocol 2: Competitive N-Acylation Monitored by HPLC

This protocol determines the relative reactivity of the isomers by allowing them to compete for a limited amount of an acylating agent.

Methodology:

  • Stock Solution: Create an equimolar solution containing all three ester isomers (e.g., 0.1 M of each) in a suitable aprotic solvent like acetonitrile.

  • Reaction: To 10 mL of the mixed isomer solution, add a substoichiometric amount of an acylating agent (e.g., 0.3 equivalents, which is 0.1 M total concentration of the acylating agent like acetic anhydride). Add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Monitoring: At various time points (e.g., 0, 15, 60, 180 minutes), take a small aliquot of the reaction mixture, quench it with a small amount of methanol (to consume any remaining acetic anhydride), and dilute it for HPLC analysis.

  • Analysis: Use a suitable reverse-phase HPLC method to separate and quantify the starting materials and the three N-acetylated products.

Conclusion and Outlook

The position of a single methyl group on the phenyl ring of ethyl (phenylamino)acetate profoundly dictates its chemical reactivity. A clear hierarchy emerges, driven by a combination of electronic and steric effects.

  • Para-Isomer: The most nucleophilic nitrogen and most activated aromatic ring, making it ideal for N-alkylation/acylation and electrophilic aromatic substitution.

  • Meta-Isomer: Exhibits intermediate reactivity, a predictable consequence of its moderate electronic activation.

  • Ortho-Isomer: The least reactive in most cases due to the powerful and overriding influence of steric hindrance via the "ortho effect."

For synthetic chemists and drug developers, these principles are not merely academic. Selecting the para-isomer for an N-acylation will result in faster reactions and higher yields, while attempting the same reaction with the ortho-isomer may prove futile. Conversely, if selective ester hydrolysis is desired in the presence of other nucleophilic sites, the para-isomer offers the greatest stability. This guide provides the foundational logic and experimental framework to make such informed, rational decisions in the laboratory.

References

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A Researcher's Guide to Spectroscopic Differentiation: Ethyl (4-methylphenyl)aminoacetate and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Ethyl (4-methylphenyl)aminoacetate, a key intermediate in organic synthesis, and its readily available precursors, 4-methylaniline and ethyl chloroacetate. For researchers engaged in synthetic chemistry and drug development, the ability to unequivocally track the progress of a reaction and confirm the identity of the final product is paramount. Spectroscopic analysis is the cornerstone of this verification process. Here, we dissect the characteristic signatures of each compound using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols. Our objective is to explain the causal relationships between molecular structure and spectral output, providing a reliable framework for analysis.

The Synthetic Pathway: From Precursors to Product

The synthesis of Ethyl (4-methylphenyl)aminoacetate is a classic example of a nucleophilic substitution reaction. The primary amine of 4-methylaniline acts as the nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate, which bears a chlorine leaving group. This reaction results in the formation of a new carbon-nitrogen bond, yielding the secondary amine product.

Synthesis_Pathway cluster_precursors Precursors cluster_product Product 4-methylaniline 4-Methylaniline reaction_center Nucleophilic Substitution 4-methylaniline->reaction_center + ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->reaction_center product Ethyl (4-methylphenyl)aminoacetate reaction_center->product

Caption: Synthetic route to Ethyl (4-methylphenyl)aminoacetate.

Part 1: FT-IR Spectroscopic Comparison

FT-IR spectroscopy is an invaluable tool for identifying functional groups. The transformation from a primary amine and an α-halo ester to a secondary amine-ester product is clearly delineated by the appearance and disappearance of specific vibrational bands.

  • 4-Methylaniline (Precursor 1): As a primary aromatic amine, its most telling feature is the pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][2] The C-N stretching of the aromatic amine is typically observed between 1200 and 1350 cm⁻¹.[1][2]

  • Ethyl Chloroacetate (Precursor 2): This precursor is characterized by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found around 1740-1750 cm⁻¹.[3][4][5] The spectrum also features prominent C-O stretching bands.

  • Ethyl (4-methylphenyl)aminoacetate (Product): The successful synthesis is confirmed by two key changes. First, the dual N-H stretch of the primary amine is replaced by a single, weaker N-H stretching band for the secondary amine around 3420 cm⁻¹.[1] Second, the strong ester C=O stretch is retained, confirming the incorporation of the ethyl acetate moiety.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional Group4-MethylanilineEthyl ChloroacetateEthyl (4-methylphenyl)aminoacetate
N-H Stretch~3430 & ~3350 (doublet)-~3420 (singlet)
C=O Stretch-~1749~1740
C-N Stretch~1200-1350-~1200-1350
Aromatic C-H Stretch~3000-3100-~3000-3100
Aliphatic C-H Stretch~2850-2960 (methyl)~2980~2850-2980

Part 2: ¹H NMR Spectroscopic Comparison

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The comparison below highlights the distinct proton signals for each compound.

  • 4-Methylaniline (Precursor 1): The aromatic region typically shows a pair of doublets (an AA'BB' system) due to the para-substitution. A singlet for the methyl (-CH₃) protons appears around 2.2-2.3 ppm, and a broad singlet for the amine (-NH₂) protons is also present, with its chemical shift being concentration-dependent.[6]

  • Ethyl Chloroacetate (Precursor 2): This molecule has a simple spectrum. A singlet for the two methylene protons adjacent to the electron-withdrawing chlorine atom (Cl-CH₂-) is found downfield around 4.06 ppm.[7] The ethyl group gives rise to a quartet (-O-CH₂-) around 4.25 ppm and a triplet (-CH₃) around 1.31 ppm.[7]

  • Ethyl (4-methylphenyl)aminoacetate (Product): The product spectrum is a composite of modified precursor signals. The aromatic protons remain as an AA'BB' system. The key diagnostic signal is the disappearance of the Cl-CH₂- singlet and the appearance of a new singlet for the methylene protons adjacent to the nitrogen (-N-CH₂-). The N-H proton will appear as a broad singlet. The signals for the tolyl methyl and the ethyl ester group remain, though their precise chemical shifts may be slightly altered.

Table 2: Comparative ¹H NMR Data (CDCl₃, ppm)

Proton Environment4-MethylanilineEthyl ChloroacetateEthyl (4-methylphenyl)aminoacetate
Ar-H~6.6-7.0 (m, 4H)-~6.6-7.1 (m, 4H)
-NH- / -NH₂~3.5 (br s, 2H)-~4.0 (br s, 1H)
Ar-CH₃~2.2 (s, 3H)-~2.2 (s, 3H)
Cl-CH₂-CO-~4.06 (s, 2H)-
N-CH₂-CO--~3.9 (s, 2H)
O-CH₂-CH₃-~4.25 (q, 2H)~4.2 (q, 2H)
O-CH₂-CH₃-~1.31 (t, 3H)~1.2 (t, 3H)
(Note: Chemical shifts are approximate and can vary with solvent and concentration.)

Part 3: ¹³C NMR Spectroscopic Comparison

¹³C NMR spectroscopy maps the carbon framework of a molecule. The formation of the product is clearly indicated by the changes in the chemical shifts of the carbons involved in the new C-N bond.

  • 4-Methylaniline (Precursor 1): Due to symmetry, four signals are expected for the aromatic carbons, plus one signal for the methyl carbon.

  • Ethyl Chloroacetate (Precursor 2): This precursor will show four distinct signals: the carbonyl carbon (~167 ppm), the methylene carbon bonded to chlorine (~41 ppm), the methylene carbon of the ethyl group (~62 ppm), and the methyl carbon of the ethyl group (~14 ppm).[8]

  • Ethyl (4-methylphenyl)aminoacetate (Product): The product spectrum will show the carbonyl carbon signal from the ester. The key change is the disappearance of the signal for the carbon bonded to chlorine and the appearance of a new signal for the N-CH₂ carbon. The aromatic region will still show four signals due to the maintained symmetry.

Table 3: Comparative ¹³C NMR Data (CDCl₃, ppm)

Carbon Environment4-MethylanilineEthyl ChloroacetateEthyl (4-methylphenyl)aminoacetate
C=O-~167.3~171.5
Aromatic C~115-146-~113-145
Ar-CH₃~20.5-~20.4
Cl-CH₂-~41.1-
N-CH₂--~47.8
O-CH₂-~61.9~61.2
O-CH₂-CH₃-~14.1~14.2
(Note: Chemical shifts are approximate.)

Part 4: UV-Vis Spectroscopic Comparison

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like aromatic rings.

  • 4-Methylaniline (Precursor 1): As an arylamine, the interaction of the nitrogen's lone pair with the aromatic pi system shifts the benzene ring's absorption to longer wavelengths (a bathochromic shift).[2] Aniline, for example, has a λ_max of 280 nm compared to benzene's 256 nm.[2] 4-methylaniline would be expected to absorb in a similar region.

  • Ethyl Chloroacetate (Precursor 2): This aliphatic ester lacks a significant chromophore for the typical UV-Vis range (200-800 nm). It exhibits a weak n→π* transition for the carbonyl group at a wavelength below the typical cutoff of many solvents.

  • Ethyl (4-methylphenyl)aminoacetate (Product): The primary chromophore is the N-substituted aromatic ring. The substitution of a hydrogen on the amine with the ethyl acetate group will cause a slight alteration in the electronic environment and can lead to a minor shift in the λ_max compared to 4-methylaniline.

Table 4: Comparative UV-Vis Data

CompoundKey ChromophoreExpected λ_max
4-MethylanilineAromatic Amine~280-290 nm
Ethyl ChloroacetateEster Carbonyl< 220 nm (weak)
Ethyl (4-methylphenyl)aminoacetateN-substituted Aromatic Amine~280-295 nm

Experimental Protocols

To ensure reproducibility and accuracy, the following general protocols for data acquisition are recommended.

1. FT-IR Spectroscopy

  • Methodology: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Sample Preparation:

    • ATR: Place one drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans co-added for a good signal-to-noise ratio.

    • Background: A background spectrum of the clean ATR crystal or a pure KBr pellet should be collected before the sample measurement.

2. NMR Spectroscopy (¹H and ¹³C)

  • Methodology: High-resolution NMR spectroscopy.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (300 MHz Spectrometer):

    • ¹H NMR: Acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

3. UV-Vis Spectroscopy

  • Methodology: UV-Visible absorption spectroscopy.

  • Sample Preparation: Prepare a dilute solution of the sample (~10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or methanol).

  • Instrument Parameters:

    • Scan Range: 200-400 nm.

    • Blank: Use the pure solvent in a matched cuvette to zero the spectrophotometer.

    • Cuvette: Use a 1 cm path length quartz cuvette.

Conclusion

The spectroscopic techniques of FT-IR, NMR, and UV-Vis provide a powerful and complementary suite of tools for the analysis of Ethyl (4-methylphenyl)aminoacetate and its precursors. By understanding the characteristic spectral features of each molecule, researchers can confidently monitor the progress of the synthesis, identify the final product, and assess its purity. The key diagnostic markers are the shift from a primary to a secondary amine N-H signal in the FT-IR spectrum and the disappearance of the Cl-CH₂- proton signal in favor of an N-CH₂- signal in the ¹H NMR spectrum. This guide serves as a practical reference for achieving scientific integrity and accuracy in synthetic applications.

References

  • FT-IR spectrum of ethyl chloroacetate. ResearchGate. Available at: [Link]

  • Spectroscopy of Amines (2023). Chemistry LibreTexts. Available at: [Link]

  • The 'H NMR spectrum of ethyl chloroacetate is shown below, and its IR spe... Filo. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3. ACS Publications. Available at: [Link]

  • p-Toluidine. PubChem. Available at: [Link]

  • Ethyl chloroacetate. PubChem. Available at: [Link]

  • Solved The 1 H NMR spectrum of ethyl chloroacetate is shown. Chegg.com. Available at: [Link]

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Safety Operating Guide

Navigating the Final Step: A Guide to the Safe Disposal of Ethyl (4-methylphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends beyond its use in a reaction. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl acetate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and precision.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for Ethyl acetate is not always readily available, we can infer its hazard profile from its constituent functional groups—an aromatic amine and an oxoacetate moiety—and data available for structurally similar compounds. Aromatic amines, as a class, are noted for their potential toxicity and should be handled with care.[1][2]

Based on available data for analogous compounds, we can anticipate the following hazards:

Hazard ClassificationDescriptionRationale and Primary Precaution
Acute Toxicity, Oral Harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation upon contact.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Eye Irritation Causes serious eye irritation.Safety glasses or goggles are mandatory.
Respiratory Irritation May cause respiratory tract irritation.Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.
Environmental Hazard Aromatic amines can be toxic to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[2]

This table is a synthesized summary based on GHS classifications for structurally related compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Ethyl acetate for disposal, a stringent PPE protocol is non-negotiable. This is not merely a procedural formality; it is a critical barrier protecting you from potential exposure.

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable option for incidental contact). Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-retardant lab coat, fully fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a properly functioning chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule of chemical disposal is that unknowns are treated as hazardous .[3] Never dispose of Ethyl acetate, or any laboratory chemical, in the general trash or down the sanitary sewer.[3] This practice is not only a violation of regulations but also poses a significant threat to public health and the environment.

Step 1: Waste Segregation at the Source

Proper disposal begins the moment you identify a material as waste.

  • Designate a Waste Container: Select a chemically compatible container with a secure, screw-top lid. The container must be in good condition, free from cracks or leaks.[4][5] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Avoid Commingling: Do not mix Ethyl acetate waste with other waste streams unless you are certain of their compatibility.[4] Incompatible wastes can react, generating heat, toxic gases, or even an explosion. For instance, keep this waste separate from strong acids, bases, and oxidizing agents.[4][6]

Step 2: Labeling for Safety and Compliance

Accurate and thorough labeling is a cornerstone of safe waste management. Your institution's Environmental Health & Safety (EHS) office will provide specific guidelines, but all labels must include:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "Ethyl acetate" . Avoid abbreviations or chemical formulas.[4]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").[4]

  • The date the container was first used for waste accumulation.[4]

  • The name of the principal investigator or laboratory contact.

Step 3: Storage and Accumulation

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[5][7]

  • Ensure the waste container is kept tightly closed except when adding waste.[4]

  • Store the container in a secondary containment bin to mitigate potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory at any one time.[3]

Step 4: Arranging for Pickup and Disposal

Once your waste container is full or you are ready to have it removed, follow your institution's established procedures.

  • Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) or equivalent department.[3]

  • Professional Disposal: EHS will then arrange for the collection of the waste by a licensed hazardous waste contractor.[8][9] These contractors are equipped to handle and dispose of chemical waste in a manner that complies with all federal, state, and local regulations, typically through high-temperature incineration.[8][9]

Decontamination and Spill Management

Empty Containers: An "empty" container that held Ethyl acetate must still be managed carefully. Triple rinse the container with a suitable solvent (such as ethyl acetate or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple rinsing, deface the original label and dispose of the container as regular solid waste, unless your institutional policy dictates otherwise.[3]

Spill Cleanup: In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wear your full PPE.

  • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8][10]

  • Carefully sweep the absorbed material into your designated hazardous waste container.

  • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

  • All materials used for the cleanup must be disposed of as hazardous waste.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps for proper waste management of Ethyl acetate in a laboratory setting.

G start Waste Generated: Ethyl (4-methylphenyl)aminoacetate or contaminated material is_empty_container Is it an empty stock container? start->is_empty_container triple_rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. is_empty_container->triple_rinse Yes is_spill Is it a spill? is_empty_container->is_spill No dispose_container Deface label. Dispose of container as non-hazardous solid waste. triple_rinse->dispose_container absorb_spill Absorb with inert material (e.g., vermiculite, sand). is_spill->absorb_spill Yes waste_container Place in a designated, properly labeled Hazardous Waste Container. is_spill->waste_container No (Unused reagent, reaction mixture, etc.) collect_spill Collect all cleanup materials. absorb_spill->collect_spill collect_spill->waste_container storage Store in secondary containment in a Satellite Accumulation Area (SAA). waste_container->storage pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->pickup

Caption: Decision workflow for the disposal of Ethyl acetate.

References

  • Wolfa. (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Loba Chemie. (2022). ethyl acetate SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Aromatic Amine Limits. Retrieved from [Link]

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Mass.gov. (2016). Toxics Use Reduction Institute DRAFT POLICY ANALYSIS: Potential Lower Hazard Toxic Substance Designation: Ethyl Acetate. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Mass.gov. (2016). Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate (CAS# 141-78-6). Retrieved from [Link]

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Personal protective equipment for handling Ethyl [(4-methylphenyl)amino](oxo)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Guide to the Safe Handling of Ethyl (4-methylphenyl)aminoacetate

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Ethyl acetate. Synthesizing technical data with established laboratory safety principles, this guide is designed to foster a culture of safety and ensure procedural excellence.

Hazard Identification and Risk Assessment

Based on this analogue, the anticipated hazards are as follows:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

  • Skin Irritation (Warning): Causes skin irritation.[1]

  • Serious Eye Irritation (Warning): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning): May cause respiratory irritation.[1]

Additionally, due to its structural similarity to other organic esters like ethyl acetate, it is prudent to treat this compound as potentially flammable.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. Wash contaminated skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection/face protection.
STOT - Single Exposure May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Flammability (Precautionary) Potentially flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is the first line of defense.

  • Eye and Face Protection: Tight-sealing safety goggles are required at a minimum.[4] For procedures with a higher risk of splashing, a face shield in conjunction with safety goggles is essential.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is crucial to check the manufacturer's glove compatibility data for the specific solvent being used. Dispose of gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and properly fastened. Ensure the material is appropriate for the solvents in use.

    • Clothing: Long pants and closed-toe shoes are required in the laboratory at all times.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

The following workflow is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Donning_1 1. Lab Coat Donning_2 2. Eye Protection Donning_1->Donning_2 Donning_3 3. Gloves Donning_2->Donning_3 Doffing_1 1. Gloves Doffing_2 2. Lab Coat Doffing_1->Doffing_2 Doffing_3 3. Eye Protection Doffing_2->Doffing_3 Disposal_Workflow Start Chemical Use Complete Segregate Segregate Waste: - Unused Product - Contaminated PPE - Contaminated Labware Start->Segregate Containerize Place in Labeled, Sealed Waste Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Arrange for Pickup by Licensed Disposal Vendor Store->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step workflow for the proper disposal of chemical waste.

References

  • RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • ScienceLab.com. (2013, May 21). material safety data sheet - ethyl acetate 99.5%. Retrieved from [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.